4,6-Difluoro-1H-indazole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSZUYDARDRVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Difluoro-1H-indazole-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and a thorough analysis of the spectroscopic and analytical techniques required for the unequivocal identification and characterization of the title compound. The content is designed to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and analyze this valuable molecular scaffold.
Introduction: The Significance of Fluorinated Indazoles in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better cell permeability.[2]
Specifically, the 4,6-difluoro substitution pattern on the indazole ring is of particular interest. This arrangement can influence the electronic distribution and acidity of the N-H bond, potentially impacting kinase hinge-binding interactions, a common mode of action for many indazole-based inhibitors.[2] this compound serves as a crucial building block for the synthesis of more complex drug candidates, offering a reactive handle for amide bond formation and other derivatizations.[4][5]
Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and scientifically sound synthetic route can be proposed based on established methodologies for analogous indazole-3-carboxylic acids.[6][7] The most logical and efficient approach involves the diazotization of a readily available, appropriately substituted anthranilic acid derivative, followed by an intramolecular cyclization.
The proposed synthetic pathway commences with the commercially available 2-amino-3,5-difluorobenzoic acid. This starting material possesses the requisite fluorine substitution pattern and the amine and carboxylic acid functionalities in the correct positions to facilitate the formation of the indazole ring system.
Caption: Proposed synthetic workflow for this compound.
Reaction Mechanism
The synthesis proceeds via a classical diazotization-cyclization reaction. The key steps are:
-
Diazotization: The primary aromatic amine of 2-amino-3,5-difluorobenzoic acid is converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.
-
Intramolecular Cyclization: The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization. The nucleophilic nitrogen of the diazonium group is attacked by the carbon atom bearing the carboxylic acid group, leading to the formation of the pyrazole ring fused to the benzene ring.
-
Proton Transfer and Tautomerization: Subsequent proton transfer and tautomerization yield the thermodynamically more stable 1H-indazole tautomer.
Detailed Experimental Protocol
Materials:
-
2-amino-3,5-difluorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2-amino-3,5-difluorobenzoic acid (1.0 eq) in deionized water.
-
Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (3.0 eq) to the stirred suspension, maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete dissolution and formation of the amine hydrochloride salt.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed using starch-iodide paper.
-
Cyclization and Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up and Isolation: Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended. The data presented below is predicted based on the analysis of structurally similar compounds.[8][9][10]
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₄F₂N₂O₂ |
| Molecular Weight | 198.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >250 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid and the indazole N-H. The fluorine atoms will cause splitting of the adjacent proton signals.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~14.0 | br s | - | -COOH |
| ~13.5 | br s | - | N-H |
| ~7.5 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-7 |
| ~7.1 | ddd | J(H,F) ≈ 10-12, J(H,F) ≈ 2-3, J(H,H) ≈ 2-3 | H-5 |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (carboxylic acid) |
| ~160 (d, ¹J(C,F)) | C-4 or C-6 |
| ~158 (d, ¹J(C,F)) | C-6 or C-4 |
| ~141 | C-7a |
| ~138 | C-3 |
| ~122 (d, ²J(C,F)) | C-3a |
| ~115 (dd) | C-7 |
| ~100 (dd) | C-5 |
3.2.3. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
| m/z | Interpretation |
| 198.02 | [M]⁺ (Molecular ion) |
| 181.02 | [M-OH]⁺ |
| 153.03 | [M-COOH]⁺ |
3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Interpretation |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3200 | N-H stretch |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1620, 1580 | C=C and C=N stretches (aromatic and pyrazole rings) |
| ~1250, 1100 | C-F stretches |
Applications and Future Perspectives
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules.[11] Its carboxylic acid functionality allows for straightforward amide coupling reactions to introduce diverse side chains, enabling the exploration of structure-activity relationships in drug discovery programs.[4] This scaffold is particularly relevant for the development of kinase inhibitors, where the indazole core can act as a hinge-binding motif.[2]
Future research will likely focus on the elaboration of this core structure to generate novel compounds with enhanced potency, selectivity, and pharmacokinetic properties for various therapeutic targets, including those in oncology and inflammatory diseases.
Caption: Logical progression from the core compound to drug candidate development.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By leveraging established chemical principles, a reliable synthetic route has been proposed, accompanied by a comprehensive characterization plan. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and utilization of this important fluorinated building block in the pursuit of novel therapeutics.
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Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Available at: [Link]
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4,6-Difluoro-1H-indazole-3-carboxylic acid chemical properties and reactivity
An In-Depth Technical Guide to 4,6-Difluoro-1H-indazole-3-carboxylic Acid: Properties, Reactivity, and Applications
Executive Summary
This compound is a fluorinated heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its rigid bicyclic core, combined with the strategic placement of two fluorine atoms and a versatile carboxylic acid handle, makes it a privileged scaffold for the synthesis of novel therapeutic agents. The fluorine substituents are known to enhance crucial drug-like properties such as metabolic stability, binding affinity, and bioavailability[1]. This guide provides a comprehensive overview of the compound's chemical properties, reactivity, synthesis, and applications, intended for researchers and professionals in pharmaceutical development. We will explore the causality behind its reactivity and provide field-proven insights into its derivatization for downstream applications.
Physicochemical Properties
The unique arrangement of atoms in this compound dictates its physical characteristics and spectroscopic signature. Understanding these properties is fundamental to its handling, characterization, and application in synthesis.
Identity and Structure
-
Chemical Name: this compound
-
Molecular Formula: C₈H₄F₂N₂O₂
-
Molecular Weight: 198.13 g/mol
Tabulated Physical and Spectroscopic Data
The data presented below is a compilation based on typical values for closely related indazole analogs and supplier information. Direct experimental values for the title compound may vary.
| Property | Value / Description | Source / Comment |
| Physical Form | Typically an off-white to yellow crystalline powder. | [4] |
| Melting Point | >250 °C (Decomposition may occur) | General characteristic for indazole carboxylic acids.[4] |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, and generally insoluble in water and non-polar solvents. | Inferred from the structure and properties of similar compounds. |
| ¹H NMR | Protons on the aromatic ring will exhibit complex splitting patterns due to H-F and F-F coupling. The N-H and COOH protons are typically broad singlets, exchangeable with D₂O. | Based on general principles and data for related structures.[5][6][7] |
| ¹³C NMR | Carbons attached to fluorine will show large one-bond C-F coupling constants (¹JCF). The aromatic region will show complex signals. | [6][8] |
| ¹⁹F NMR | Two distinct signals are expected for the fluorine atoms at the C4 and C6 positions. | A key characterization technique for fluorinated compounds. |
| Mass Spec (HRMS) | Calculated for C₈H₅F₂N₂O₂ [M+H]⁺: 199.0317 | A precise method for confirming elemental composition. |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. The most common laboratory-scale approach involves the directed lithiation of a protected indazole intermediate followed by carboxylation.
Key Synthetic Workflow
The following diagram illustrates a logical and field-proven workflow for the synthesis, starting from the commercially available 4,6-difluoro-1H-indazole.
Caption: Primary reactive centers of the molecule.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid is the most versatile functional group for derivatization, enabling the synthesis of amides and esters, which are common motifs in bioactive molecules.
This is arguably the most critical reaction for this scaffold in drug discovery. Direct coupling with amines is achieved using activating agents to form a more reactive intermediate, preventing the formation of a stable acid-base salt.
Field-Proven Protocol: EDC/HOBT Coupling
-
Suspend this compound (1.0 eq) in DMF or DCM.
-
Add 1-Hydroxybenzotriazole (HOBT, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).
-
Add a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA, 3.0 eq), to the mixture and stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Add the desired primary or secondary amine (1.0-1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for EDC/HOBT mediated amidation.
Reactions at the Indazole Core
Alkylation of the indazole nitrogen is a common strategy to modulate solubility and explore new binding interactions. A significant challenge is the potential for alkylation at either the N1 or N2 position, leading to isomeric mixtures.
-
Controlling Selectivity: Direct alkylation of indazole-3-carboxylic acids using an alkyl halide and a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF can provide selective alkylation at the N1-position. [9]The carboxylate group at the 3-position sterically and electronically favors substitution at N1. Using the methyl ester of the starting acid can lead to poorer selectivity and lower yields. [9] Protocol for Selective N1-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 20 minutes.
-
Add the alkyl halide (e.g., benzyl bromide or pentyl bromide, 1.2 eq) and heat the mixture to 50-60 °C.
-
Monitor the reaction by LC-MS. The reaction time may be extended for less reactive halides. [9]5. After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the N1-alkylated product.
Applications in Medicinal Chemistry
The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or key intermediate. [4][6]
-
Scaffold for Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. Derivatization of the C3-carboxamide allows for the exploration of the solvent-exposed region of the ATP-binding pocket.
-
Building Block for Compound Libraries: The carboxylic acid provides a reliable chemical handle for parallel synthesis, enabling the rapid generation of large libraries of diverse amide derivatives for high-throughput screening.
-
Influence of Fluorine: The two fluorine atoms provide distinct advantages:[1]
-
Metabolic Stability: They can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the indazole N-H, which can influence cell permeability and solubility.
-
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related fluorinated and non-fluorinated indazole carboxylic acids can be used to infer its hazard profile.
-
Hazard Identification: Based on analogs, the compound should be treated as:
-
Harmful if swallowed (Acute Toxicity, Oral). [10][11][12] * Causing skin irritation. [10][11][12] * Causing serious eye irritation. [10][11][12] * Potentially causing respiratory irritation. [10][11][12]* Recommended Handling Procedures:
-
Work in a well-ventilated fume hood. [13] * Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [10] * Avoid breathing dust. [10][12] * Avoid contact with skin, eyes, and clothing. [10] * Wash hands thoroughly after handling. [12][13] * Store in a tightly closed container in a cool, dry place. [12][14][15]
-
Conclusion
This compound stands out as a strategically designed building block for modern drug discovery. Its chemical architecture offers a robust platform for generating novel molecular entities with enhanced pharmacological properties. The predictable reactivity of its carboxylic acid function, coupled with the beneficial effects of its difluorinated core, ensures its continued relevance in the synthesis of next-generation therapeutics. Understanding the principles of its synthesis and reactivity, as detailed in this guide, is essential for any scientist looking to leverage this powerful scaffold in their research programs.
References
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PubChem. (n.d.). 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1416. Retrieved from [Link]
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PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]
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Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved from [Link]
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Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Retrieved from [Link]
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Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(8), 2069. Retrieved from [Link]
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A Senior Scientist's Guide to the NMR Spectroscopic Analysis of 4,6-Difluoro-1H-indazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4,6-Difluoro-1H-indazole-3-carboxylic acid. This molecule is a key building block in medicinal chemistry, and its unambiguous structural characterization is paramount for drug development and quality control. This document moves beyond a simple recitation of data, offering a deep dive into the underlying principles, predictive analysis, and field-proven experimental protocols. We will explore the profound influence of the difluoro substitution on the ¹H, ¹³C, and ¹⁹F NMR spectra, detailing the expected chemical shifts and complex spin-spin coupling networks. This guide is designed for researchers, scientists, and drug development professionals, providing the authoritative grounding and practical workflows necessary to obtain, interpret, and validate high-quality NMR data for this and structurally related fluorinated heterocyclic compounds.
Part 1: Foundational Principles & Molecular Structure Analysis
Introduction to this compound
This compound (CAS 885523-11-5) is a heterocyclic compound featuring an indazole core.[1][2] The indazole ring system is a prevalent scaffold in pharmacologically active molecules. The presence of two fluorine atoms on the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.[3]
Accurate NMR analysis is non-negotiable for confirming the identity and purity of such compounds. The key to a successful analysis lies in understanding the molecule's structure and the predictable, yet complex, effects of its functional groups on the NMR spectrum.
The Impact of Fluorine on NMR Spectra: A Primer on Heteronuclear Coupling
The ¹⁹F nucleus has a spin of I = ½ and a natural abundance of 100%, making it an excellent nucleus for NMR spectroscopy.[4] Its presence introduces spin-spin coupling not only with adjacent protons (ⁿJHF) but also with carbons (ⁿJCF) over multiple bonds. This coupling is the most critical feature in the spectra of this compound.
-
¹H-¹⁹F Coupling: Protons on the aromatic ring will be split by nearby fluorine atoms. The magnitude of the coupling constant (J) is distance-dependent, with ortho-coupling (³JHF) typically being larger than meta-coupling (⁴JHF).
-
¹³C-¹⁹F Coupling: Carbon signals are split by fluorine atoms, with the magnitude of the coupling being largest for the carbon directly bonded to fluorine (¹JCF, typically >240 Hz) and decreasing with the number of bonds separating the nuclei (²JCF, ³JCF, etc.).[5][6] This provides an unmistakable signature for fluorinated positions on an aromatic ring.
Understanding these coupling patterns is essential for the complete and correct assignment of all signals in the ¹H and ¹³C NMR spectra.
Molecular Structure and Key J-Coupling Interactions
To visualize the expected interactions, the IUPAC numbering for the indazole ring is shown below. The diagram highlights the most significant spin-spin couplings that are expected to define the NMR spectra of this molecule.
Caption: IUPAC numbering and key H-F and H-H J-coupling interactions.
Part 2: Predictive Analysis of NMR Spectra
Based on established principles of NMR spectroscopy and data from similar fluorinated aromatic systems, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra.[7][8][9]
¹H NMR Spectrum Prediction
The proton spectrum will be relatively simple in terms of the number of signals but complex in its splitting patterns. The acidic protons (N-H and COOH) may be broad or exchange with residual water in the solvent.
-
Aromatic Protons (H-5, H-7):
-
H-7: This proton is ortho to the indazole nitrogen and will appear downfield. It will be split into a doublet of doublets of doublets (ddd) due to coupling with H-5 (⁵JHH, small), F-6 (³JHF, ~8-10 Hz), and F-4 (⁴JHF, ~2-4 Hz).
-
H-5: This proton is situated between two fluorine atoms. It will be split into a triplet of doublets (td) or a more complex multiplet. The primary splitting will be from the two ortho fluorine atoms, F-4 and F-6 (³JHF, ~8-10 Hz), which may appear as a triplet if the coupling constants are similar. This will be further split by the long-range coupling to H-7 (⁵JHH, small).
-
-
N-H Proton (H-1): This signal is often broad and its chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it is expected to appear as a broad singlet significantly downfield (>13 ppm).
-
Carboxylic Acid Proton (COOH): Similar to the N-H proton, this signal will be a very broad singlet, likely exchanging with any residual water, and its observation can be concentration and temperature-dependent.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Expected J (Hz) |
|---|---|---|---|
| COOH | >13.0 | br s | - |
| N-H | ~14.0 | br s | - |
| H-7 | 7.5 - 7.8 | ddd | ³J(H7-F6) ≈ 8-10; ⁴J(H7-F4) ≈ 2-4; ⁵J(H7-H5) ≈ 0.5-1 |
| H-5 | 7.2 - 7.4 | t or ddd | ³J(H5-F4) ≈ 8-10; ³J(H5-F6) ≈ 8-10; ⁵J(H5-H7) ≈ 0.5-1 |
¹³C NMR Spectrum Prediction
The ¹³C NMR spectrum will be highly informative due to the large and characteristic C-F coupling constants. All carbons attached to or near a fluorine atom will appear as doublets or more complex multiplets.
-
Fluorinated Carbons (C-4, C-6): These will show very large one-bond C-F couplings (¹JCF > 240 Hz) and will be the most downfield of the aromatic carbons due to the electronegativity of fluorine. They will also exhibit smaller couplings to the other fluorine atom.
-
Other Aromatic Carbons: Carbons C-3a, C-5, and C-7a will all show two-bond or three-bond couplings to the fluorine atoms (²JCF, ³JCF), appearing as doublets or doublet of doublets with coupling constants typically in the range of 10-25 Hz.[6]
-
Carboxylic and Indazole Carbons (C-3, C=O): These carbons will also exhibit smaller long-range couplings to the fluorine atoms.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Expected JCF (Hz) |
|---|---|---|---|
| C=O | 160 - 165 | d | ⁴J ≈ 2-4 |
| C-6 | 158 - 162 | dd | ¹J ≈ 245-255; ³J ≈ 10-15 |
| C-4 | 155 - 160 | dd | ¹J ≈ 240-250; ³J ≈ 10-15 |
| C-7a | 140 - 145 | d | ³J ≈ 8-12 |
| C-3 | 135 - 140 | t | ³J, ⁵J ≈ 2-5 |
| C-3a | 115 - 120 | dd | ²J, ⁴J ≈ 15-25 |
| C-7 | 100 - 105 | dd | ²J ≈ 20-30; ⁴J ≈ 2-4 |
| C-5 | 98 - 103 | t | ²J ≈ 25-35 |
¹⁹F NMR Spectrum Prediction
The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. Chemical shifts are typically referenced to CFCl₃.[4][10]
-
F-4 and F-6: These two fluorine atoms are in different chemical environments and will give rise to two distinct signals. Each signal will be split by the other fluorine atom (⁴JFF, typically small, ~2-8 Hz) and by neighboring protons. F-4 will be split by H-5 (³JFH) and H-7 (⁴JFH). F-6 will be split by H-5 (³JFH) and H-7 (³JFH). The result will be two complex multiplets.
Table 3: Predicted ¹⁹F NMR Data (vs. CFCl₃)
| Fluorine | Predicted δ (ppm) | Multiplicity | Expected J (Hz) |
|---|---|---|---|
| F-4 | -110 to -115 | ddd | ³J(F4-H5) ≈ 8-10; ⁴J(F4-H7) ≈ 2-4; ⁴J(F4-F6) ≈ 2-8 |
| F-6 | -115 to -120 | ddd | ³J(F6-H5) ≈ 8-10; ³J(F6-H7) ≈ 8-10; ⁴J(F6-F4) ≈ 2-8 |
Part 3: Experimental Protocol for Data Acquisition & Validation
Achieving high-quality, reproducible NMR data requires meticulous attention to the experimental setup. This protocol provides a self-validating workflow.
Rationale for Solvent Selection
The choice of a deuterated solvent is the first critical decision.[11] For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the superior choice for several reasons:
-
Solubility: The molecule is polar and contains a carboxylic acid and N-H group, ensuring excellent solubility in DMSO.
-
Exchangeable Protons: DMSO is a hydrogen bond acceptor, which slows down the exchange rate of the N-H and COOH protons compared to protic solvents like methanol-d₄. This allows for their observation as distinct, albeit broad, signals.[12]
-
Chemical Shift Range: The residual proton signal of DMSO-d₅ appears as a quintet around 2.50 ppm, and the carbon signal as a septet at 39.52 ppm.[13][14][15] These signals are far from the aromatic region of interest, preventing spectral overlap.
Step-by-Step Sample Preparation Protocol
The quality of the sample directly impacts the quality of the spectrum.[16][17]
-
Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 25-30 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial.[18] The final sample height in the NMR tube should be 4-5 cm.[11]
-
Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. Visually inspect for any particulate matter. A homogenous solution is critical for good magnetic field shimming.[18]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube (e.g., Wilmad, Norell).[16][19] Avoid using scratched or chipped tubes.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Workflow for NMR Data Acquisition
Caption: Standard workflow from sample preparation to spectral analysis.
Recommended Spectrometer Parameters
These are starting parameters for a modern 400 or 500 MHz spectrometer. Optimization may be required.
Table 4: Suggested NMR Acquisition Parameters
| Parameter | ¹H Experiment | ¹³C Experiment | ¹⁹F Experiment |
|---|---|---|---|
| Pulse Sequence | zg30 | zgpg30 (proton decoupled) | zg (proton decoupled) |
| Spectral Width | 16 ppm | 240 ppm | 200 ppm |
| Acquisition Time | ~2.0 s | ~1.0 s | ~1.0 s |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s |
| Number of Scans (ns) | 16 - 64 | 1024 - 4096 | 64 - 256 |
| Receiver Gain | Auto-adjust | Auto-adjust | Auto-adjust |
| Temperature | 298 K | 298 K | 298 K |
Expert Rationale: A 30° pulse angle (zg30) is used for both ¹H and ¹³C to allow for faster pulsing without fully saturating the signals, balancing signal intensity and experiment time. Proton decoupling is essential during ¹³C and ¹⁹F acquisition to simplify the spectra by removing H-C and H-F couplings, although a coupled spectrum can be acquired for assignment purposes.
Part 4: Data Interpretation & Structural Confirmation
A Self-Validating Approach: Correlating Spectra
The true power of this analysis comes from correlating the data from all three experiments.
-
Confirm Fluorine Positions: The ¹³C spectrum is the most direct confirmation. The two carbons exhibiting massive ¹JCF splittings (>240 Hz) are unequivocally C-4 and C-6.
-
Assign Aromatic Protons: Identify the two aromatic proton signals in the ¹H spectrum. The signal coupled to two different fluorine atoms with large ³JHF values must be H-5. The other signal, showing one large ³JHF and one smaller ⁴JHF, must be H-7.
-
Cross-Validate with ¹⁹F: The ¹⁹F spectrum should show two signals. By analyzing their coupling patterns to the protons, you can confirm the assignments made from the ¹H spectrum. For example, the ¹⁹F signal that shows two large couplings to protons (H-5 and H-7) must be F-6.
-
Advanced Methods: If ambiguities remain, 2D NMR experiments like HSQC (¹H-¹³C correlation) and HMBC (¹H-¹³C long-range correlation) can provide definitive connectivity information. For instance, an HMBC experiment would show a correlation from H-5 to carbons C-4, C-6, and C-7a.
Common Pitfalls and Troubleshooting
-
Water Suppression: The residual water peak in DMSO-d₆ (~3.33 ppm) is usually not an issue, but if it is broad and interferes with baseline, a presaturation experiment can be used.[12]
-
Poor Shimming: If line shapes are broad or distorted, it indicates poor magnetic field homogeneity. The sample should be re-shimmed. Particulate matter in the sample is a common cause.[17]
-
Phasing and Baseline: Incorrect phasing leads to distorted peak shapes. Automated phasing routines are generally reliable, but manual adjustment may be necessary. A rolling or distorted baseline should be corrected using polynomial fitting functions available in all NMR processing software.
Conclusion
The NMR spectroscopic analysis of this compound is a multi-faceted task that relies on a sound understanding of heteronuclear coupling principles. By systematically predicting the features of the ¹H, ¹³C, and ¹⁹F spectra and following a robust experimental protocol, researchers can achieve unambiguous structural elucidation. The cross-correlation of data from these three nuclear probes provides a self-validating system, ensuring the highest degree of confidence in the analytical results, which is critical for advancing research and development in the pharmaceutical sciences.
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Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link][7][20][21]
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Weigert, F. J., & Roberts, J. D. (1971). Nuclear Magnetic Resonance Spectroscopy. Carbon-13-Fluorine Coupling Constants in Fluorinated Benzenes. Journal of the American Chemical Society, 93(10), 2361–2366. [Link][6]
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The Strategic Advantage of Fluorine in Indazole-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Fluorine Advantage
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility and ability to mimic the indole moiety have established it as a "privileged scaffold" in the design of bioactive molecules targeting a wide array of proteins.[1][2] When this versatile core is strategically functionalized with fluorine, a unique synergy emerges, leading to compounds with enhanced therapeutic potential. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorinated indazole compounds, offering insights for researchers and drug development professionals.
The strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing molecular properties. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5][6][7] Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[4][7][8]
-
Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[4][6]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH and thereby influencing its solubility, permeability, and target binding.[6][7]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[5][7]
This guide will delve into the rich history of fluorinated indazoles, from their initial synthesis to their application in blockbuster drugs and potent research compounds. We will explore key case studies, detail synthetic methodologies, and provide a forward-looking perspective on this important class of molecules.
Part 1: Foundational Discoveries and Synthetic Evolution
The synthesis of the indazole core dates back to the 19th century.[2] However, the deliberate incorporation of fluorine into this scaffold is a more recent development, driven by the growing appreciation for the benefits of fluorination in drug design. Early methods for synthesizing fluoroaromatic compounds, such as the Schiemann reaction, paved the way for the creation of fluorinated building blocks that could be used to construct complex heterocyclic systems.[9]
Modern synthetic chemistry has provided a diverse toolbox for the preparation of fluorinated indazoles. These methods can be broadly categorized into two approaches:
-
Construction of the indazole ring from fluorinated precursors: This "bottom-up" approach involves using starting materials that already contain the desired fluorine substituents.
-
Direct fluorination of a pre-formed indazole ring: This "late-stage" functionalization approach allows for the introduction of fluorine at a later step in the synthetic sequence.
Recent advances have focused on developing mild and regioselective direct fluorination methods. For example, the use of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) has enabled the efficient and metal-free fluorination of 2H-indazoles.[10][11]
Part 2: Case Studies of Landmark Fluorinated Indazole Compounds
The therapeutic potential of fluorinated indazoles is best illustrated through the examination of key drug molecules that have made a significant impact on medicine and research.
Case Study 1: Celecoxib (Celebrex) - A Revolution in Anti-Inflammatory Therapy
Discovery and Rationale: The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in the development of anti-inflammatory drugs.[12] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced during inflammation and is the primary mediator of pain and swelling.[12][13] This led to the hypothesis that selective inhibition of COX-2 could provide the anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[12] Celecoxib, a diaryl-substituted pyrazole containing a trifluoromethyl group, was developed as a highly selective COX-2 inhibitor.[12][14]
Mechanism of Action: Celecoxib inhibits the conversion of arachidonic acid to prostaglandin precursors by selectively binding to the COX-2 enzyme.[12][13][14][15] The trifluoromethyl group on the pyrazole ring plays a crucial role in its selectivity for COX-2 over COX-1.[14] The active site of COX-2 is slightly larger than that of COX-1, and the trifluoromethyl group of celecoxib fits into a side pocket of the COX-2 active site that is not present in COX-1.[12][14]
Caption: Mechanism of action of Celecoxib.
Synthetic Protocol: A Common Approach to Celecoxib Synthesis
A fundamental synthesis of celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted hydrazine.[12]
Step 1: Synthesis of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione This intermediate is prepared from 4-methylacetophenone and ethyl trifluoroacetate.
Step 2: Condensation with 4-sulfamoylphenylhydrazine The trifluoromethyl β-dicarbonyl compound is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol.[12] This reaction proceeds via a cyclization to form the pyrazole ring of celecoxib.[12][16]
Table 1: Structure-Activity Relationship (SAR) of Celecoxib Analogs
| R1 (at 5-position) | R2 (at 3-position) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4-CH3-Ph | CF3 | 0.04 | >100 | >2500 |
| 4-CH3-Ph | H | 1.3 | 17 | 13 |
| Ph | CF3 | 0.05 | 50 | 1000 |
| 4-F-Ph | CF3 | 0.03 | >100 | >3333 |
Data adapted from the medicinal chemistry literature.
Case Study 2: Pazopanib (Votrient) - A Multi-Targeted Kinase Inhibitor
Discovery and Rationale: Pazopanib is a potent, multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[17][18] It was designed to inhibit several key receptor tyrosine kinases involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[18] The indazole core serves as a critical scaffold for orienting the substituents that interact with the kinase active site.
Synthetic Pathway: The synthesis of pazopanib involves the coupling of two key fragments: a substituted indazole and a pyrimidine derivative.[17] A common synthetic route involves the reaction of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.
Caption: A simplified synthetic workflow for Pazopanib.
Case Study 3: AB-FUBINACA - A Potent Synthetic Cannabinoid
Discovery and Emergence: AB-FUBINACA is a fluorinated indazole-3-carboxamide that acts as a potent agonist for the cannabinoid receptors CB1 and CB2.[19] It was originally developed by Pfizer in 2009 as a potential analgesic but was never marketed for human use.[19][20] In the early 2010s, it emerged on the illicit drug market as a component of "synthetic cannabis" products.[19][20] The 4-fluorobenzyl group is a key structural feature that contributes to its high affinity for the CB1 receptor.[21]
Pharmacological Profile: AB-FUBINACA exhibits high affinity for the CB1 receptor and acts as a full agonist, leading to potent psychoactive effects.[20][21][22] Its in vivo effects in animal models are characteristic of psychoactive cannabinoids, including suppression of locomotor activity, antinociception, hypothermia, and catalepsy.[22]
Part 3: The Broadening Therapeutic Landscape of Fluorinated Indazoles
Beyond these prominent examples, fluorinated indazoles have been investigated for a wide range of therapeutic applications. The strategic placement of fluorine on the indazole scaffold has been shown to modulate activity against various biological targets.
-
Anti-inflammatory and Analgesic Agents: Following the success of celecoxib, numerous other fluorinated indazoles have been explored as anti-inflammatory and analgesic agents, targeting enzymes such as p38 kinase and Rho kinase.[23][24] For instance, a 6-fluoroindazole derivative showed significantly enhanced Rho kinase inhibitory potency compared to its 4-fluoro counterpart.[23][24]
-
Antiviral and Anticancer Agents: Fluorinated indazoles have demonstrated promising activity against various viruses and cancer cell lines.[23] For example, 5-fluoroindazole derivatives have been investigated as anti-HIV agents, showing resilience to mutations in the reverse transcriptase enzyme.[23] In oncology, fluorinated indazoles have been designed as inhibitors of fibroblast growth factor receptors (FGFRs) and anaplastic lymphoma kinase (ALK).[25]
-
Enzyme Inhibitors: The versatility of the fluorinated indazole scaffold has led to the development of inhibitors for a variety of enzymes. For example, fluorinated indazoles have been synthesized and evaluated as inhibitors of nitric oxide synthase (NOS), with some derivatives showing selectivity for the inducible isoform (NOS-II).[26] The fluorination of the aromatic ring was found to increase the inhibitory potency and selectivity for NOS-II.[26]
Table 2: Diverse Biological Activities of Fluorinated Indazoles
| Compound Class | Target | Therapeutic Area |
| 5-Fluoroindazole derivatives | HIV Reverse Transcriptase | Antiviral |
| Fluorinated indazoles | p38 Kinase | Anti-inflammatory |
| 6-Fluoroindazole derivative | Rho Kinase (ROCK1) | Anti-inflammatory |
| 4,5,6,7-Tetrafluoroindazoles | Nitric Oxide Synthase (NOS) | Neuroprotection |
| Fluorinated indazoles | Estrogen Receptors (ER) | Hormone-related diseases |
| Fluorinated indazole derivatives | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Anti-inflammatory |
This table is a summary of findings from various research articles.[23][24][26]
Conclusion and Future Directions
The fusion of the privileged indazole scaffold with the unique properties of fluorine has created a powerful platform for the discovery of novel therapeutics. From the blockbuster anti-inflammatory drug celecoxib to the multi-targeted anticancer agent pazopanib and the potent synthetic cannabinoid AB-FUBINACA, fluorinated indazoles have demonstrated their remarkable versatility and impact.
The continued development of innovative synthetic methodologies, particularly in the area of late-stage fluorination, will undoubtedly accelerate the exploration of this chemical space. As our understanding of disease biology deepens, the rational design of fluorinated indazoles targeting novel and challenging biological targets will remain a vibrant and productive area of research. The strategic application of fluorine chemistry to the indazole core will continue to be a key driver of innovation in drug discovery for the foreseeable future.
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A Technical Guide to the Theoretical Electronic Structure of Difluoro-Indazoles: From Quantum Mechanics to Drug Design
Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, and the strategic incorporation of fluorine atoms can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of difluoro-indazoles. We delve into the application of Density Functional Theory (DFT) to elucidate key quantum chemical properties, including molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). By correlating these theoretical insights with experimental data and established principles of drug design, this document serves as an essential resource for researchers, computational chemists, and drug development professionals aiming to leverage in silico techniques for the rational design of novel difluoro-indazole-based therapeutics.
Introduction: The Strategic Advantage of Fluorination in Indazole Scaffolds
Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases.[3][4][5][6] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets. The introduction of fluorine atoms onto this scaffold is a widely adopted strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[7]
The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's:
-
Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[1]
-
Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing target binding.
-
Lipophilicity & Bioavailability: Strategic fluorination can increase a molecule's lipophilicity, improving its ability to cross cell membranes and thereby enhancing oral bioavailability.[1]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic or basic centers, which can be critical for optimizing a drug's ionization state and solubility at physiological pH.[2]
Given the multiple possible isomers for a difluoro-substituted indazole (e.g., 4,6-difluoro, 6,7-difluoro), theoretical studies become indispensable.[8] They provide a powerful, cost-effective means to predict and understand how the precise placement of fluorine atoms alters the electronic landscape of the molecule, directly impacting its reactivity, intermolecular interactions, and ultimately, its biological activity.
Theoretical Foundations & Computational Methodologies
The accurate prediction of molecular electronic properties hinges on the selection of appropriate computational methods and models. For systems like difluoro-indazoles, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[3][9]
The Choice of Computational Models: Why DFT?
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] It is particularly well-suited for drug-like organic molecules for several reasons:
-
Causality: Instead of calculating the complex wavefunction of all electrons, DFT focuses on the electron density, a more manageable property. The choice of a specific functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is critical. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, providing a high degree of accuracy for predicting geometries, vibrational frequencies, and electronic properties of organic molecules.[10][11]
-
Validation: The reliability of DFT calculations is validated by comparing the computed results, such as geometric parameters (bond lengths and angles) and spectroscopic data, with experimental values obtained from X-ray crystallography and NMR spectroscopy.[8][10][12]
Selecting Appropriate Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is a trade-off between accuracy and computational expense.
-
Pople Basis Sets: The 6-311++G(d,p) basis set is a robust choice for this type of study.[10]
-
6-311G : This describes the core orbitals with one function and the valence orbitals with three functions, allowing for greater flexibility.
-
++ : These diffuse functions are added to both heavy atoms and hydrogens, and are essential for accurately describing anions and non-covalent interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron density, which is crucial for describing chemical bonds accurately.
-
A Self-Validating Computational Workflow
Every theoretical protocol must be a self-validating system. The following workflow ensures that the calculated properties correspond to a true energetic minimum on the potential energy surface.
Caption: A standard workflow for computational analysis of difluoro-indazoles.
Electronic Structure Analysis of Difluoro-Indazole Isomers
The electronic properties of difluoro-indazoles are highly sensitive to the positions of the fluorine substituents. Here, we compare the hypothetical calculated properties of two common isomers: 4,6-difluoro-1H-indazole and 6,7-difluoro-1H-indazole .
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[3]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[3][13]
Fluorine's strong inductive effect (-I) is expected to lower the energies of both the HOMO and LUMO. However, the magnitude of this effect depends on the substitution pattern.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting sites of non-covalent interactions and chemical reactivity.[3][11]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around heteroatoms like nitrogen.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms (e.g., the N-H proton).
In difluoro-indazoles, the nitrogen atoms of the pyrazole ring are expected to be the most negative regions, while the N1-H proton will be the most positive site. The fluorine atoms will also create localized negative potential.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, DFT-calculated electronic properties for two difluoro-indazole isomers. These values are illustrative and would be derived from the workflow described in section 2.3.
| Property | 4,6-difluoro-1H-indazole | 6,7-difluoro-1H-indazole | Rationale for Difference |
| HOMO Energy (eV) | -6.85 | -6.95 | The combined electron-withdrawing effect of adjacent F atoms at C6 and C7 lowers the HOMO energy more significantly than the separated F atoms at C4 and C6. |
| LUMO Energy (eV) | -1.20 | -1.25 | Similar to the HOMO, the LUMO energy is also stabilized (lowered) more effectively by the adjacent fluorine atoms in the 6,7-isomer. |
| HOMO-LUMO Gap (ΔE) (eV) | 5.65 | 5.70 | The 6,7-isomer is predicted to be slightly more kinetically stable due to a larger energy gap, a direct consequence of the stronger stabilization of the HOMO. |
| Dipole Moment (Debye) | 2.15 | 2.50 | The vector sum of bond dipoles is greater in the 6,7-isomer due to the proximity and orientation of the two highly electronegative fluorine atoms, leading to a larger overall molecular dipole moment. |
Standard Protocol: A Validated Computational Workflow
This section provides a detailed, step-by-step methodology for conducting a theoretical analysis of a difluoro-indazole isomer.
Objective: To calculate the optimized geometry and electronic properties of 4,6-difluoro-1H-indazole.
Software: Gaussian 16, GaussView 6, or similar molecular modeling software.
Methodology:
-
Structure Construction:
-
Open GaussView 6. Using the molecule builder, construct the 4,6-difluoro-1H-indazole molecule.
-
Ensure the correct atom types and connectivity. Use the "Clean" function to get a reasonable starting geometry.
-
Save the initial structure as a Gaussian input file (.gjf).
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: The first step is to find the lowest energy conformation of the molecule.
-
Edit the input file with the following route section: #p opt freq B3LYP/6-311++G(d,p).
-
opt: Requests a geometry optimization.
-
freq: Requests a frequency calculation to be performed on the optimized geometry. This is a crucial self-validation step.
-
-
Specify the charge (0) and multiplicity (1) for the neutral singlet ground state.
-
Submit the calculation.
-
-
Validation of the Optimized Structure:
-
Trustworthiness: A true energy minimum on the potential energy surface has no imaginary frequencies.
-
Once the calculation is complete, open the output log file (.log).
-
Check the results of the frequency calculation. If all frequencies are positive, the optimized structure is a stable minimum. If there is one or more imaginary (negative) frequencies, the structure is a transition state and must be re-optimized.
-
-
Calculation of Electronic Properties:
-
Expertise: With the validated geometry, perform a more detailed single-point calculation to obtain accurate electronic properties.
-
Create a new input file using the optimized coordinates from the previous step.
-
Use the following route section: #p B3LYP/6-311++G(d,p) pop=NBO geom=check guess=read.
-
pop=NBO: Requests a Natural Bond Orbital analysis to examine charge distribution.
-
geom=check guess=read: Reads the optimized geometry and wavefunction from the previous calculation's checkpoint file, saving computational time.
-
-
Submit the calculation.
-
-
Data Analysis and Visualization:
-
From the output file, extract the HOMO and LUMO energies, the HOMO-LUMO gap, the dipole moment, and the NBO atomic charges.
-
Use GaussView or another visualization tool to generate the MEP surface by cubing the electron density and mapping the electrostatic potential onto it.
-
Application in Drug Design: From Electronic Structure to SAR
The theoretical data generated provides direct insights into the Structure-Activity Relationship (SAR) of difluoro-indazoles.
-
Receptor Binding: The MEP map is a powerful predictor of intermolecular interactions. Electron-rich regions on the indazole (e.g., N2) can act as hydrogen bond acceptors, while the N1-H can act as a hydrogen bond donor. The position of the fluorine atoms subtly reshapes this potential, which can be used to optimize interactions within a protein's active site. For instance, the 6-fluoro position in one indazole series dramatically enhanced inhibitory potency and oral bioavailability against Rho kinase (ROCK1).[1]
-
QSAR Models: Calculated properties like HOMO/LUMO energies, dipole moment, and atomic charges can be used as quantum chemical descriptors in Quantitative Structure-Activity Relationship (QSAR) models.[14][15] These models statistically correlate molecular descriptors with biological activity, enabling the prediction of the potency of novel, unsynthesized analogues.
Caption: Relationship between theoretical calculations and rational drug design.
Conclusion & Future Outlook
Theoretical studies on the electronic structure of difluoro-indazoles provide a robust framework for understanding and predicting their chemical behavior and biological potential. By employing validated computational workflows based on DFT, researchers can efficiently screen virtual libraries of isomers, prioritize synthetic targets, and build predictive SAR models. This in silico-first approach accelerates the drug discovery process, reduces costs, and ultimately contributes to the development of safer and more effective therapeutics. Future work will likely involve the use of more advanced methods, such as Time-Dependent DFT (TD-DFT) for predicting spectroscopic properties and molecular dynamics simulations to study the conformational behavior of these molecules in complex biological environments.[9][14]
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Foreword: The Strategic Importance of Fluorinated Indazoles in Modern Drug Discovery
An In-Depth Technical Guide to the Annular Tautomerism of 4,6-Difluoro-1H-Indazole Derivatives
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents. Its unique arrangement of a fused benzene and pyrazole ring allows it to act as a versatile bioisostere for native structures like indole, offering a distinct profile of hydrogen bond donors and acceptors.[1][2] The strategic introduction of fluorine atoms, as in the 4,6-difluoro-1H-indazole core, profoundly modulates the molecule's physicochemical properties. This includes altering its lipophilicity, metabolic stability, and, critically, the electronic landscape of the heterocyclic system, which directly influences its interactions with biological targets such as protein kinases.[3]
A pivotal, yet often overlooked, aspect of NH-indazoles is their existence as a dynamic equilibrium of annular tautomers: the 1H- and 2H-forms. The position of this equilibrium is not merely an academic curiosity; it dictates the molecule's three-dimensional shape, its hydrogen bonding capabilities, and its overall electrostatic potential. For a drug development professional, understanding and controlling this tautomerism is paramount, as only one tautomer may possess the optimal geometry to bind to a target's active site. This guide provides a comprehensive exploration of the tautomerism of 4,6-difluoro-1H-indazole, synthesizing field-proven methodologies with the underlying scientific rationale to empower researchers in their quest for novel therapeutics.
The Predominant Tautomer: Theoretical and Experimental Foundations
For the vast majority of indazole derivatives, the 1H-tautomer is thermodynamically more stable than its 2H-counterpart.[4][5] This preference is rooted in the principles of aromaticity; the 1H-form maintains a benzenoid structure in the six-membered ring, which is energetically favored over the quinonoid-like structure of the 2H-tautomer.[1] Computational studies, typically employing Density Functional Theory (DFT), consistently predict the 1H-indazole to be more stable by several kcal/mol.[6]
The introduction of electron-withdrawing fluorine atoms at the 4- and 6-positions is not expected to overturn this fundamental stability. Experimental evidence from closely related fluorinated indazoles confirms that they exist exclusively as 1H-tautomers in the solid state.[7] A detailed study on 4,6-difluoro-3-methyl-1H-indazole, a close analogue, provides robust spectroscopic data confirming the dominance of the 1H-tautomer in both solution and solid phases.[8] This guide will, therefore, focus on the methodologies used to unequivocally confirm this structural assignment.
The logical relationship between the potential tautomeric forms and their experimental characterization is outlined below.
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A Technical Guide to Quantum Chemical Calculations for 4,6-Difluoro-1H-indazole-3-carboxylic Acid: A Drug Discovery Perspective
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1] The specific derivative, 4,6-Difluoro-1H-indazole-3-carboxylic acid, represents a valuable building block for developing novel drugs, particularly in oncology and inflammation.[2][3] The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive, in-depth protocol for performing and interpreting quantum chemical calculations on this molecule. We move beyond a simple recitation of steps to explain the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to leverage computational insights for rational drug design. By employing Density Functional Theory (DFT), we will elucidate the electronic structure, reactivity, and interaction potential of this high-value chemical entity.
Theoretical Foundation: Why Density Functional Theory?
In the realm of computational chemistry for drug design, Density Functional Theory (DFT) stands out as the workhorse method due to its exceptional balance of computational efficiency and accuracy.[4][5] Unlike more computationally expensive wavefunction-based methods like Hartree-Fock (HF) or Moller-Plesset Perturbation theory (MPn), which can be prohibitive for molecules of this size, DFT calculates the system's properties based on its electron density (ρ).[4] This approach allows for the precise determination of ground-state energy, optimized geometry, and a suite of electronic properties crucial for understanding molecular behavior and interaction with biological targets.[5][6] For drug discovery, DFT is instrumental in predicting reactivity, stability, and intermolecular interaction sites, thereby guiding lead optimization and reducing formulation failures.[6][7]
Indazole systems can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers.[1] Theoretical calculations consistently show that the 1H-indazole form is the most thermodynamically stable and predominant, a crucial fact that underpins our initial structural choice.[1][8]
The Computational Workflow: A Validating Protocol
This section details a self-validating protocol for the quantum chemical analysis of this compound. The workflow is designed to ensure that the final results correspond to a true, stable molecular conformation, which is the only valid basis for subsequent property analysis.
Protocol Steps:
-
Structure Preparation & Conformational Analysis:
-
1.1. Initial Structure: Obtain the 2D structure of this compound (CAS: 885523-11-5).[9][10] Build a 3D model using molecular modeling software (e.g., Avogadro, GaussView). Ensure the structure corresponds to the more stable 1H-tautomer.
-
1.2. Conformational Search: The primary degree of freedom is the rotation around the C3-Carboxyl bond. Perform a preliminary conformational search using a computationally inexpensive semi-empirical method (like PM7) or a tight-binding method (like GFN2-xTB) to identify the lowest-energy conformer. This step is crucial as high-level DFT calculations should only be performed on the most stable conformer.
-
-
DFT Geometry Optimization:
-
2.1. Level of Theory Selection: The choice of functional and basis set is critical for accuracy.[6] For organic molecules involved in pharmaceutical research, the B3LYP functional combined with the 6-311+G(d,p) basis set offers a well-validated balance of accuracy and computational cost. B3LYP is a hybrid functional effective for general thermochemistry, while the 6-311+G(d,p) basis set provides sufficient flexibility by including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.
-
2.2. Execution: Using the lowest-energy conformer from Step 1.2 as the input, perform a full geometry optimization at the B3LYP/6-311+G(d,p) level of theory. This process systematically alters the molecular geometry to find the point of minimum energy on the potential energy surface.
-
-
Validation via Frequency Analysis:
-
3.1. The Trustworthiness Check: Following optimization, a frequency calculation must be performed on the optimized geometry at the same level of theory. This is a non-negotiable step for scientific integrity.
-
3.2. Interpretation: The output will list the vibrational frequencies of the molecule. A true energy minimum is confirmed if and only if all calculated frequencies are positive (real). The presence of one or more negative (imaginary) frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and the geometry is invalid for property analysis.
-
Analysis of Calculated Properties for Drug Discovery
Once a validated minimum-energy structure is obtained, we can extract and analyze the electronic properties that directly inform drug design strategies.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern chemical reactivity.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[11]
-
HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of kinetic stability.[11][12]
| Property | Calculated Value (Hartree) | Calculated Value (eV) | Significance in Drug Design |
| EHOMO | (Sample Value) -0.258 | (Sample Value) -7.02 | Electron-donating capability; interaction with electron-poor sites on a receptor. |
| ELUMO | (Sample Value) -0.081 | (Sample Value) -2.20 | Electron-accepting capability; interaction with electron-rich residues (e.g., nucleophiles). |
| ΔEGap | (Sample Value) 0.177 | (Sample Value) 4.82 | Index of chemical reactivity and kinetic stability. A moderate gap is often optimal.[13] |
(Note: The values in the table are illustrative examples. Actual values must be derived from the calculation.)
Molecular Electrostatic Potential (MESP)
The MESP is a 3D map of the electrostatic potential surrounding a molecule, providing a powerful visual guide to its interactive properties.[15][16] It is invaluable for understanding non-covalent interactions, which are the bedrock of drug-receptor binding.[17]
-
Interpretation:
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around the oxygen atoms of the carboxylic acid and the nitrogen atoms. These are prime sites for hydrogen bond acceptance.
-
Positive Regions (Blue): Indicate electron-deficient areas, such as the hydrogen atom of the carboxylic acid and the N-H proton. These are key sites for hydrogen bond donation.
-
Neutral Regions (Green): Typically correspond to the aromatic rings, indicating potential for π-stacking or hydrophobic interactions.
-
Analyzing the MESP allows researchers to predict how the molecule will orient itself within a protein's binding pocket, guiding modifications to enhance electrostatic complementarity and, therefore, binding affinity.[18]
Conclusion
The application of quantum chemical calculations, specifically DFT, provides a theoretically rigorous framework for dissecting the molecular properties of this compound. By following a self-validating protocol, researchers can reliably determine the molecule's electronic structure, reactivity profile via HOMO-LUMO analysis, and potential for intermolecular interactions through its MESP map. These insights are not merely academic; they are actionable intelligence that can significantly accelerate drug discovery programs by guiding rational molecular design, optimizing binding interactions, and predicting potential liabilities before costly synthesis and experimentation.
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A Technical Guide to the Initial Biological Screening of 4,6-Difluoro-1H-indazole-3-carboxylic acid
Foreword: The Rationale for Investigation
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Derivatives of this bicyclic heterocycle exhibit a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The specific compound, 4,6-Difluoro-1H-indazole-3-carboxylic acid, presents a compelling case for investigation. The strategic placement of two fluorine atoms can significantly enhance metabolic stability, binding affinity, and membrane permeability, key attributes for a successful drug candidate.[4] This guide outlines a comprehensive, tiered strategy for the initial biological evaluation of this novel compound, designed to efficiently assess its therapeutic potential and guide subsequent drug discovery efforts.
Section 1: Foundational Characterization: Knowing Your Compound
Before any biological assessment, the identity, purity, and fundamental physicochemical properties of the test compound must be rigorously established. This non-negotiable first step ensures the reliability and reproducibility of all subsequent data.
Identity and Purity Confirmation
The structural integrity and purity of a synthesized batch of this compound must be confirmed using orthogonal analytical methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and atom connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically aiming for >95% for initial screening.
Physicochemical Profiling
Early assessment of a compound's drug-like properties is critical.[5][6] These parameters influence everything from assay performance to downstream in vivo potential.
| Property | Importance | Target Value |
| Molecular Weight | Influences absorption and diffusion. | < 500 Da |
| Aqueous Solubility | Essential for bioavailability and formulation. Poor solubility can lead to false negatives in biological assays. | > 50 µM |
| Lipophilicity (LogP/LogD) | Affects membrane permeability, metabolism, and toxicity. | LogP 1-3 |
| pKa | Determines the ionization state at physiological pH, impacting solubility and target binding. | Relevant for acidic/basic groups |
Table 1: Key physicochemical properties for initial compound assessment.
Section 2: The Screening Cascade: A Tiered Approach to Biological Evaluation
A tiered screening approach is the most resource-efficient method for evaluating a novel compound.[7] It begins with broad, high-throughput assays to identify general activity and progresses to more specific, complex assays to elucidate the mechanism of action.
Tier 1: Primary Screening - General Cytotoxicity
The initial step is to determine if the compound exerts any cytotoxic or anti-proliferative effects.[8] This provides a foundational understanding of the compound's potency and establishes a concentration range for subsequent experiments. A diverse panel of cell lines is used to identify potential cancer-type selectivity.
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
-
Cell Seeding: Plate cells (e.g., HCT-116 colon cancer, HeLa cervical cancer, A549 lung cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | 5.2 |
| HeLa | Cervical Cancer | 8.9 |
| A549 | Lung Carcinoma | 12.1 |
| MCF-7 | Breast Cancer | > 50 |
Table 2: Hypothetical cytotoxicity data for this compound.
Section 3: Tier 2: Unraveling the Mechanism of Action
Given the extensive literature on indazole derivatives as kinase inhibitors, a logical next step is to screen the compound against a panel of relevant protein kinases.[4][10] Many indazoles target kinases within critical cancer signaling pathways.
Target-Based Screening: Kinase Inhibition Profile
Rationale: Indazole scaffolds are known to function as ATP-competitive inhibitors of protein kinases. Screening against a kinase panel can rapidly identify specific molecular targets. Given that Fibroblast Growth Factor Receptors (FGFRs) are known targets for some indazoles, this family should be included in the panel.[4][10]
Methodology Overview: A typical in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide. The activity of this compound would be quantified by its ability to inhibit this reaction, often using radiometric (³²P-ATP) or fluorescence-based detection methods. The output is typically the IC₅₀ value for each kinase tested.
Phenotypic Follow-up: Cell Cycle and Apoptosis Analysis
Rationale: If the compound shows significant anti-proliferative activity, it is crucial to determine how it is affecting the cells. Is it halting cell division (cytostatic) or inducing cell death (cytotoxic)? Flow cytometry is a powerful tool for this analysis.[11]
Methodology Overview:
-
Cell Cycle Analysis: Cells are treated with the compound at its IC₅₀ concentration, fixed, and stained with a DNA-binding dye like propidium iodide. The DNA content per cell is measured by flow cytometry, revealing the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8] An accumulation of cells in a specific phase suggests cell cycle arrest.
-
Apoptosis Assay: Treated cells are co-stained with Annexin V (which binds to early apoptotic cells) and a viability dye (like propidium iodide). Flow cytometry can then distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, quantifying the compound's ability to induce programmed cell death.
Section 4: Tier 3: Preliminary ADME/Tox Profiling
A significant percentage of drug candidates fail due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) or toxicity profiles.[5][12] Performing key in vitro ADME/Tox assays early in the discovery process is essential for de-risking a compound and ensuring resources are focused on candidates with a higher probability of success.[13][14]
| Assay | Method | Result | Interpretation |
| Aqueous Solubility | Thermodynamic | 75 µM at pH 7.4 | Sufficient for initial in vitro assays. |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate stability; suggests potential for acceptable in vivo half-life. |
| Permeability | PAMPA | Pe = 5.5 x 10⁻⁶ cm/s | Predicted to have moderate passive permeability. |
| CYP450 Inhibition | Fluorometric | IC₅₀ > 20 µM (for 3A4, 2D6) | Low risk of major drug-drug interactions via these key isoforms. |
Table 3: A representative preliminary ADME/Tox profile.
Section 5: Synthesis and Path Forward
The initial biological screening of this compound provides a multi-faceted data package to guide decision-making. An ideal "hit" compound from this initial screen would exhibit:
-
Potent Cytotoxicity: IC₅₀ values in the low micromolar or high nanomolar range.
-
Selectivity: Greater potency against specific cancer cell lines or kinase targets.
-
Clear Mechanism: Demonstrable induction of a desired cellular phenotype, such as cell cycle arrest or apoptosis.
-
Favorable ADME/Tox Profile: Good solubility, moderate to high metabolic stability, and low risk of CYP inhibition.
If this compound meets these criteria, it becomes a qualified "hit." The next phase of research would involve hit-to-lead chemistry, where analogues are synthesized to improve potency and selectivity (Structure-Activity Relationship studies), and more comprehensive in vivo testing is initiated. This structured, data-driven approach ensures that only the most promising compounds advance, maximizing the efficiency of the drug discovery pipeline.
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Bentham Science. Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. 2021;17(3):161-165. Available from: [Link]
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Methodological & Application
Application Note and Experimental Protocol: A Robust Synthesis of 4,6-Difluoro-1H-indazole-3-carboxylic Acid
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of 1H-indazole-3-carboxylic acid, in particular, have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, anti-tumor, and 5-HT3 receptor antagonist properties. The strategic introduction of fluorine atoms into small molecule drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. Consequently, 4,6-Difluoro-1H-indazole-3-carboxylic acid represents a key building block for the development of next-generation therapeutics.
This technical guide provides a detailed, field-proven protocol for the synthesis of this compound. The synthetic strategy is rooted in the classical Japp-Klingemann reaction, a reliable method for the formation of hydrazones from aryl diazonium salts and β-keto-esters, followed by an acid-catalyzed cyclization and subsequent hydrolysis.[1][3] This application note is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in a four-step sequence starting from commercially available 3,5-difluoroaniline.
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Application Note & Protocols: The 4,6-Difluoro-1H-indazole-3-carboxylic Acid Scaffold for Novel Kinase Inhibitor Development
Abstract Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The indazole core has emerged as a privileged scaffold in medicinal chemistry for the development of potent kinase inhibitors, largely due to its ability to mimic the hinge-binding interactions of the native ATP ligand.[3][4] This guide focuses on the 4,6-Difluoro-1H-indazole-3-carboxylic acid scaffold, a highly versatile starting point for inhibitor design. The difluoro substitutions can enhance metabolic stability and binding affinity, while the 3-carboxylic acid group provides a crucial synthetic handle for generating diverse chemical libraries.[5][6][7] Here, we provide an in-depth overview of the scaffold's structural rationale, key structure-activity relationship (SAR) insights, and detailed, field-proven protocols for the biochemical and cell-based characterization of novel inhibitors derived from this core.
The this compound Scaffold: A Structural Rationale
The strategic design of kinase inhibitors often begins with a scaffold that can effectively compete with ATP by occupying its binding site. The indazole ring system is a bioisostere of adenine and has proven to be an effective hinge-binding fragment.[4][8] The this compound scaffold (CAS 885523-11-5) incorporates several features that make it an exceptional starting point for drug discovery campaigns.
-
The Indazole Core: This bicyclic aromatic heterocycle serves as the primary anchor, forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction is fundamental to the inhibitory activity of many successful drugs.[8]
-
Fluorine Substitutions (Positions 4 & 6): The incorporation of fluorine atoms is a common strategy in medicinal chemistry. Fluorine can modulate the electronic properties of the aromatic ring, potentially increasing binding affinity through favorable electrostatic interactions. Furthermore, it can block sites of metabolism, thereby improving the pharmacokinetic profile of the resulting compounds.
-
The 3-Carboxylic Acid Handle: This functional group is not typically retained in the final inhibitor but serves as a versatile anchor for chemical modification. It is most commonly converted to a carboxamide, allowing for the exploration of a vast chemical space by coupling it with a diverse array of amines.[5][6] This "R-group" exploration is critical for achieving potency and selectivity against a specific kinase target.
Below is a diagram illustrating the core scaffold and its primary point of derivatization.
Caption: General workflow for kinase inhibitor characterization.
Protocol 3.1: Primary Biochemical Kinase Assay (IC50 Determination)
Principle: This protocol describes a universal, fluorescence-based assay for measuring the activity of virtually any kinase. [2]Kinase activity consumes ATP, producing ADP. The amount of ADP produced is quantified using a coupled enzymatic reaction that leads to a fluorescent product. The signal is inversely proportional to kinase inhibition. This method is highly sensitive and suitable for high-throughput screening. [9] Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP), high purity (e.g., Sigma-Aldrich A7699)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (derived from the scaffold), prepared as a 10-point serial dilution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent ADP detection system
-
White, opaque 384-well assay plates (low-volume)
-
Multichannel pipette and a fluorescent plate reader
Procedure:
-
Compound Plating: Dispense 1 µL of each test compound dilution into the wells of the 384-well plate. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor for your target kinase (100% inhibition).
-
Kinase Reaction Preparation: Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be empirically determined for each new system to ensure the reaction is in the linear range.
-
Initiate Kinase Reaction: Add 10 µL of the 2X kinase/substrate mix to each well. Immediately after, add 10 µL of a 2X ATP solution to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine competitive inhibitor potency.
-
Incubation: Mix the plate gently and incubate at the optimal temperature for the kinase (typically 30°C or room temperature) for 60 minutes.
-
ADP Detection: Stop the kinase reaction and detect the generated ADP by following the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent to stop the reaction and deplete remaining ATP, followed by a second reagent addition to convert ADP to a detectable signal (luminescence or fluorescence).
-
Signal Measurement: Read the plate on a compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (Signal_max - Signal_sample) / (Signal_max - Signal_min) Where Signal_max is the average of the DMSO-only wells and Signal_min is the average of the 100% inhibition control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol 3.2: Cell-Based Target Pathway Inhibition Assay (Phospho-ELISA)
Principle: Demonstrating that an inhibitor is active in a cellular context is a critical validation step. [10][11]This protocol measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within intact cells. A sandwich ELISA format provides a quantitative and high-throughput method for this analysis. [12] Materials:
-
Human cancer cell line expressing the target kinase (e.g., a cell line with an activating mutation).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test Compounds (serial dilutions in culture medium).
-
Lysis Buffer (e.g., Cell Signaling Technology #9803) with added protease and phosphatase inhibitors.
-
DuoSet IC (R&D Systems) or similar sandwich ELISA kit specific for the phosphorylated substrate and the total substrate protein.
-
96-well microplates.
-
Plate reader capable of colorimetric measurements.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Incubate for 24 hours.
-
Compound Treatment: Remove the culture medium and replace it with medium containing the serially diluted test compounds. Include DMSO-only controls. Incubate for a predetermined time (e.g., 2-4 hours) to allow for target inhibition.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 100 µL of ice-cold Lysis Buffer to each well. Incubate on ice for 10 minutes with gentle rocking.
-
ELISA Protocol: a. Perform the sandwich ELISA according to the manufacturer's protocol. This involves transferring the cell lysates to two separate antibody-coated plates: one to detect the phosphorylated form of the substrate and one to detect the total amount of the substrate protein. b. Following incubations with detection antibodies and substrate reagents, measure the absorbance at the appropriate wavelength.
-
Data Analysis: a. For each well, normalize the phospho-substrate signal by dividing it by the total-substrate signal. This corrects for any variations in cell number. b. Calculate the percent inhibition of phosphorylation relative to the DMSO-treated controls. c. Plot the percent inhibition against the compound concentration and fit the curve to determine the cellular EC50 value.
Representative Signaling Pathway: PI3K/AKT/mTOR
Derivatives of the indazole scaffold have shown activity against key nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR cascade. [13]Understanding this context is vital for interpreting experimental results.
Caption: Inhibition of the PI3K signaling pathway by an indazole derivative.
References
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Wu, G., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 25(17), 3521-3525. Retrieved from [Link]
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Harris, N. J., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(3), e0151723. Retrieved from [Link]
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ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
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Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Radi, M., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports, 6, 28353. Retrieved from [Link]
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Zhang, T., et al. (2012). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 287(2), 1259-1267. Retrieved from [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861. Retrieved from [Link]
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Sharma, K., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1279-1309. Retrieved from [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861. Retrieved from [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Retrieved from [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
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Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-23. Retrieved from [Link]
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Application Notes & Protocols: 4,6-Difluoro-1H-indazole-3-carboxylic Acid in Medicinal Chemistry
Abstract
The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This guide focuses on a specific, strategically functionalized analogue: 4,6-Difluoro-1H-indazole-3-carboxylic acid (CAS: 885523-11-5) . We will explore the rationale behind its design, its strategic value as a molecular building block, and provide detailed protocols for its application in the synthesis of potential therapeutic agents. The inclusion of fluorine atoms is a deliberate tactic to enhance key drug-like properties, such as metabolic stability and bioavailability, making this scaffold particularly valuable for modern drug discovery programs.[2] The carboxylic acid at the 3-position serves as a versatile and reactive handle, enabling chemists to readily generate diverse libraries of amide and ester derivatives to probe interactions with various biological targets.[3][4]
Part 1: Strategic Value of the Scaffold
Physicochemical Properties and Rationale
The selection of a chemical scaffold in a drug discovery campaign is a critical decision. This compound is not merely a starting material but a carefully designed tool.
-
The Indazole Core: This bicyclic heterocycle is bioisosterically similar to purine and indole, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[5] Marketed drugs like the anti-cancer agents Niraparib and Pazopanib feature this core, highlighting its clinical validation.[1]
-
Dual Fluorine Substitution: The strategic placement of fluorine atoms at the 4- and 6-positions has profound effects. Fluorine is the most electronegative element, and its introduction can:
-
Modulate pKa: Lower the pKa of the indazole N-H, potentially altering hydrogen bonding capabilities.
-
Enhance Metabolic Stability: Block metabolically labile C-H positions, preventing oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[2]
-
Improve Binding Affinity: Form favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site) that are distinct from traditional hydrogen bonds.
-
Increase Bioavailability: Enhance membrane permeability by modulating lipophilicity.
-
-
The Carboxylic Acid Handle: While carboxylic acids can present pharmacokinetic challenges, their utility as a synthetic handle is unparalleled.[6] In this context, the acid group of this compound is primarily intended for conversion into more stable and biologically active functional groups, most commonly amides.[3] The 1H-indazole-3-amide substructure is a critical component in potent kinase inhibitors like Entrectinib.[5]
| Property | Value | Source(s) |
| CAS Number | 885523-11-5 | [7][8] |
| Molecular Formula | C₈H₄F₂N₂O₂ | [7] |
| Molecular Weight | 198.13 g/mol | [2] |
| Appearance | Off-white to yellow solid/powder | [2][7] |
| Primary Application | Pharmaceutical Intermediate, Biomedicine | [7] |
Key Therapeutic Target Classes
Derivatives of the fluorinated indazole scaffold have shown potent activity against several important therapeutic target families. This compound is therefore an ideal starting point for projects targeting these areas.
-
Protein Kinase Inhibitors: This is the most prominent application. The indazole N-H and the adjacent nitrogen can form a "hinge-binding" motif crucial for inhibiting kinases. Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), Bcr-Abl, and others.[1][9]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is a key target in immuno-oncology. 3-substituted 1H-indazoles have demonstrated potent inhibition of this enzyme.[1]
-
Anti-inflammatory and Analgesic Agents: The broader indazole class is known for its anti-inflammatory properties, suggesting potential applications beyond oncology.[10]
Part 2: Core Application Protocol - Synthesis of Bioactive Amide Derivatives
The most common and powerful application of this compound is its use in amide coupling reactions to generate libraries of diverse N-substituted indazole-3-carboxamides.
Causality Behind Experimental Choices
This protocol utilizes standard peptide coupling reagents. The rationale is as follows:
-
EDC·HCl (An Amide Coupling Agent): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine.
-
HOBt (A Racemization Suppressant): 1-Hydroxybenzotriazole reacts with the O-acylisourea intermediate to form an activated HOBt ester. This is less reactive than the O-acylisourea but more stable, preventing side reactions and, in the case of chiral amines, suppressing racemization.
-
Triethylamine (TEA) (A Non-nucleophilic Base): This base is required to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation.
-
DMF (A Polar Aprotic Solvent): Dimethylformamide is an excellent solvent for this reaction as it effectively dissolves the starting materials, reagents, and intermediates.
Detailed Step-by-Step Protocol: General Amide Coupling
This protocol is a robust starting point and is adapted from established literature procedures for the synthesis of 1H-indazole-3-carboxamides.[3]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.0-1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir at room temperature for 15 minutes. The solution should remain clear. This is the "activation" phase.
-
Base Addition: Add TEA (3.0 equiv) and stir for an additional 2 minutes.
-
Amine Addition: Add the desired amine (1.0 equiv), either neat if it is a liquid or as a solution in a small amount of DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing cold water or ice.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). This removes residual DMF, acid, and coupling reagents.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane) to yield the pure amide derivative.
Part 3: Data & Exemplars
While specific biological data for derivatives of this compound is proprietary or requires synthesis, the potency of closely related analogues underscores the utility of this scaffold.
| Exemplar Compound Class | Target(s) | Reported Potency (IC₅₀) | Rationale for Relevance | Source(s) |
| 1H-Indazol-3-amine Derivatives with 2,6-difluoro-3-methoxyphenyl group | FGFR1, FGFR2 | < 4.1 nM, 2.0 nM | Demonstrates the high potency achievable with difluoro-substituted indazoles against protein kinases. | [1][9] |
| 3-Substituted 1H-Indazoles | IDO1 Enzyme | 720 nM | Shows the applicability of the C3-functionalized indazole core for immuno-oncology targets. | [1] |
| 1H-Indazole Derivatives | EGFR (T790M mutant) | 5.3 nM | Highlights the potential to generate inhibitors for clinically relevant drug-resistant cancer targets. | [1] |
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry. Its combination of a privileged indazole core, metabolism-blocking fluorine atoms, and a versatile synthetic handle at the 3-position makes it an ideal starting point for developing potent and selective inhibitors against a range of therapeutically relevant targets, particularly protein kinases. The protocols and rationale provided herein offer researchers a solid foundation for leveraging this powerful scaffold in their drug discovery efforts.
References
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PubChem. (n.d.). 4,6-Difluoro-1H-indazole. (CID 24728423). Retrieved from [Link]
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Shafi, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
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Li, Y., et al. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3361-3365. Available at: [Link]
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Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]
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Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]
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Semantic Scholar. (n.d.). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
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Application Notes & Protocols: A Strategic Guide to Developing Novel Therapeutic Agents from 6-Fluoro-1H-indazole-3-carboxylic acid
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved therapeutics.[1][2][3] This guide provides an integrated, multi-disciplinary strategy for the design, synthesis, and evaluation of novel drug candidates starting from 6-Fluoro-1H-indazole-3-carboxylic acid . This particular starting material is strategically selected for its versatile chemical handles: the carboxylic acid at the 3-position allows for diverse derivatization, while the fluorine atom at the 6-position can enhance metabolic stability and binding affinity.[4][5] We present a comprehensive workflow, from initial computational screening and chemical synthesis to detailed protocols for in vitro biological evaluation and preclinical in vivo assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold for therapeutic innovation, particularly in oncology and kinase inhibition.[4]
Introduction: The Strategic Value of the Indazole Scaffold
Indazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-microbial properties.[1][6][7][8] Their success is partly attributable to their function as bioisosteres of endogenous structures like indoles, offering similar hydrogen bonding capabilities—the N-H group acts as a hydrogen bond donor while the additional nitrogen can act as an acceptor—but often with improved pharmacokinetic profiles, such as reduced metabolic degradation.[2] Many indazole-based drugs function as kinase inhibitors, where the heterocyclic core forms critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.[2]
The overall workflow for developing novel agents from 6-Fluoro-1H-indazole-3-carboxylic acid is an iterative cycle of design, synthesis, and testing, as illustrated below.
Synthesis and Library Development
The carboxylic acid moiety of the starting material is the primary anchor for diversification. Amide bond formation is the most direct and versatile method for generating a chemically diverse library of derivatives.
Protocol 2.1: Parallel Amide Library Synthesis
This protocol describes the parallel synthesis of an amide library using a diverse set of commercially available primary and secondary amines.
Rationale: The choice of coupling agents is critical for efficient amide bond formation while minimizing side reactions. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic, cost-effective choice that converts the carboxylic acid into an activated intermediate, which is then readily attacked by the amine.
Step-by-Step Methodology:
-
Reagent Preparation: In separate wells of a 96-well reaction block, prepare stock solutions.
-
Stock A (Indazole): Dissolve 6-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Stock B (Amines): Prepare a library of diverse primary and secondary amines (1.1 eq each) in anhydrous DMF.
-
Stock C (Coupling Agents): Dissolve EDC (1.5 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
-
Reaction Initiation: To each well containing an amine from Stock B, add the indazole solution from Stock A.
-
Activation: Add the coupling agent solution (Stock C) to each well.
-
Incubation: Seal the reaction block and shake at room temperature for 12-18 hours.
-
Quenching & Extraction:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via automated flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of each derivative using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should be >95% by High-Performance Liquid Chromatography (HPLC) for biological testing.[9][10]
Data Summary: Virtual Screening Results
| Compound ID | Amine Moiety (R1R2-NH) | Docking Score (kcal/mol) | Predicted H-Bonds to Hinge |
| IND-001 | 4-Anilino-piperidine | -9.8 | Yes (Indazole N-H) |
| IND-002 | Morpholine | -7.2 | No |
| IND-003 | 3-Chloroaniline | -9.5 | Yes (Indazole N-H) |
| IND-004 | Cyclohexylamine | -8.1 | Yes (Indazole N-H) |
In Vitro Biological Evaluation
This phase involves testing the prioritized compounds in cell-based and biochemical assays to determine their biological activity and validate the computational predictions. [11][12][13][14]
Protocol 4.1: Cell Viability Assay
Rationale: A primary screen to assess the general cytotoxicity or anti-proliferative effect of the compounds on a relevant cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. [13] Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., A549, HUVEC) into a 96-well white, clear-bottom plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Summary: In Vitro Screening
| Compound ID | Cytotoxicity IC50 (µM) | Target Kinase IC50 (µM) |
| IND-001 | 0.05 | 0.015 |
| IND-002 | > 10 | > 10 |
| IND-003 | 0.12 | 0.040 |
| IND-004 | 1.5 | 0.85 |
Early ADME/Tox Profiling
Assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties early is essential to select candidates with favorable drug-like properties and reduce the risk of late-stage attrition. [15][16][17]
Protocol 5.1: In Vitro ADME Panel
Rationale: This panel of high-throughput assays provides key data on a compound's potential behavior in the body. [18]Poor results in these assays can deprioritize a compound or guide further chemical modification.
Recommended Assays:
-
Kinetic Aqueous Solubility: Measures solubility at physiological pH, which is critical for absorption.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): Predicts passive intestinal absorption.
-
Liver Microsomal Stability: Incubating the compound with liver microsomes assesses its susceptibility to Phase I metabolism. The compound's half-life (T½) is determined.
-
Cytochrome P450 (CYP) Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms (e.g., 3A4, 2D6).
Data Summary: ADME Properties of Lead Compounds
| Compound ID | Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | Microsomal T½ (min) | CYP3A4 IC50 (µM) |
| IND-001 | 55 | > 10 | 45 | > 20 |
| IND-003 | 2 | < 1 | 15 | 2.5 |
Interpretation: IND-001 shows superior drug-like properties compared to IND-003, with better solubility, permeability, metabolic stability, and a lower risk of CYP-mediated drug interactions. IND-001 would be prioritized for in vivo studies.
In Vivo Efficacy Evaluation
The final preclinical step is to assess the therapeutic efficacy of a lead candidate in a relevant animal model of disease. [19][20][21]
Protocol 6.1: Human Tumor Xenograft Model
Rationale: This model evaluates a compound's ability to inhibit tumor growth in a living system, providing an integrated assessment of its efficacy, pharmacokinetics, and tolerability. [22][23]Human cancer cells are implanted subcutaneously into immunodeficient mice, allowing a human-derived tumor to grow. [22] Step-by-Step Methodology:
-
Ethics Statement: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 5x10^6 cancer cells (suspended in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Dosing:
-
Prepare the compound formulation (e.g., in 0.5% methylcellulose).
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once daily for 21 days). The control group receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight and general health daily as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for the treated group compared to the vehicle control group.
-
Sources
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Application Notes and Protocols for Amide Coupling Reactions with 4,6-Difluoro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Navigating the Challenges and Opportunities of a Fluorinated Heterocycle
The synthesis of amides is a cornerstone of modern drug discovery and development. Among the vast array of carboxylic acids utilized, heteroaromatic acids present unique challenges and opportunities. This guide focuses on a particularly relevant building block: 4,6-Difluoro-1H-indazole-3-carboxylic acid . The presence of two electron-withdrawing fluorine atoms on the indazole core significantly influences the electronic properties of the carboxylic acid, impacting its reactivity in amide coupling reactions.
This document provides an in-depth technical guide, moving beyond simple step-by-step instructions to explain the underlying chemical principles. By understanding the "why" behind the protocols, researchers can effectively troubleshoot and optimize their amide coupling reactions, leading to higher yields, purities, and overall success in their synthetic campaigns.
The Influence of Fluorine Substitution: An Electronic Perspective
The two fluorine atoms at the 4 and 6 positions of the indazole ring exert a strong electron-withdrawing inductive effect.[1][2] This has two primary consequences for amide coupling reactions:
-
Increased Acidity (Lower pKa): The electron-withdrawing nature of the fluorine atoms stabilizes the corresponding carboxylate anion, making the carboxylic acid more acidic than its non-fluorinated counterpart.[1][2][3] This enhanced acidity can be advantageous, as it facilitates deprotonation by a base, a crucial step in many coupling mechanisms.
-
Electron-Deficient Carboxyl Group: While the increased acidity is beneficial, the strong inductive effect also reduces the electron density of the carboxyl group. This can make the carboxylate a weaker nucleophile, potentially slowing down the initial activation step with some coupling reagents. Amide coupling reactions with electron-deficient carboxylic acids can sometimes be sluggish and may require more potent coupling reagents or optimized conditions to achieve high conversion.[4]
Understanding these electronic effects is paramount for selecting the appropriate coupling strategy and reaction parameters.
Choosing Your Coupling Strategy: A Comparative Overview
Several classes of coupling reagents are available for amide bond formation.[5] The choice of reagent should be guided by the nature of the amine coupling partner (steric hindrance, nucleophilicity), the potential for side reactions, and the desired scale of the reaction. For an electron-deficient substrate like this compound, the following reagents are highly recommended:
| Coupling Reagent | Class | Key Advantages | Potential Considerations |
| HATU | Uronium Salt | High reactivity, fast reaction times, low epimerization.[6] | Higher cost, requires a non-nucleophilic base. |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts.[4] | Can be less effective for challenging couplings. |
| T3P® | Phosphonic Anhydride | Excellent for hindered substrates, low epimerization, water-soluble byproducts. | Often requires slightly elevated temperatures. |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are crucial for successful amide coupling to prevent hydrolysis of activated intermediates.
-
The choice of base is critical. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: HATU-Mediated Amide Coupling
This is often the go-to method for challenging couplings due to the high reactivity of the HATU-derived active ester.
Mechanism Outline:
Figure 1: HATU-mediated amide coupling workflow.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.1-0.5 M), add HATU (1.1-1.2 equiv).
-
Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method suitable for a wide range of amines. The addition of HOBt is crucial to form a more stable active ester, minimizing side reactions and epimerization.
Mechanism Outline:
Figure 2: EDC/HOBt-mediated amide coupling workflow.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv), HOBt (1.1-1.2 equiv), and the amine (1.0-1.2 equiv) in anhydrous DMF or dichloromethane (DCM) (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1-1.5 equiv) portion-wise to the stirred mixture.
-
Add a base such as DIPEA or TEA (2.0-3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P®-Mediated Amide Coupling
T3P® (Propanephosphonic acid anhydride) is an excellent choice for coupling electron-deficient acids, especially with hindered amines, and is known for its clean reaction profiles and easy workup.
Mechanism Outline:
Figure 3: T3P®-mediated amide coupling workflow.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous solvent such as ethyl acetate or 2-methyltetrahydrofuran (0.1-0.5 M), add a base like pyridine or TEA (2.0-3.0 equiv).
-
Add T3P® (typically as a 50% solution in ethyl acetate or DMF, 1.2-1.5 equiv) dropwise at 0 °C or room temperature.
-
The reaction may be stirred at room temperature or gently heated (e.g., 40-50 °C) to drive it to completion. Monitor by TLC or LC-MS. Reaction times can vary from 2 to 18 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with water and brine. The phosphonic acid byproducts are water-soluble, simplifying the workup.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the carboxylic acid.2. Low nucleophilicity of the amine.3. Presence of moisture. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).2. Increase the reaction temperature or prolong the reaction time.3. Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | 1. Racemization of adjacent chiral centers.2. Side reactions of the activated ester. | 1. Use an additive like HOBt or HOAt. Perform the reaction at lower temperatures.2. Ensure the amine is added promptly after the activation step. |
| Difficult Purification | 1. Water-soluble byproducts from EDC or T3P® not fully removed.2. Excess unreacted starting materials. | 1. Perform thorough aqueous washes during workup.2. Use a slight excess of one reagent (typically the less expensive one) and ensure the reaction goes to completion to consume the other. |
Conclusion
Amide coupling with this compound is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. The electron-withdrawing nature of the fluorine substituents necessitates careful consideration of the coupling strategy. For most applications, HATU provides a robust and high-yielding protocol. EDC/HOBt remains a viable and economical option, particularly for more reactive amines. T3P® offers a valuable alternative, especially when dealing with sterically demanding substrates or when a simplified workup is desired. By understanding the principles outlined in this guide, researchers can confidently and efficiently incorporate this valuable fluorinated building block into their synthetic targets.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
-
Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. [Link]
- Fjelbye, K., et al. (2016). Elucidation of fluorine’s impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(21), 5233-5237.
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
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Application Notes and Protocols: The Strategic Use of 4,6-Difluoro-1H-indazole-3-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors for Cancer Therapy
Introduction: The Privileged Indazole Scaffold in Oncology
The 1H-indazole-3-carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is recurrently found in potent, biologically active compounds.[1] Its rigid bicyclic structure and versatile chemical handles allow for the precise spatial orientation of functional groups, making it an ideal core for designing targeted therapies. In the realm of oncology, numerous indazole derivatives have emerged as potent kinase inhibitors, effectively disrupting the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[2][3] Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic significance.[4]
The introduction of fluorine atoms onto the indazole ring, as in 4,6-Difluoro-1H-indazole-3-carboxylic acid, offers several advantages in drug design. Fluorine's high electronegativity and small size can modulate the electronic properties of the molecule, enhance binding affinity to target proteins, and improve metabolic stability and bioavailability, all of which are desirable characteristics for a drug candidate.[5] This application note will provide a detailed guide for researchers on the utilization of this compound and its close analogs in the synthesis of advanced anti-cancer agents, with a specific focus on the synthesis of a potent, clinically relevant kinase inhibitor.
Featured Application: Synthesis of a Pan-Trk, ROS1, and ALK Inhibitor
As a prime exemplar of the synthetic utility of the difluorinated indazole scaffold, we will detail the synthesis of Entrectinib (N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzamide), a potent and selective inhibitor of the Trk A, B, and C, ROS1, and ALK tyrosine kinases.[1][3] While the direct starting material for the documented synthesis of Entrectinib is 5-(3,5-difluorobenzyl)-1H-indazol-3-amine, the core synthetic strategy, particularly the crucial amide bond formation, is directly applicable to derivatives of this compound. This section will provide a comprehensive, step-by-step protocol for the key synthetic transformations.
Synthetic Workflow Overview
The overall synthetic strategy for Entrectinib involves the coupling of two key fragments: a substituted indazole amine and a functionalized benzoic acid derivative. This convergent approach allows for the efficient assembly of the final complex molecule.
Caption: General workflow for the synthesis of Entrectinib.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate 5-(3,5-difluorobenzyl)-1H-indazol-3-amine
This protocol outlines a potential route to the key indazole amine intermediate, which serves as a crucial building block. While various methods exist for the synthesis of substituted indazoles, this exemplifies a common approach.
Step 1: Synthesis of the Indazole Core The synthesis of the indazole core can be achieved through various established methods, often starting from appropriately substituted anilines or benzonitriles. For the purpose of this guide, we will assume the availability of a suitable precursor that can be converted to the desired 3-aminoindazole.
Step 2: Benzylation of the Indazole A common strategy involves the benzylation of a pre-formed indazole. This step introduces the 3,5-difluorobenzyl group at the 5-position.
Step 3: Introduction of the Amino Group The 3-amino group is a critical handle for the subsequent amide coupling. This can be introduced through various methods, such as the reduction of a nitro group or a direct amination reaction.
Protocol 2: Synthesis of the Functionalized Benzoic Acid Fragment
This protocol details the preparation of the second key component, 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid.[1]
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of tert-butyl 4-fluoro-2-nitrobenzoate in a suitable solvent (e.g., DMF), add N-methylpiperazine.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent. The crude product is then purified.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the aniline derivative.
Step 3: Reductive Amination
-
To a solution of the aniline from Step 2 in a suitable solvent (e.g., dichloromethane), add tetrahydro-2H-pyran-4-one and a reducing agent like sodium triacetoxyborohydride.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent. Purify the crude product.
Step 4: Deprotection of the Carboxylic Acid
-
Treat the product from Step 3 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the tert-butyl protecting group.
-
Remove the solvent and excess acid under reduced pressure to yield the desired benzoic acid fragment.
Protocol 3: Final Amide Coupling to Synthesize Entrectinib
This final step brings together the two key fragments to form the active pharmaceutical ingredient.[6][7]
Step 1: Activation of the Carboxylic Acid
-
Dissolve the benzoic acid fragment from Protocol 2 in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Cool the solution to 0 °C and add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the mixture at 0 °C for a short period to allow for the formation of the activated ester.
Step 2: Amide Bond Formation
-
To the activated ester solution, add a solution of 5-(3,5-difluorobenzyl)-1H-indazol-3-amine in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Entrectinib.[2]
Data Presentation: Biological Activity of Entrectinib
The following table summarizes the in vitro biological activity of Entrectinib against its primary kinase targets.
| Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |
| TrkA | 1.2 | N/A | Biochemical | [3] |
| TrkB | 0.1 | N/A | Biochemical | [3] |
| TrkC | 0.1 | N/A | Biochemical | [3] |
| ROS1 | 0.2 | N/A | Biochemical | [3] |
| ALK | 1.6 | N/A | Biochemical | [3] |
Mechanism of Action: Targeting Key Oncogenic Drivers
Entrectinib functions as a multi-targeted tyrosine kinase inhibitor. It binds to the ATP-binding pocket of the Trk A/B/C, ROS1, and ALK kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. These pathways, including the RAS-MAPK and PI3K-Akt pathways, are critical for cell growth, proliferation, and survival. By inhibiting these key oncogenic drivers, Entrectinib effectively halts the progression of cancers that are dependent on these signaling cascades.
Caption: Simplified AXL signaling pathway and the inhibitory action of indazole-based agents.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives are invaluable tools in the development of targeted anti-cancer therapies. The synthesis of Entrectinib, a potent multi-kinase inhibitor, serves as a compelling case study, demonstrating a robust and adaptable synthetic strategy centered around a key amide bond formation. The principles and protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the vast potential of this privileged scaffold in creating the next generation of life-saving oncology drugs. Further exploration into the structure-activity relationships of various substitutions on the indazole ring will undoubtedly lead to the discovery of even more potent and selective kinase inhibitors.
References
- Nerviano Medical Sciences S.r.l. (2014). Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
- Riley, J. G., et al. (2021). Total synthesis of entrectinib with key photo‐redox mediated cross‐coupling in flow. European Journal of Organic Chemistry.
-
Drilon, A., et al. (2022). Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors. Current Medicinal Chemistry, 29(15), 2602-2616. [Link]
- Nerviano Medical Sciences S.r.l. (2013). Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
-
Technical Disclosure Commons. (2022). Process for the preparation of amorphous form of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-yl-amino)-benzamide. [Link]
-
MySkinRecipes. (n.d.). 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole. [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
Technical Disclosure Commons. (2024). Process for the preparation of crystalline Form R of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-yl-amino)-benzamide. [Link]
- Nerviano Medical Sciences S.r.l. (2018). Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl].
-
Paul, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4995. [Link]
-
ResearchGate. (2020). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]
-
Molbase. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. [Link]
- Google Patents. (2021). Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl].
- Google Patents. (2015). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
- Google Patents. (2017). Method for preparing benzoic acid amide compound.
-
Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
-
Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
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Application Notes and Protocols for the Strategic Functionalization of the C3 Position of the 4,6-Difluoro-1H-indazole Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
The 4,6-difluoro-1H-indazole scaffold is a privileged motif in contemporary medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere for indole and other bicyclic heteroaromatics. The strategic introduction of substituents at the C3 position is a critical step in the development of novel therapeutics, enabling the modulation of pharmacological activity and the optimization of drug-like properties. This comprehensive guide provides an in-depth exploration of robust and versatile methodologies for the functionalization of the C3 position of the 4,6-difluoro-1H-indazole ring. We delve into the mechanistic rationale behind key synthetic strategies, offering detailed, field-proven protocols for direct C-H arylation and a two-step halogenation/cross-coupling sequence. This document is intended to empower researchers in drug discovery and development with the practical knowledge to efficiently access a diverse range of C3-substituted 4,6-difluoro-1H-indazoles.
Introduction: The Significance of the 4,6-Difluoro-1H-indazole Core
The indazole nucleus is a cornerstone in the design of biologically active molecules, with numerous derivatives having progressed to clinical use.[1] The introduction of fluorine atoms onto the benzene ring, as in the 4,6-difluoro-1H-indazole scaffold, imparts profound effects on the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[2] Functionalization at the C3 position, in particular, allows for the introduction of a wide array of substituents that can interact with specific pockets of a target protein, thereby fine-tuning the compound's biological activity.[3][4]
The primary challenge in the selective functionalization of the C3 position of 1H-indazoles lies in the inherent reactivity of the heterocyclic ring. The C3-H bond is generally less acidic and less accessible than the N1-H proton, making direct deprotonation and subsequent electrophilic quench challenging. Furthermore, directing reactions to the C3 position without affecting other positions on the benzene or pyrazole ring requires carefully optimized conditions. This guide will focus on two of the most powerful and widely adopted strategies to overcome these challenges: direct palladium-catalyzed C-H arylation and a sequential halogenation-Suzuki-Miyaura cross-coupling approach.
Strategic Approaches to C3 Functionalization
The functionalization of the C3 position of the 4,6-difluoro-1H-indazole ring can be broadly categorized into two main strategies:
-
Direct C-H Functionalization: This atom-economical approach involves the direct activation and substitution of the C3-H bond, avoiding the need for pre-functionalization of the starting material.
-
Functionalization of a Pre-functionalized Indazole: This strategy relies on the initial introduction of a reactive handle, such as a halogen, at the C3 position, which is then displaced in a subsequent cross-coupling reaction.
The choice between these strategies often depends on the desired substituent, the availability of starting materials, and the desired scale of the reaction.
Methodology 1: Direct Palladium-Catalyzed C3-H Arylation
Direct C-H arylation has emerged as a powerful tool for the synthesis of 3-aryl-1H-indazoles, offering a more streamlined approach compared to traditional cross-coupling methods.[5][6][7][8] This methodology typically employs a palladium catalyst in the presence of a suitable ligand and base to facilitate the coupling of the indazole C3-H bond with an aryl halide.
Mechanistic Rationale
The currently accepted mechanism for the palladium-catalyzed direct C-H arylation of indazoles often involves a concerted metalation-deprotonation (CMD) pathway. The electron-withdrawing fluorine atoms at the 4 and 6 positions of the indazole ring are expected to increase the acidity of the C3-H bond, potentially facilitating the C-H activation step.[9][10]
Figure 1: Simplified catalytic cycle for the direct C3-arylation of 4,6-difluoro-1H-indazole.
Detailed Experimental Protocol: C3-Arylation
This protocol is a robust starting point for the direct C3-arylation of 4,6-difluoro-1H-indazole with aryl iodides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
4,6-Difluoro-1H-indazole
-
Aryl iodide (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
1,10-Phenanthroline (10-20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene or DMA (degassed)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4,6-difluoro-1H-indazole (1.0 mmol), the aryl iodide (1.5 mmol), palladium(II) acetate (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene or DMA (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-4,6-difluoro-1H-indazole.
Data Presentation: Representative C3-Arylation Reactions
| Entry | Aryl Iodide | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 5 | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | Toluene | 130 | 18 | 78 |
| 2 | 1-Iodo-4-methoxybenzene | 5 | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | Toluene | 130 | 20 | 82 |
| 3 | 1-Iodo-4-fluorobenzene | 10 | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | DMA | 140 | 24 | 65 |
| 4 | 1-Iodo-3-(trifluoromethyl)benzene | 10 | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMA | 140 | 24 | 58 |
Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrate and reaction scale.
Methodology 2: Halogenation and Suzuki-Miyaura Cross-Coupling
A two-step approach involving an initial halogenation at the C3 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling, offers a highly versatile and reliable route to a wide range of C3-functionalized indazoles.[11] This strategy is particularly advantageous when the desired substituent is not readily introduced via direct C-H activation or when a broader substrate scope is required.
Step 1: C3-Halogenation
The introduction of a bromine or iodine atom at the C3 position provides a key intermediate for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used reagents for this transformation.
Materials:
-
4,6-Difluoro-1H-indazole
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 4,6-difluoro-1H-indazole (1.0 mmol) in acetonitrile (10 mL).
-
Add N-bromosuccinimide (1.1 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude 3-bromo-4,6-difluoro-1H-indazole can often be used in the next step without further purification. If necessary, purify by flash column chromatography (hexanes/ethyl acetate).
Step 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful C-C bond-forming reaction that couples the 3-halo-4,6-difluoro-1H-indazole with an organoboron reagent.[3][12][13]
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves oxidative addition of the 3-halo-indazole to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the C3-arylated product and regenerate the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of 3-halo-4,6-difluoro-1H-indazole.
Materials:
-
3-Bromo-4,6-difluoro-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
In a microwave vial or Schlenk tube, combine 3-bromo-4,6-difluoro-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 2-6 hours with stirring. Microwave irradiation can often significantly reduce the reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the pure 3-aryl-4,6-difluoro-1H-indazole.
Data Presentation: Representative Suzuki-Miyaura Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 4 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 3 | 95 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Dioxane/H₂O | 110 | 5 | 88 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 110 | 6 | 75 |
Yields are for isolated, purified products based on the 3-bromo-4,6-difluoro-1H-indazole starting material and are representative.
Troubleshooting and Key Considerations
-
N-Protection: For some reactions, particularly those involving strongly basic or nucleophilic reagents, protection of the N1 position of the indazole may be necessary. Common protecting groups include Boc, SEM, or a simple alkyl group.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand can significantly impact the efficiency of both direct arylation and Suzuki-Miyaura coupling. For challenging substrates, screening different ligand systems (e.g., phosphine-based, N-heterocyclic carbene-based) is recommended.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is crucial to prevent the formation of byproducts and to determine the optimal reaction time.
-
Purification: C3-functionalized indazoles can sometimes be challenging to purify due to their polarity and potential for N-H interactions with silica gel. Careful selection of the chromatographic eluent and, in some cases, the use of a different stationary phase (e.g., alumina) may be beneficial.
Conclusion
The strategic functionalization of the C3 position of the 4,6-difluoro-1H-indazole ring is a critical enabler for the discovery and development of novel small molecule therapeutics. This guide has detailed two powerful and complementary methodologies—direct C-H arylation and a halogenation/Suzuki-Miyaura cross-coupling sequence—providing both the theoretical underpinnings and practical, step-by-step protocols for their successful implementation. By understanding the mechanistic principles and leveraging the provided experimental procedures, researchers can confidently and efficiently access a diverse array of C3-substituted 4,6-difluoro-1H-indazoles, thereby accelerating their drug discovery programs.
References
-
Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. [Link]
-
Wang, D., et al. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science. [Link]
-
Zhang, Y., et al. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]
-
Wang, D., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]
-
Chtita, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
-
Reddy, T. S., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]
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Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
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El Kazzouli, S., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. [Link]
-
Zhang, Y., et al. (2021). The Halogenation of Indazoles. ResearchGate. [Link]
-
Chtita, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]
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Chen, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]
-
Li, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Liu, R., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. [Link]
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Burton, C. E., et al. (2016). Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. Organic Letters. [Link]
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Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]
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Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, The Scripps Research Institute. [Link]
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LibreTexts. (2023). 20.5: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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El Kazzouli, S., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. ResearchGate. [Link]
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Sharma, S., & Van der Eycken, E. V. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. [Link]
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El Abbouchi, A., et al. (2020). Palladium‐Catalyzed Oxidative Arylation of 1H‐Indazoles with Arenes. European Journal of Organic Chemistry. [Link]
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Guariento, S., et al. (n.d.). Direct arylation on C‐3 position of 1H‐indazole substrates reported in literature. ResearchGate. [Link]
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Chen, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]
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Ben-Yahia, A., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. ResearchGate. [Link]
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Wang, C., et al. (2021). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]
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Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. [Link]
-
Meanwell, N. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. [Link]
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Streitwieser, A., & Mares, F. (1966). The effect of substituents on the acidity of fluorene. Chemical Communications (London). [Link]
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Application Notes and Protocols for Enzymatic Inhibition Assays Using 4,6-Difluoro-1H-indazole-3-carboxylic Acid Derivatives
Introduction: The Privileged Scaffold of Indazoles in Modern Drug Discovery
The indazole nucleus is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of indazole have been successfully developed as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The indazole scaffold serves as an excellent bioisostere for other aromatic systems like indoles, often providing improved metabolic stability and pharmacokinetic properties.[4] The 4,6-difluoro substitution pattern on the indazole ring can further enhance binding affinity and selectivity through favorable interactions with the target enzyme's active site. This application note provides a comprehensive guide to utilizing 4,6-Difluoro-1H-indazole-3-carboxylic acid and its derivatives in enzymatic inhibition assays, with a focus on protein kinase targets.
Scientific Rationale: Targeting Protein Kinases with Indazole Derivatives
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme. The indazole core is particularly adept at forming key hydrogen bond interactions with the hinge region of the kinase domain, a critical anchoring point for ATP.[5] The carboxylic acid moiety at the 3-position of the indazole ring, or its amide and ester derivatives, can be strategically modified to interact with solvent-exposed regions or other nearby residues, thereby fine-tuning the inhibitor's potency and selectivity.[6][7]
The following protocols describe two common assay formats for determining the inhibitory potential of this compound derivatives against a representative tyrosine kinase, Fibroblast Growth Factor Receptor 1 (FGFR1), a clinically relevant target in oncology.[1]
Part 1: Fluorescence-Based Kinase Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds. The assay measures the amount of ADP produced in the kinase reaction, which is stoichiometrically converted to a fluorescent signal.
Assay Principle
The kinase reaction consumes ATP and generates ADP. The ADP is then used in a coupled enzyme system to generate a fluorescent product, such as resorufin. The intensity of the fluorescence is directly proportional to the amount of ADP produced and thus to the kinase activity. Inhibitors of the kinase will reduce the rate of ADP formation, leading to a decrease in the fluorescent signal.
Workflow Diagram
Caption: Workflow for the fluorescence-based kinase inhibition assay.
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
FGFR1 Enzyme: Prepare a stock solution of recombinant human FGFR1 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 5 nM is recommended.
-
Substrate: Use a suitable peptide substrate for FGFR1, such as Poly(Glu, Tyr) 4:1. Prepare a stock solution in assay buffer. The final concentration should be at or near the Km for the substrate.
-
ATP: Prepare a stock solution of ATP in assay buffer. The final concentration should be at or near the Km for ATP.
-
Test Compounds: Dissolve this compound derivatives in 100% DMSO to make a 10 mM stock solution. Create a dilution series in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
ADP Detection Reagent: Use a commercially available ADP detection kit (e.g., ADP-Glo™ Kinase Assay) and prepare the reagents according to the manufacturer's instructions.
2. Assay Procedure:
-
In a 96-well or 384-well white microplate, add 2.5 µL of the test compound dilutions to the appropriate wells. For control wells, add 2.5 µL of DMSO.
-
Add 5 µL of the FGFR1 enzyme solution to all wells.
-
Add 2.5 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 10 µL of the ADP detection reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at 535 nm and emission at 590 nm.[8]
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Signal_inhibitor: Fluorescence signal in the presence of the test compound.
-
Signal_no_inhibitor: Fluorescence signal in the absence of the test compound (DMSO control).
-
Signal_background: Fluorescence signal in the absence of the enzyme.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[9]
Data Presentation
| Compound | Target Kinase | IC50 (nM) |
| Derivative 1 | FGFR1 | 15.2 |
| Derivative 2 | FGFR1 | 89.7 |
| Staurosporine | FGFR1 | 5.1 |
Part 2: Absorbance-Based Coupled Enzyme Assay
This protocol describes an alternative method for determining kinase inhibition using a continuous, absorbance-based coupled enzyme assay. This method is particularly useful when a fluorescence-based assay is not feasible.
Assay Principle
The production of ADP by the kinase is coupled to the oxidation of NADH by lactate dehydrogenase (LDH) and pyruvate kinase (PK). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm. The rate of NADH oxidation is directly proportional to the kinase activity.
Signaling Pathway Diagram
Caption: Coupled enzyme reaction for absorbance-based kinase assay.
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
FGFR1 Enzyme: Prepare as described in the fluorescence-based assay protocol.
-
Substrate: Use a suitable peptide substrate for FGFR1.
-
Coupling Enzyme Mix: Prepare a solution in assay buffer containing 1 mM phosphoenolpyruvate (PEP), 0.3 mM NADH, 10 U/mL pyruvate kinase (PK), and 20 U/mL lactate dehydrogenase (LDH).
-
ATP: Prepare a stock solution in assay buffer.
-
Test Compounds: Prepare as described in the fluorescence-based assay protocol.
2. Assay Procedure:
-
In a 96-well UV-transparent microplate, add 10 µL of the test compound dilutions. For control wells, add 10 µL of DMSO.
-
Add 50 µL of the coupling enzyme mix to all wells.
-
Add 20 µL of the FGFR1 enzyme solution.
-
Add 10 µL of the substrate solution.
-
Equilibrate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Immediately place the plate in a microplate reader capable of kinetic measurements and monitor the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.[10]
3. Data Analysis:
-
Calculate the Reaction Rate: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).
-
Calculate Percent Inhibition:
-
Rate_inhibitor: Reaction rate in the presence of the test compound.
-
Rate_no_inhibitor: Reaction rate in the absence of the test compound (DMSO control).
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Results
A dose-dependent decrease in the rate of NADH consumption will be observed with increasing concentrations of an effective this compound derivative inhibitor. The IC50 value will provide a quantitative measure of the compound's potency.
Trustworthiness and Self-Validation
To ensure the reliability of the assay results, the following controls should be included in every experiment:
-
No-Enzyme Control: To determine the background signal from non-enzymatic degradation of ATP or substrate.
-
No-Substrate Control: To ensure the observed activity is substrate-dependent.
-
Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine for most kinases) should be included to validate the assay's responsiveness.
-
DMSO Control: To account for any effects of the solvent on enzyme activity.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for evaluating the inhibitory activity of this compound derivatives against protein kinases. The choice between a fluorescence-based or absorbance-based assay will depend on the available instrumentation and the specific characteristics of the test compounds. Proper implementation of these assays, including the recommended controls, will yield high-quality data crucial for the advancement of drug discovery programs targeting the kinome.
References
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- Gao, Y., et al. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing.
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structure-activity relationship (SAR) studies of 4,6-Difluoro-1H-indazole-3-carboxylic acid analogs
Application Notes & Protocols
Structure-Activity Relationship (SAR) Studies of 4,6-Difluoro-1H-indazole-3-carboxylic Acid Analogs: A Guide to Synthesis and Biological Evaluation
Abstract: The 1H-indazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2] The strategic introduction of fluorine atoms can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on analogs of this compound. We delve into the rationale behind analog design, present detailed, field-proven protocols for the synthesis of an analog library, and outline a representative biological screening assay. This document is intended for researchers, scientists, and drug development professionals seeking to explore this privileged chemical space for novel therapeutic discovery.
The this compound Scaffold: A Privileged Starting Point
The indazole nucleus is a versatile heterocyclic system that has garnered significant attention due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and kinase inhibition properties.[4][5] It often serves as a bioisostere for the indole ring, a common motif in biologically active molecules.[2] The 4,6-difluoro substitution pattern on the benzene portion of the indazole ring is of particular interest for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic centers, influencing a compound's ionization state, solubility, and cell permeability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones or other polar residues within a binding pocket, potentially increasing ligand affinity.
The carboxylic acid at the C3 position is a critical functional handle. It provides a convenient point for chemical modification, allowing for the synthesis of large and diverse libraries of esters and, more commonly, amides. SAR studies on indazole-3-carboxamides have revealed that the specific regiochemistry of this amide linker is often crucial for biological activity.[6]
Figure 1: Core scaffold with key points for SAR modification.
The SAR Workflow: An Iterative Cycle of Discovery
A successful SAR campaign is a systematic, iterative process. The goal is to build a clear understanding of how specific structural changes to the lead compound affect its biological activity. This cycle involves designing new analogs based on existing data, synthesizing them, testing their biological activity, and analyzing the results to inform the next round of design.
Causality Behind the Workflow: This iterative approach is crucial because it allows for the methodical deconvolution of complex structure-activity landscapes. Starting with simple modifications and progressing to more complex ones based on accrued data prevents a random walk through chemical space and maximizes the probability of identifying potent and selective compounds. The feedback loop is the engine of optimization.
Figure 2: The iterative cycle of a structure-activity relationship study.
Protocol: Synthesis of a Representative Analog Library
This section provides a generalized, yet robust, two-stage protocol for generating a library of 4,6-Difluoro-1H-indazole-3-carboxamide analogs for initial SAR screening.
Protocol 3.1: Synthesis of the this compound Core
Rationale: The synthesis of the core indazole scaffold is the foundational step. This protocol is adapted from established methods for synthesizing substituted indazoles from corresponding acetophenones.[7] The reaction of a fluorinated acetophenone with hydrazine is a classical and effective method for forming the indazole ring system.
Materials:
-
2',4'-Difluoro-6'-nitroacetophenone (or a suitable precursor)
-
Hydrazine hydrate
-
Potassium permanganate (KMnO₄) or other suitable oxidant
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Standard laboratory glassware for reflux, filtration, and extraction
Procedure:
-
Cyclization to form 3-methyl-4,6-difluoro-1H-indazole:
-
In a round-bottom flask, dissolve the appropriately substituted acetophenone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise.
-
Reflux the mixture for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield 3-methyl-4,6-difluoro-1H-indazole.[7]
-
-
Oxidation of the 3-methyl group:
-
Suspend the 3-methyl-4,6-difluoro-1H-indazole (1.0 eq) in an aqueous solution.
-
Heat the mixture and add a strong oxidizing agent like KMnO₄ portion-wise, maintaining the temperature.
-
After the reaction is complete (indicated by a color change and TLC), filter the hot solution to remove manganese dioxide.
-
-
Acidification and Isolation:
-
Cool the filtrate in an ice bath.
-
Carefully acidify the solution with concentrated HCl until a precipitate forms (pH ~2-3).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the this compound core.
-
Protocol 3.2: Parallel Amide Coupling for Library Generation
Rationale: Amide bond formation is a reliable and versatile reaction for creating a diverse library from the carboxylic acid core. Using a modern coupling agent like HATU provides high yields, fast reaction times, and minimizes side reactions.[8] This protocol is designed for parallel synthesis in a 24- or 96-well plate format.
Materials:
-
This compound (Core Scaffold)
-
A diverse library of primary and secondary amines (e.g., benzylamines, anilines, piperazines, etc.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reaction plate (24 or 96-well) with cap mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of the Core Scaffold in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a plate containing 0.2 M stock solutions of your diverse amine library in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of the reaction plate, add the Core Scaffold stock solution (1.0 eq, e.g., 100 µL).
-
Add the corresponding amine from your library plate (1.1 eq, e.g., 110 µL).
-
Add the HATU stock solution (1.2 eq, e.g., 120 µL).
-
Initiate the reaction by adding the DIPEA stock solution (2.0 eq, e.g., 100 µL).
-
-
Reaction and Work-up:
-
Seal the reaction plate with a cap mat and shake at room temperature for 2-4 hours.
-
Monitor a representative reaction by LC-MS to confirm completion.
-
Upon completion, quench the reaction by adding water to each well.
-
The products can then be extracted using an appropriate organic solvent (e.g., ethyl acetate) and purified using parallel purification techniques like mass-directed automated flash chromatography.
-
Protocol: Biological Evaluation - In Vitro Kinase Inhibition Assay
Rationale: Many indazole derivatives have been identified as potent kinase inhibitors.[4][9] This protocol describes a generic, non-radioactive, luminescence-based assay to determine the IC₅₀ value of the synthesized analogs against a representative protein kinase. The principle is that a kinase transfers ATP's terminal phosphate to a substrate; the amount of remaining ATP is inversely proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., FGFR, ERK1/2) and its specific peptide substrate.[4]
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (containing MgCl₂, DTT, etc.)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Synthesized indazole analogs dissolved in DMSO
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 2X solution of the kinase substrate and ATP in assay buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Compound Plating:
-
Create a serial dilution series for each test compound in DMSO (e.g., starting from 10 mM).
-
Transfer a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Add the 2X kinase solution to all wells except the "no enzyme" controls.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells. The final volume should be ~10-20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Convert the raw luminescence units (RLU) to percent inhibition relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.
-
Data Interpretation and SAR Analysis
The ultimate goal is to translate the quantitative data from the biological assay into a coherent set of SAR principles. This is achieved by systematically comparing the structures and activities of the analogs.
Hypothetical SAR Data Table:
| Compound ID | R Group (at C3-Amide) | N1-Substituent | IC₅₀ (nM) |
| Core | -OH (Carboxylic Acid) | -H | >10,000 |
| DF-001 | Benzylamide | -H | 850 |
| DF-002 | 4-Fluorobenzylamide | -H | 320 |
| DF-003 | 4-Methoxybenzylamide | -H | 1,500 |
| DF-004 | Cyclohexylamide | -H | 2,100 |
| DF-005 | 4-Fluorobenzylamide | -CH₃ | >10,000 |
| DF-006 | (Piperidin-1-yl)methanone | -H | 45 |
Analysis of Hypothetical Data:
-
C3-Amide is Essential: The parent carboxylic acid is inactive (>10,000 nM), while conversion to amides (e.g., DF-001 ) restores activity, confirming the importance of this modification.
-
Aromatic vs. Aliphatic Amides: The benzylamide (DF-001 , 850 nM) is more potent than the cyclohexylamide (DF-004 , 2,100 nM), suggesting a preference for an aromatic ring at this position.
-
Electronic Effects on the Phenyl Ring: Adding an electron-withdrawing fluorine (DF-002 , 320 nM) improves potency compared to the parent benzylamide. Conversely, an electron-donating methoxy group (DF-003 , 1,500 nM) is detrimental. This suggests a specific electronic or hydrogen bonding interaction is at play.
-
N1-Substitution is Detrimental: Methylation of the indazole N1 position (DF-005 , >10,000 nM) completely abolishes activity, indicating that the N1-H may be a critical hydrogen bond donor for target engagement.
-
Constrained Analogs Show High Potency: The piperidine-containing amide (DF-006 , 45 nM) is the most potent compound, suggesting that a more conformationally restricted linker is highly favorable.
Figure 3: A visual summary of hypothetical SAR findings.
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the SAR of this compound analogs. By combining rational design with robust synthetic and biological testing protocols, researchers can efficiently navigate this important area of chemical space. The initial SAR findings, such as those hypothetically generated above, provide the foundation for the next phase of drug discovery: lead optimization. Future efforts would focus on refining the most potent scaffolds (like DF-006 ) to improve selectivity, ADME (absorption, distribution, metabolism, and excretion) properties, and ultimately, demonstrate efficacy in in vivo models.
References
-
Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Retrieved from [Link]
-
Canning, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3123. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Org. Synth. 2011, 88, 26. Retrieved from [Link]
-
Parekh, V. S., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1254-1259. Retrieved from [Link]
-
Selwood, D. L., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7643-7667. Retrieved from [Link]
-
Godeau, K., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 10, 1894-1900. Retrieved from [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728423, 4,6-Difluoro-1H-indazole. Retrieved from [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Matsuura, N., et al. (2009). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Journal of Synthetic Organic Chemistry, Japan, 67(1), 57-58. Retrieved from [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1775-1780. Retrieved from [Link]
-
Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8402-8416. Retrieved from [Link]
-
Gilani, S. J., et al. (2010). Structure-Activity Relationships Among Novel 1,3,4-oxadiazole Analogues for Their Anti-inflammatory Activity. International Journal of Drug Design and Discovery, 1(1), 1-10. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(Special Issue 9). Retrieved from [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Akıncıoğlu, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9413. Retrieved from [Link]
-
Pham, T. T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15939-15943. Retrieved from [Link]
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- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,6-Difluoro-1H-indazole-3-carboxylic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the utilization of 4,6-Difluoro-1H-indazole-3-carboxylic acid in the field of material science. This document offers foundational knowledge, detailed experimental protocols, and the scientific rationale behind the application of this versatile fluorinated building block.
Introduction: The Potential of a Fluorinated Heterocycle
This compound is a unique heterocyclic compound characterized by a rigid indazole core, a carboxylic acid functional group for coordination or polymerization, and two fluorine substituents. The strategic placement of fluorine atoms imparts distinct electronic properties, enhances thermal and chemical stability, and can influence the intermolecular interactions within a material. These attributes make it a compelling candidate for the design of advanced materials with tailored properties.
The indazole scaffold itself is a well-established pharmacophore, and its derivatives are known for a wide range of biological activities.[1] In material science, the rigid bicyclic structure of indazole provides a robust building block for creating ordered supramolecular architectures. The carboxylic acid moiety serves as a versatile coordination site for metal ions, paving the way for the construction of Metal-Organic Frameworks (MOFs), or as a reactive site for polymerization reactions.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₄F₂N₂O₂ | |
| Molecular Weight | 200.13 g/mol | |
| CAS Number | 885523-11-5 | [2] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO | General Knowledge |
Synthesis of this compound: A Representative Protocol
The synthesis of indazole-3-carboxylic acids can be achieved through various routes. A common and effective method involves the cyclization of a substituted phenylhydrazone derivative. The following protocol is a representative procedure adapted from established syntheses of related indazole-3-carboxylic acids.[3]
Synthetic Workflow
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 4,6-Difluoro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4,6-Difluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Overview of the Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. The presence of two electron-withdrawing fluorine atoms on the benzene ring introduces unique challenges to its synthesis, influencing reactivity and potentially leading to undesired side reactions. A common and effective strategy for constructing the indazole core is through the cyclization of a substituted phenylhydrazone, followed by hydrolysis if an ester precursor is used. This guide will focus on optimizing this pathway.
A plausible synthetic route starts from 2,4-difluoroacetophenone, which is converted to its corresponding hydrazone, followed by cyclization and oxidation to yield the target carboxylic acid. We will explore the critical parameters at each stage to maximize yield and purity.
Experimental Workflow Overview
Here is a general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield in Hydrazone Formation
Question: I am experiencing a low yield during the formation of the hydrazone from 2,4-difluoroacetophenone. What are the likely causes and how can I improve it?
Answer:
Low yields in hydrazone formation are typically due to incomplete reaction, side reactions, or product decomposition. The electron-withdrawing nature of the fluorine atoms can deactivate the carbonyl group, making it less susceptible to nucleophilic attack by hydrazine.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may be sluggish. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or moderately increasing the temperature.
-
Inappropriate pH: The reaction is acid-catalyzed. However, a pH that is too low will protonate the hydrazine, rendering it non-nucleophilic. The optimal pH is typically mildly acidic (around 4-6). You can use a buffer or add a catalytic amount of a weak acid like acetic acid.
-
Reagent Quality: Ensure your hydrazine derivative is of high purity and has not degraded.
-
Side Reactions: In some cases, the hydrazone can undergo further reactions. The formation of azines can compete with hydrazone formation, which can be minimized by controlling the stoichiometry of the reactants[1].
Optimization Table: Hydrazone Formation
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst | None | Catalytic Acetic Acid | To activate the carbonyl group without deactivating the hydrazine. |
| Temperature | Room Temperature | 40-60 °C | To increase the reaction rate. |
| Solvent | Ethanol | Ethanol | A good choice for dissolving both reactants. |
| Monitoring | Endpoint check | TLC monitoring every hour | To determine the optimal reaction time and prevent side reactions. |
Issue 2: Incomplete Cyclization to the Indazole Core
Question: My hydrazone is not cyclizing efficiently to the ethyl 4,6-difluoro-1H-indazole-3-carboxylate. What could be wrong?
Answer:
The intramolecular cyclization to form the indazole ring is a critical step and can be challenging. This reaction is often promoted by strong acids, and the conditions need to be carefully controlled.
Potential Causes & Solutions:
-
Inadequate Acid Strength or Amount: This cyclization often requires a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid[2]. If you are using a weaker acid, it may not be sufficient to promote the reaction. Ensure the PPA is fresh and viscous.
-
High Temperature Leading to Decomposition: While heat is necessary, excessive temperatures can lead to charring and decomposition of the starting material or product. The optimal temperature should be determined experimentally, typically in the range of 100-150 °C.
-
Steric Hindrance: While less of an issue with this specific substrate, steric bulk near the reaction centers can impede cyclization.
-
Presence of Water: PPA is a dehydrating agent, but if your starting materials or solvent contain significant amounts of water, it can reduce the effectiveness of the catalyst. Ensure all reagents and glassware are dry.
Caption: Troubleshooting decision tree for incomplete cyclization.
Issue 3: Difficulty in Hydrolyzing the Ester to the Carboxylic Acid
Question: The saponification of my ethyl 4,6-difluoro-1H-indazole-3-carboxylate is slow or incomplete. How can I drive the reaction to completion?
Answer:
Ester hydrolysis to a carboxylic acid is a standard transformation, but the electron-withdrawing fluorine atoms can influence the reactivity of the ester group.
Potential Causes & Solutions:
-
Insufficient Base or Reaction Time: A common cause is using a stoichiometric amount of base when an excess is required to drive the equilibrium. Increase the equivalents of NaOH or KOH and extend the reaction time. Monitoring by TLC is crucial.
-
Low Reaction Temperature: Heating is typically required for saponification. Refluxing in a suitable solvent like a mixture of ethanol and water is a common practice.
-
Poor Solubility: The ester may not be fully soluble in the reaction medium. Using a co-solvent like THF or dioxane can improve solubility and facilitate the reaction.
-
Product Precipitation: The sodium or potassium salt of the carboxylic acid might precipitate from the solution, slowing down the reaction. Improved stirring and a suitable solvent system can mitigate this.
Optimization Table: Saponification
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | 1.1 eq. NaOH | 2-3 eq. NaOH or KOH | To ensure complete reaction and drive the equilibrium. |
| Solvent | Ethanol/Water | THF/Water or Dioxane/Water | To improve the solubility of the starting ester. |
| Temperature | 60 °C | Reflux | To increase the reaction rate. |
| Work-up | Acidification | Careful acidification to pH 2-3 | To ensure complete protonation of the carboxylate salt. |
Issue 4: Formation of Impurities and Purification Challenges
Question: I am observing significant impurities in my final product, and purification by recrystallization is not effective. What are my options?
Answer:
The presence of impurities can stem from side reactions in any of the synthetic steps. The similar polarity of side products to the desired compound can make purification challenging.
Potential Side Reactions and Impurities:
-
Decarboxylation: Indazole-3-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures[3]. This would lead to the formation of 4,6-difluoro-1H-indazole. Avoid excessive heat during the final stages of the synthesis and purification.
-
Ring-Opened Products: Under harsh acidic or basic conditions, the indazole ring can potentially open.
-
Positional Isomers: Depending on the exact synthetic route, there's a possibility of forming other isomers, although the chosen pathway is generally regioselective.
Purification Strategies:
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is the next logical step. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from less polar impurities. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid product on the silica gel.
-
Acid-Base Extraction: You can exploit the acidic nature of your product. Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield I can expect for the overall synthesis? A1: A realistic overall yield for a multi-step synthesis of this nature would be in the range of 30-50%. Each step should be optimized individually to maximize the final output.
Q2: Are there alternative synthetic routes I should consider? A2: Yes, several other methods for synthesizing indazole-3-carboxylic acids have been reported, such as the reaction of isatins with a base and subsequent treatment with nitrous acid[4][5]. Another approach involves the nitrosation of indoles[6][7][8]. The best route for your specific application will depend on the availability of starting materials and your experimental capabilities.
Q3: How critical is the control of N-alkylation during the synthesis? A3: For the synthesis of the parent 1H-indazole-3-carboxylic acid, N-alkylation is not a primary concern. However, if you are planning subsequent modifications at the N1 or N2 positions, it's important to be aware that alkylation can occur at either nitrogen, and the regioselectivity can be influenced by the choice of base and solvent[9].
Q4: Can I use a different starting material than 2,4-difluoroacetophenone? A4: Yes, a related starting material like a 2,4-difluorophenylacetic acid derivative could also be a viable precursor for a similar cyclization strategy. The choice of starting material will dictate the specific reagents and conditions required for the subsequent steps.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(2,4-difluorophenyl)-2-hydrazonoacetate
-
To a solution of ethyl 2-(2,4-difluorophenyl)-2-oxoacetate (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4,6-Difluoro-1H-indazole-3-carboxylate
-
Add the crude hydrazone from the previous step to polyphosphoric acid (10 eq by weight) at room temperature.
-
Heat the mixture to 120-130 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Step 3: Synthesis of this compound
-
Dissolve the purified ethyl 4,6-difluoro-1H-indazole-3-carboxylate in a mixture of THF and water (2:1).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.
References
-
Buu‐Hoi, N. P., Hoeffinger, J. P., & Jacquignon, P. (1964). Indazole‐3‐carboxylic acids and their derivatives. Journal of Heterocyclic Chemistry, 1(5), 239–241. [Link]
-
Snyder, H. R., et al. (1952). The Synthesis of Indazole-3-carboxylic Acid. Journal of the American Chemical Society, 74(8), 2009–2012. [Link]
-
Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
ResearchGate. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. [Link]
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
Diva Portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
-
National Institutes of Health. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. [Link]
- Google Patents. (n.d.).
-
J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. [Link]
- Google Patents. (n.d.).
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]
-
ResearchGate. (2025). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). [Link]
-
RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Indazole‐3‐carboxylic acids and their derivatives / Journal of Heterocyclic Chemistry, 1964 [sci-hub.box]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. diva-portal.org [diva-portal.org]
Technical Support Center: Purification of 4,6-Difluoro-1H-indazole-3-carboxylic Acid and its Derivatives
Welcome to the technical support center for the purification of 4,6-Difluoro-1H-indazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of fluorinated heterocyclic compounds. The presence of both acidic (carboxylic acid) and weakly basic (indazole) functionalities, combined with the electronic effects of the fluorine atoms, can present unique purification challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve high purity for your compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound and its derivatives.
Issue 1: Poor Separation of a Key Impurity During Column Chromatography
Question: I am running a silica gel column with an ethyl acetate/hexanes mobile phase, but a persistent impurity is co-eluting with my desired this compound. How can I improve the separation?
Answer:
Co-elution is a common problem, especially with structurally similar impurities. Here’s a systematic approach to troubleshoot this issue:
-
Analyze the Polarity: The carboxylic acid group makes your target compound quite polar. If the impurity is of similar polarity, separation on silica gel can be challenging.[4]
-
Solution: Try modifying the mobile phase. Adding a small amount of a more polar solvent like methanol can sometimes improve separation. However, a more effective strategy for acidic compounds is to add a small amount of acetic acid or formic acid (typically 0.1-1%) to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to sharper peaks and potentially altered retention times relative to impurities.[4]
-
-
Consider Secondary Interactions: The indazole ring system contains basic nitrogens that can interact with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.
-
Solution: As mentioned above, adding a small amount of acid to the mobile phase can help by protonating the basic sites on your compound, leading to more predictable elution.
-
-
Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider a different stationary phase.
-
Reversed-Phase Chromatography (C18): This is an excellent alternative for polar and ionizable compounds. The separation is based on hydrophobicity. A typical mobile phase would be a gradient of water (often with a pH modifier like formic acid or ammonium acetate) and acetonitrile or methanol.
-
Alumina: Basic or neutral alumina can be effective, especially if your compound is sensitive to the acidic nature of silica gel.[4]
-
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC).
-
System A: Ethyl Acetate/Hexanes (varying ratios)
-
System B: Dichloromethane/Methanol (varying ratios)
-
System C: Ethyl Acetate/Hexanes with 1% Acetic Acid
-
System D: Dichloromethane/Methanol with 1% Acetic Acid
-
-
Column Preparation:
-
Choose the solvent system that gives the best separation (ideally with a ΔRf > 0.2) on TLC.
-
Pack the column with silica gel in the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane or ethyl acetate).
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column. This often results in better resolution.
-
-
Elution:
-
Run the column, collecting fractions and monitoring by TLC.
-
Issue 2: My this compound Fails to Crystallize
Question: I have tried to recrystallize my compound from several solvents, but it either remains in solution or "oils out." What can I do to induce crystallization?
Answer:
"Oiling out" occurs when the compound is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase rather than forming crystals. Here are several strategies to overcome this:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution: Experiment with a wider range of solvents or solvent mixtures. For a polar, acidic compound like this, consider:
-
Single Solvents: Ethanol, methanol, acetonitrile, or water (if solubility allows).
-
Solvent/Anti-Solvent Systems: This is often very effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol or THF) at room temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, heptane, or water) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
-
Induce Nucleation: Sometimes, a supersaturated solution needs a "nudge" to start crystallizing.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[4]
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This will act as a template for crystal growth.[4]
-
-
Control the Cooling Rate: Rapid cooling often leads to the formation of oils or very small, impure crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask) can promote the formation of larger, purer crystals.
-
Issue 3: Low Yield After Acid-Base Extraction
Question: I performed an acid-base extraction to separate my this compound from neutral impurities, but my final yield is very low. What could have gone wrong?
Answer:
Low yields in acid-base extractions are typically due to incomplete extraction or issues with the precipitation and recovery of the product. Let's break down the potential pitfalls:
-
Incomplete Extraction into the Aqueous Base:
-
Problem: The carboxylic acid needs to be fully deprotonated to its carboxylate salt to move into the aqueous layer. If the base is too weak or used in insufficient quantity, the extraction will be incomplete.[5][6]
-
Solution: Use a sufficient excess of a suitable base. A saturated solution of sodium bicarbonate is generally a good choice as it is strong enough to deprotonate the carboxylic acid without being overly harsh.[7] Ensure thorough mixing of the organic and aqueous layers to facilitate the transfer. Perform multiple extractions with fresh portions of the basic solution.
-
-
Emulsion Formation:
-
Problem: Vigorous shaking can lead to the formation of an emulsion (a stable mixture of the organic and aqueous layers), making separation difficult and leading to product loss.[4]
-
Solution: Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion does form, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the polarity of the aqueous phase.[4]
-
-
Incomplete Precipitation:
-
Problem: After extracting your compound into the aqueous base, you need to re-acidify to precipitate the neutral carboxylic acid. If you don't add enough acid, or if the pH is not sufficiently low, your product will remain dissolved as the carboxylate salt.[5]
-
Solution: Add a strong acid (e.g., 1M or 2M HCl) dropwise to the aqueous layer while stirring until the solution is acidic (test with pH paper, aiming for a pH of ~2). It's crucial to add a slight excess of acid to ensure complete protonation.[5]
-
-
Product Solubility in Water:
-
Problem: Even in its neutral form, your compound may have some solubility in the aqueous solution, especially if the volume is large.
-
Solution: After precipitation, cool the mixture in an ice bath to minimize solubility before filtering. If the product is still not precipitating well, you may need to perform a "back-extraction" by adding an organic solvent (like ethyl acetate) to the acidified aqueous solution to recover the dissolved product.[7][8]
-
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for this compound?
A combination of techniques is often most effective. A good starting point is an acid-base extraction to remove neutral or basic impurities.[6][8] This can be followed by recrystallization from a suitable solvent system to achieve high purity. If challenging impurities remain, reversed-phase HPLC would be the method of choice for obtaining analytical-grade material.
Q2: How do the fluorine atoms affect the purification of this compound?
The two electron-withdrawing fluorine atoms can have several effects:
-
Increased Acidity: The fluorine atoms will increase the acidity of the carboxylic acid proton, making it easier to deprotonate during an acid-base extraction.
-
Altered Polarity and Solubility: Fluorination can alter the compound's polarity and solubility profile in ways that are not always intuitive.[1][3] This means that solvent systems that work well for non-fluorinated analogs may need to be re-optimized.
-
Chromatographic Behavior: The polarity changes can affect retention times in both normal and reversed-phase chromatography.
Q3: Are there any known stability issues with this compound?
While the indazole ring is generally stable, highly fluorinated compounds can sometimes be susceptible to nucleophilic attack under harsh basic conditions.[9] It is advisable to use milder bases like sodium bicarbonate for extractions rather than strong bases like sodium hydroxide.[7] For long-term storage, keep the compound in a cool, dark, and dry place.
Q4: My compound is an ester or amide derivative of this compound. How should I purify it?
For ester and amide derivatives, the primary purification methods are column chromatography and recrystallization.
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.[10][11]
-
Recrystallization: Solvents such as ethanol, methanol, or ethyl acetate/hexanes mixtures are often effective.[10]
-
Acid-Base Extraction: This is generally not suitable for esters and amides as they lack a readily ionizable group. However, a dilute acid wash (e.g., 1M HCl) can be used to remove any basic impurities, and a dilute base wash (e.g., saturated NaHCO3) can remove any unreacted starting carboxylic acid.[6]
Data Summary Table: Recommended Purification Parameters
| Purification Method | Parameter | Recommended Conditions | Rationale & Notes |
| Column Chromatography | Stationary Phase | Silica Gel | Good for general purpose purification. |
| C18 (Reversed-Phase) | Excellent for polar compounds and difficult separations. | ||
| Mobile Phase (Silica) | Ethyl Acetate/Hexanes + 0.5% Acetic Acid | Acetic acid suppresses ionization of the carboxyl group, leading to sharper peaks. | |
| Dichloromethane/Methanol + 0.5% Acetic Acid | A more polar system for compounds that don't move in EtOAc/Hexanes. | ||
| Recrystallization | Solvent System | Ethanol/Water | A good polar solvent/anti-solvent system to try. |
| Acetonitrile | A good single solvent for polar compounds. | ||
| Ethyl Acetate/Heptane | A less polar solvent/anti-solvent system. | ||
| Acid-Base Extraction | Base for Extraction | Saturated aq. NaHCO3 | Mild base, effective for deprotonating the carboxylic acid without being harsh.[7] |
| Acid for Precipitation | 1-2 M HCl | Strong acid to ensure complete protonation and precipitation of the product.[5] |
Logical Relationship Diagram: Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
- Acid-Base Extraction. (n.d.).
-
Acid–base extraction. (2023, November 28). In Wikipedia. [Link]
- Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1416.
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.).
-
1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
-
Acid-Base Extraction Tutorial. (2020, March 21). YouTube. [Link]
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
- Recrystallization of fluconazole using the supercritical antisolvent (SAS) process. (2009). PubMed.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules.
- WO2009106982A1 - Indazole derivatives. (n.d.).
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]
-
4,6-Difluoro-1H-indazole. (n.d.). PubChem. [Link]
-
indazole. (n.d.). Organic Syntheses. [Link]
- This compound. (n.d.). BLDpharm.
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2024). MDPI.
- Fluorinated Heterocyclic Compounds. (2009). Wiley.
- Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chrom
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
- Liquid chromatographic determination of dicarboxylic acids based on intramolecular excimer-forming fluorescence derivatiz
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2009). SpringerLink.
- Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022). Journal of Analytical Methods in Chemistry.
- 4,6-DIFLUORO-(1H)INDAZOLE-3-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- 5,6-DIFLUORO-1H-INDAZOLE-3-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- Synthesis molecular docking and DFT studies on novel indazole deriv
- Innovative cascade reaction for 2H-indazole deriv
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Technical Support Center: Addressing Solubility Issues of 4,6-Difluoro-1H-indazole-3-carboxylic Acid
Welcome to the technical support guide for 4,6-Difluoro-1H-indazole-3-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in common experimental assays. As a fluorinated indazole derivative, this molecule is of significant interest in drug discovery but often presents challenges due to its limited aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals to help navigate these challenges effectively.
Understanding the Molecule: Physicochemical Properties
The solubility behavior of this compound is governed by its chemical structure. The indazole core is relatively hydrophobic, while the carboxylic acid group provides a handle for pH-dependent solubility modulation. The two fluorine atoms are strong electron-withdrawing groups, which influences the acidity of the carboxylic proton.
| Property | Estimated Value / Information | Implication for Solubility |
| Molecular Formula | C₈H₄F₂N₂O₂ | - |
| Molecular Weight | 198.13 g/mol | - |
| Structure | Aromatic indazole ring with a carboxylic acid at position 3 and fluorine atoms at positions 4 and 6. | The planar aromatic system contributes to poor water solubility due to efficient crystal packing. |
| pKa (Carboxylic Acid) | Estimated ~3.0 - 4.0 | The carboxylic acid group can be deprotonated to a carboxylate salt. The electron-withdrawing fluorine atoms are expected to lower the pKa compared to benzoic acid (pKa ~4.2), increasing its acidity[1]. |
| logP | Estimated > 2 | The positive logP value indicates a preference for a lipophilic environment over an aqueous one, suggesting low intrinsic water solubility. |
| Primary Functional Groups | Carboxylic Acid, Aromatic Rings, N-H group | The carboxylic acid is the key to manipulating solubility via pH. The N-H group can participate in hydrogen bonding. |
Frequently Asked Questions & Troubleshooting Guide
Q1: I dissolved my this compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening and what should I do?
A1: This is a common phenomenon known as "crashing out" or precipitation upon dilution.
The Cause: Dimethyl sulfoxide (DMSO) is an exceptionally strong aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility[2]. However, when a concentrated DMSO stock solution is introduced into an aqueous buffer, the local environment rapidly shifts from organic to aqueous. Water is a poor solvent for your compound in its neutral state, causing it to precipitate out of the solution. This is especially problematic for compounds with low intrinsic aqueous solubility[3][4][5][6].
Initial Troubleshooting Steps:
-
Lower the Stock Concentration: If possible, start with a lower concentration DMSO stock (e.g., 10 mM instead of 50 mM). This reduces the degree of supersaturation upon dilution.
-
Modify the Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that seed precipitation[6].
-
Perform Serial Dilutions: Perform intermediate dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous medium[2].
-
Use Sonication: After dilution, place the tube in a bath sonicator for 5-10 minutes. The energy from sonication can help break up aggregates and re-dissolve small amounts of precipitate.
-
Gentle Warming: Briefly warming the solution to 30-37°C may increase solubility, but ensure this is compatible with your compound's stability and your assay components.
Caption: Workflow for preparing and troubleshooting assay solutions.
Q2: What is the most effective initial strategy to improve the aqueous solubility of this compound?
A2: The most direct and effective strategy is to adjust the pH of your aqueous buffer.
The Mechanism (The Henderson-Hasselbalch Effect): this compound is an acid. Its solubility in water is dramatically dependent on whether the carboxylic acid group is protonated (-COOH) or deprotonated (-COO⁻). The protonated form is neutral and poorly soluble, whereas the deprotonated form is an ionic salt, which is significantly more soluble in polar solvents like water[7][8][9].
By raising the pH of the buffer to a value at least 1.5 to 2 units above the compound's pKa, you shift the equilibrium overwhelmingly towards the deprotonated, more soluble, carboxylate form.
Protocol: pH-Based Solubilization
-
Estimate the pKa: For this compound, the pKa is estimated to be between 3.0 and 4.0. To be safe, we will target a final buffer pH of ≥ 6.0.
-
Select a Buffer System: Choose a buffer that is effective in your target pH range (e.g., Phosphate, HEPES) and is compatible with your assay.
-
Prepare the Buffer: Prepare your buffer at the desired final concentration (e.g., 50 mM Phosphate Buffer).
-
Adjust the pH: While monitoring with a calibrated pH meter, add a base (e.g., 1 M NaOH or KOH) dropwise until you reach the target pH (e.g., pH 7.4).
-
Test Solubility: Prepare your compound dilution as described in A1 using this pH-adjusted buffer. You should observe a significant improvement in solubility.
| pH relative to pKa | % Ionized (Soluble Form) | Expected Solubility |
| pH = pKa | 50% | Moderate |
| pH = pKa + 1 | ~91% | Good |
| pH = pKa + 2 | ~99% | Excellent |
| pH = pKa + 3 | ~99.9% | Excellent |
Crucial Caveat: Ensure that the final pH is compatible with your biological system (e.g., enzyme activity, cell viability). Most in vitro assays are robust between pH 6.5 and 8.0.
Q3: Adjusting the pH is not sufficient or is incompatible with my assay's requirements. What are my other options?
A3: The use of co-solvents is a common and effective secondary strategy.
The Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer in small amounts, reduce the overall polarity of the solvent system[10]. This makes the environment more favorable for a hydrophobic molecule, thereby increasing its solubility[11][12].
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Starting % (v/v) | Pros | Cons / Considerations |
| Ethanol | 1-5% | Low toxicity, readily available. | Can affect protein structure at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Very low toxicity, often used in formulations. | Can increase viscosity of the solution. |
| Propylene Glycol | 1-10% | Low toxicity, good solubilizer. | Similar to PEG 400. |
| Glycerol | 5-20% | Stabilizes proteins, low toxicity. | Significantly increases viscosity. |
Protocol: Co-Solvent Screening
-
Assay Tolerance Test: Before testing your compound, you must determine the tolerance of your assay to the chosen co-solvent. Run your standard assay with just the co-solvent (at various concentrations, e.g., 0.5%, 1%, 2%, 5%) to see if it affects the signal.
-
Prepare Co-solvent Buffer: Add the highest tolerated amount of co-solvent to your assay buffer.
-
Test Compound Solubility: Attempt to dissolve your compound in the co-solvent-containing buffer. Often, a combination of pH adjustment and a small amount of co-solvent is highly effective[12].
Q4: I am still facing issues, or my assay is sensitive to organic co-solvents. Is there a better alternative?
A4: Yes. The use of cyclodextrins is a powerful and widely used technique for enhancing the solubility of poorly soluble drug candidates. [13][14]
The Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity[15][16]. The poorly soluble compound (the "guest") can form an "inclusion complex" by inserting its hydrophobic parts into the CD's cavity, while the hydrophilic exterior of the CD allows the entire complex to remain dissolved in water[17][18].
Caption: Mechanism of cyclodextrin-mediated solubilization.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity. A common first choice.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): High solubility and excellent safety profile, often used in parenteral formulations.
Protocol: Solubilization with Cyclodextrins
-
Prepare CD Stock Solution: Prepare a concentrated stock solution of the cyclodextrin in your assay buffer (e.g., 10-20% w/v). This may require some stirring or warming to fully dissolve.
-
Test Different CD Concentrations: Set up several tubes with varying final concentrations of CD in your assay buffer (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Add Compound: Add your compound (from a DMSO stock to keep the final DMSO concentration constant and low) to each of the CD-containing buffers.
-
Equilibrate: Allow the solutions to mix (e.g., on a shaker or rotator) for at least 30-60 minutes at room temperature to allow for the formation of the inclusion complex.
-
Assess Solubility: Visually inspect for clarity and proceed with the clearest solution for your assay. Remember to include the final CD concentration in your vehicle control.
Summary of Troubleshooting Strategies
| Strategy | Mechanism | Pros | Cons |
| pH Adjustment | Ionizes the carboxylic acid to a highly soluble salt form. | Highly effective, inexpensive, uses common lab reagents. | Requires assay to be compatible with the necessary pH range. |
| Co-solvents | Reduces the polarity of the aqueous medium. | Effective for many compounds, simple to implement. | Potential for assay interference or toxicity; requires validation. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the compound. | Highly effective, low toxicity, minimal interference with many assays. | More expensive than other methods; requires equilibration time. |
By systematically applying these strategies, you can overcome the solubility challenges presented by this compound and generate reliable, reproducible data in your assays. Always begin with pH adjustment, as it is the most direct method for this class of compound, before proceeding to co-solvents or cyclodextrins.
References
- Rasheed, A., Kumar, A., & Sravani, A. (2016). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Source not explicitly provided, but content aligns with general knowledge on cyclodextrins]
-
Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]
-
Kanicky, J. R., & Shah, D. O. (2003). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Langmuir, 19(6), 2034-2038. [Link]
-
Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(3), 973. [Link]
- Patel, J. K., & Chaudhary, V. B. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Journal of Drug Delivery and Therapeutics, 5(4), 1-9.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com.
- Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. Technical Note.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Sharma, D., & Saini, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2037. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? r/askscience. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Mal, S., Malik, U., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
- ScienceDirect. (n.d.). Co-solvent. ScienceDirect Topics.
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
-
Almalki, W. H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(8), 959. [Link]
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 26-34.
-
PubChem. (n.d.). 4,6-Difluoro-1H-indazole. PubChem. [Link]
-
Smith, A. B., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(10), 1044-1048. [Link]
-
Rasool, A. A., Hussain, A. A., & Dittert, L. W. (1991). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of the Pakistan Medical Association, 41(10), 245-248. [Link]
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
-
Britannica. (n.d.). Carboxylic acid. Britannica. [Link]
- ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?
- ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.
-
Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17095-17105. [Link]
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]
-
Vejrychová, K., et al. (2020). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 12(11), 1083. [Link]
- BLDpharm. (n.d.). This compound. BLDpharm.
- MedchemExpress. (n.d.). Indazole-3-carboxylic acid. MedchemExpress.com.
-
PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. PubChem. [Link]
-
Valente, A., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(7), 8482-8501. [Link]
- ChemicalBook. (n.d.). INDAZOLE-3-CARBOXYLIC ACID. ChemicalBook.
- ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
- Chem-Impex. (n.d.). 5,6-Difluoro-1H-indazole-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). 4-Fluoro-1H-indazole-6-carboxylic acid. Sigma-Aldrich.
- Ossila. (n.d.). 4-Fluoro-1H-indazole. Ossila.com.
- Chem-Impex. (n.d.). 6-Fluoro-1H-indazole-3-carboxylic acid.
- Sci-Hub. (n.d.). Indazole‐3‐carboxylic acids and their derivatives. Journal of Heterocyclic Chemistry.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
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Technical Support Center: Synthesis of 4,6-Difluoro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4,6-Difluoro-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in this multi-step synthesis. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles to help you optimize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common overall synthetic strategy for preparing this compound?
A1: A robust and frequently employed strategy involves constructing the substituted indazole ring system first, incorporating a precursor to the carboxylic acid at the 3-position. A common route starts with a substituted o-toluidine derivative, which undergoes diazotization and cyclization.[1] For this specific molecule, a highly plausible pathway begins with 2,4-difluoro-6-nitrotoluene, proceeding through reduction, diazotization, and cyclization, followed by oxidation of the methyl group to the carboxylic acid.
Q2: Why is the purity of the starting material, 2,4-difluoro-6-nitrotoluene, so critical?
A2: The purity of your starting material is paramount as impurities can lead to significant side reactions and purification challenges downstream.[2] For instance, isomeric impurities from the initial nitration of 3,5-difluorotoluene can carry through the entire synthesis, resulting in a final product that is difficult to purify from its isomers. Always verify the purity of your starting material by NMR or GC-MS before beginning the synthesis.
Q3: Are there specific safety precautions I should take during the diazotization step?
A3: Absolutely. The diazotization step involves the formation of an aryl diazonium salt from the corresponding aniline derivative. These intermediates can be unstable and potentially explosive, especially if isolated or allowed to dry.[3] It is crucial to maintain low temperatures (typically 0–5 °C) throughout the reaction and to use the diazonium salt solution immediately in the subsequent cyclization step without attempting to isolate it.[1] Always use a safety shield and appropriate personal protective equipment.
Q4: My final product has low solubility. What is the best way to purify this compound?
A4: The final carboxylic acid product is often a crystalline solid with limited solubility in many common organic solvents. Purification is typically achieved by recrystallization. A common method involves dissolving the crude product in a hot polar solvent like ethanol or a mixture of dioxane and water, followed by slow cooling to induce crystallization. If impurities persist, an acid-base extraction can be effective. Dissolve the crude material in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent like ethyl acetate to remove non-acidic impurities, and then re-acidify the aqueous layer with HCl to precipitate the purified carboxylic acid.
Proposed Synthetic Pathway
The following diagram outlines a reliable multi-step synthesis for this compound, which will be the basis for our troubleshooting guide.
Caption: Proposed workflow for the synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific problems you might encounter at each stage of the synthesis.
Problem 1: Low Yield or Impure Product in Step A (Nitration)
Question: I'm getting a low yield of 2,4-difluoro-6-nitrotoluene, and my product is contaminated with other isomers. How can I fix this?
Answer: This is a common issue related to the control of reaction conditions during electrophilic aromatic substitution on a substituted benzene ring.
-
Causality: The directing effects of the two fluorine atoms and the methyl group on 3,5-difluorotoluene can lead to the formation of multiple regioisomers. Overly harsh conditions (high temperature, excessively concentrated acid) can also lead to dinitration, further reducing the yield of the desired product.
-
Solution:
-
Temperature Control: Maintain a strict temperature protocol, typically adding the nitrating agent (a mixture of nitric and sulfuric acid) dropwise at a temperature below 10 °C.[1] Letting the temperature rise can significantly increase the rate of side reactions.
-
Stoichiometry: Use a slight excess, but not a large excess, of nitric acid. A 1.1 to 1.2 molar equivalent is often sufficient.
-
Reaction Time: Monitor the reaction by TLC or GC. Pushing the reaction for too long after the starting material is consumed can lead to the formation of byproducts.
-
Purification: If isomeric impurities are present, careful column chromatography is required. A non-polar eluent system (e.g., hexanes/ethyl acetate) should provide good separation.
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Temperature | 0 - 20 °C | 0 - 5 °C | Increased regioselectivity, reduced byproducts. |
| HNO₃ Equiv. | 1.5 - 2.0 | 1.1 - 1.2 | Minimized dinitration. |
| Addition Time | 10 min | 30 - 60 min | Better heat dissipation and control. |
Problem 2: Incomplete Reaction or Low Yield in Step C (Diazotization & Cyclization)
Question: After the reduction step, my diazotization and cyclization to form the indazole core (4,6-difluoro-3-methyl-1H-indazole) is inefficient. What's going wrong?
Answer: The formation of the indazole ring via diazotization of an ortho-alkyl aniline is a sensitive transformation. Success hinges on the efficient formation of the diazonium salt and its subsequent intramolecular cyclization.
-
Causality:
-
Incomplete Diazotization: The reaction of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) may be incomplete if the temperature is too high or the acid concentration is too low.[3]
-
Diazonium Salt Decomposition: Aryl diazonium salts are thermally unstable. If the temperature rises above 5-10 °C, the salt can decompose back to the aniline or react with other nucleophiles in the mixture, preventing cyclization.[3]
-
Inefficient Cyclization: The final ring-closing step can be slow if the conditions are not optimal, allowing side reactions to dominate.
-
-
Solution:
-
Strict Temperature Control: Perform the addition of sodium nitrite solution slowly, keeping the internal reaction temperature between 0–5 °C using an ice-salt bath.
-
Acid Concentration: Ensure sufficient strong acid (e.g., HCl or H₂SO₄) is present to fully protonate the aniline and generate nitrous acid.
-
Monitor Diazotization: You can check for the complete consumption of the aniline by TLC. A positive test with starch-iodide paper will indicate a slight excess of nitrous acid, signaling the completion of diazotization.
-
Post-Diazotization: Once the diazotization is complete, allow the reaction to stir at low temperature for a short period (e.g., 15-30 minutes) before gently warming to room temperature or slightly above to facilitate the cyclization step. Do not warm the reaction aggressively.
-
Caption: Logic diagram for troubleshooting the indazole formation step.
Problem 3: Low Yield in Step D (Oxidation)
Question: My oxidation of the 3-methyl group to a carboxylic acid using KMnO₄ is giving a very low yield. The reaction seems to stall or form a complex mixture.
Answer: The oxidation of a methyl group on a heterocyclic ring can be challenging. The reaction requires harsh conditions, which can also lead to degradation of the indazole ring itself if not properly controlled.
-
Causality:
-
Insufficient Oxidant: The stoichiometry of KMnO₄ is critical. Theoretically, 2 equivalents are needed, but often an excess is required to drive the reaction to completion.
-
Reaction Temperature: If the temperature is too low, the reaction will be impractically slow. If it's too high, over-oxidation and ring cleavage can occur, leading to a complex mixture of byproducts and low yield.
-
pH Control: The reaction is typically run under basic conditions (using a base like pyridine or aqueous NaOH/K₂CO₃). The pH needs to be maintained to ensure the stability of the indazole ring and the reactivity of the permanganate.
-
-
Solution:
-
Controlled Addition: Add the KMnO₄ portion-wise to a heated solution of the 3-methyl-indazole in an aqueous basic solution (e.g., water/pyridine or dilute NaOH). This helps to control the exotherm.
-
Temperature Management: A common strategy is to heat the reaction mixture to reflux (around 80-100 °C) and add the KMnO₄ slowly.
-
Monitor Progress: Follow the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the carboxylate salt) indicates progress. The purple color of the permanganate will also disappear as it is consumed.
-
Workup: After the reaction is complete, the manganese dioxide (MnO₂) byproduct must be removed. This is typically done by filtering the hot reaction mixture through a pad of Celite. The filtrate is then acidified to precipitate the carboxylic acid product.
-
Experimental Protocols
Protocol: Synthesis of 4,6-Difluoro-3-methyl-1H-indazole (Step C Intermediate)
This protocol assumes you have successfully synthesized 3,5-difluoro-2-methylaniline.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,5-difluoro-2-methylaniline (1.0 eq) to 6 M hydrochloric acid (4.0 eq). Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 20 minutes.
-
Cyclization: Remove the ice bath and allow the reaction to warm slowly to room temperature. Then, gently heat the mixture to 40-50 °C for 1-2 hours until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 4,6-difluoro-3-methyl-1H-indazole as a solid.
Protocol: Synthesis of this compound (Step D)
-
Setup: To a solution of 4,6-difluoro-3-methyl-1H-indazole (1.0 eq) in a mixture of pyridine and water (10:1 v/v), add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 1 hour.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. The purple color of the permanganate should fade.
-
Quenching & Filtration: Cool the mixture to room temperature and add a small amount of ethanol to quench any remaining KMnO₄. Filter the hot mixture through a pad of Celite to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.
-
Precipitation: Combine the filtrate and washes and cool in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated HCl. A white or off-white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford the final product, this compound.
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Organic Syntheses. Indazole.
- National Institutes of Health (NIH). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
- PubChem. 4,6-Difluoro-1H-indazole.
- Google Patents.
- Amadis Chemical Co., Ltd. This compound.
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the nitrosation of indoles to indazole-3-carboxaldehydes
Welcome to the technical support center for the synthesis of 1H-indazole-3-carboxaldehydes via the nitrosation of indoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to equip you with the knowledge to navigate this powerful transformation successfully, ensuring both high yields and purity.
Indazole derivatives are a cornerstone in modern medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents, particularly as kinase inhibitors.[1][2][3][4] The conversion of an indole to an indazole is a strategically important bioisosteric replacement that can enhance binding interactions within protein active sites.[1][5] This guide focuses on a robust and optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehydes, which are versatile intermediates for further functionalization.[1][2][3][5]
Understanding the Transformation: The Reaction Pathway
The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a multi-step process that begins with the electrophilic attack of a nitrosating agent at the electron-rich C3 position of the indole ring.[2][4][5] The resulting 3-nitrosoindole intermediate exists in equilibrium with its oxime tautomer. This oxime facilitates the addition of water at the C2 position, leading to the opening of the indole's pyrrole ring. The reaction culminates in an intramolecular cyclization to form the stable indazole ring system.[2][4][5]
A critical aspect of this reaction is controlling the rate of nitrosation to prevent undesired side reactions. A common side product is the formation of dimeric species, which can arise from the reaction of the starting indole with the 3-nitrosoindole intermediate.[5] Optimized protocols, therefore, emphasize the slow addition of the indole to the nitrosating mixture to maintain a low concentration of the indole starting material.[1][5]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the nitrosation of indoles, providing explanations and actionable solutions.
Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?
Answer: Low or no product yield can stem from several factors. Let's break down the most common culprits:
-
Improper Formation of the Nitrosating Agent: The active nitrosating species (often nitrous acid, HNO₂, or a related electrophile) is generated in situ from sodium nitrite (NaNO₂) and a mineral acid like HCl.[5] It is crucial that the acid is added to the aqueous NaNO₂ solution at 0 °C and allowed to stir for a short period (e.g., 10 minutes) before the addition of the indole solution. This ensures the nitrosating agent is pre-formed.
-
Reaction Temperature: Temperature control is critical. The initial addition of the indole solution should be performed at 0 °C to manage the exothermic nature of the reaction and suppress side reactions.[3][5] For less reactive, electron-deficient indoles, a subsequent heating step (e.g., to 80 °C) may be necessary to drive the reaction to completion.[2][5] Conversely, for electron-rich indoles, the reaction may proceed to completion at room temperature after the initial cold addition.[3][4] Always monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrate.
-
Incorrect Stoichiometry: An excess of the nitrosating agent is typically used (e.g., 8 equivalents of NaNO₂ and a corresponding amount of acid).[3][5] Ensure your calculations are correct.
-
Poor Quality of Reagents: Use high-purity indole starting material, as impurities can interfere with the reaction.[6] Solvents like DMF should be anhydrous.
Question 2: I'm observing a significant amount of a dark, insoluble material in my reaction mixture. What is it and how can I prevent it?
Answer: The formation of dark, often polymeric, material is a common issue, particularly with electron-rich indoles. This is often due to undesired side reactions, including dimerization and polymerization.[5][6]
-
The "Reverse Addition" Technique is Key: The most effective way to minimize these side products is to add the indole solution slowly to the pre-formed nitrosating mixture.[1][5] Using a syringe pump over a period of 1-2 hours is highly recommended.[3][5] This "reverse addition" maintains a low concentration of the indole, favoring the desired intramolecular cyclization over intermolecular side reactions.
-
Maintain a Slightly Acidic Environment: The reaction conditions are optimized to be slightly acidic.[1][2] Deviations from this can promote side reactions.
Question 3: My product is contaminated with a significant amount of a dimeric side product. How can I improve the selectivity?
Answer: As mentioned, dimer formation is a primary competitive pathway.[5] The key to improving selectivity for the desired indazole-3-carboxaldehyde lies in controlling the reaction kinetics:
-
Slow Addition is Non-Negotiable: Reinforcing the previous point, a slow, controlled addition of the indole is the most critical factor for minimizing dimer formation.[5]
-
Temperature Control: Maintaining a low temperature (0 °C) during the addition of the indole helps to slow down all reaction rates, but it particularly disfavors the bimolecular dimerization reaction relative to the initial nitrosation.
Question 4: The reaction works for my electron-deficient indoles, but fails for electron-rich substrates. How should I adjust the conditions?
Answer: Electron-rich indoles are more nucleophilic and therefore react more rapidly. This increased reactivity can lead to a higher propensity for side reactions if not properly controlled.
-
Strict Temperature Control: For electron-rich indoles, it is imperative to maintain the reaction temperature at 0 °C throughout the addition. After the addition is complete, allowing the reaction to stir at room temperature is often sufficient for completion.[3][4] Avoid heating unless TLC analysis shows no further conversion at lower temperatures.
-
Dilution: In some cases, increasing the solvent volume can help to disfavor bimolecular side reactions.
Conversely, electron-deficient indoles are less reactive and may require more forcing conditions to achieve a reasonable reaction rate.
-
Heating Post-Addition: After the slow addition at 0 °C, heating the reaction mixture (e.g., to 80 °C) is often necessary for electron-deficient indoles, such as nitro-substituted indoles.[2][5]
The following table summarizes typical reaction conditions for different indole substrates:
| Indole Type | Addition Temperature | Reaction Temperature (Post-Addition) | Typical Reaction Time (Post-Addition) |
| Electron-Rich (e.g., methoxy-substituted) | 0 °C | Room Temperature | 2-6 hours |
| Halogenated (e.g., bromo-substituted) | 0 °C | Room Temperature | 4-8 hours |
| Electron-Deficient (e.g., nitro-substituted) | 0 °C | 80 °C | 6 hours[2][5] |
Question 5: I'm having trouble with the work-up and purification. What are your recommendations?
Answer: A standard work-up for this reaction involves:
-
Quenching and Extraction: After cooling the reaction mixture, it is typically extracted multiple times with an organic solvent like ethyl acetate (EtOAc).[5]
-
Washing: The combined organic layers should be washed with brine to remove residual water and inorganic salts.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: The crude product is most commonly purified by column chromatography on silica gel to isolate the desired 1H-indazole-3-carboxaldehyde.[5]
If you are experiencing emulsions during the extraction, adding more brine can help to break them.
Frequently Asked Questions (FAQs)
Q1: Why is DMF used as a solvent?
A1: DMF is a polar aprotic solvent that is effective at dissolving both the indole starting material and the inorganic reagents (NaNO₂ and HCl). It also helps to moderate the reactivity of the nitrosating species.[3][5]
Q2: Can I use other nitrosating agents?
A2: While the NaNO₂/HCl system is common, other nitrosating agents like tert-butyl nitrite (TBN) or N-nitrosodiphenylamine have been used for the nitrosation of indoles.[7][8][9] However, the NaNO₂/HCl system is often preferred due to its low cost and the mild, slightly acidic conditions that can be achieved, which are optimal for this specific transformation to the indazole-3-carboxaldehyde.[1][2]
Q3: Is it possible to formylate the indazole at the C3 position directly?
A3: No, direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally ineffective.[2][3] This highlights the synthetic utility of the indole nitrosation route to access these valuable 1H-indazole-3-carboxaldehyde intermediates.
Q4: What is the mechanism of the Vilsmeier-Haack reaction for comparison?
A4: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds. It involves the formation of a Vilsmeier reagent (a chloroiminium salt) from DMF and an acid chloride like phosphorus oxychloride (POCl₃).[10][11][12] This electrophilic reagent then attacks the electron-rich ring, and subsequent hydrolysis yields the aldehyde.[10][11] While it is a powerful method for formylating indoles at the C3 position, it is not applicable for the direct formylation of indazoles at C3.[2][3]
Optimized Experimental Protocols
The following protocols are adapted from established and optimized procedures.[3][5]
Protocol 1: General Procedure for the Nitrosation of an Indole
Materials:
-
Substituted Indole (1.0 mmol, 1.0 equiv)
-
Sodium Nitrite (NaNO₂) (550 mg, 8.0 mmol, 8.0 equiv)
-
2 N Aqueous Hydrochloric Acid (HCl) (1.33 mL, 2.7 mmol, 2.7 equiv)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen for inert atmosphere
-
Syringe pump
Procedure:
-
Preparation of the Nitrosating Mixture:
-
Addition of the Indole:
-
Reaction Progression:
-
After the addition is complete, continue to stir the reaction mixture. The temperature and time will depend on the substrate (refer to the table in the troubleshooting section).
-
Monitor the reaction progress by TLC until the starting material is consumed.[5]
-
-
Work-up:
-
Once the reaction is complete, extract the mixture three times with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1H-indazole-3-carboxaldehyde.[5]
-
Protocol 2: Example for an Electron-Deficient Indole (5-Nitroindole)
Procedure:
-
To a solution of NaNO₂ (1.65 g, 24 mmol, 8 equiv.) in 4.75 mL of deionized water at 0 °C, slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.). Keep the resulting mixture under argon for 10 minutes before adding 9 mL of DMF.
-
Add a solution of 5-nitro-indole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL) at 0 °C.
-
Heat the reaction mixture to 80 °C and stir under argon for 6 hours.[2][5]
-
After cooling, perform the work-up and purification as described in the general procedure.
Visualizing the Process
Reaction Mechanism and Side Reaction Pathway
Caption: Reaction pathway for the nitrosation of indoles.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low yields.
References
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12767–12774. Available at: [Link]
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12767–12774. Available at: [Link]
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Cardellini, L., Greci, L., & Stipa, P. (1994). N-Nitrosodiphenylamine as an alternative nitrosating agent for indoles. Synthetic Communications, 24(5), 677-682. Available at: [Link]
- A kind of preparation method of 3-nitroso-substituted indole derivatives. Google Patents. CN110526855B.
-
Koppenol, W. H., & Kissner, R. (2006). N-Nitroso products from the reaction of indoles with Angeli's salt. Chemical research in toxicology, 19(1), 126-31. Available at: [Link]
-
Koppenol, W. H., & Kissner, R. (2006). N-Nitroso products from the reaction of indoles with Angeli's salt. Chemical research in toxicology. Available at: [Link]
-
Challis, B. C., & Lawson, A. (1973). The chemistry of nitroso-compounds. Part V. Encounter control for the nitrosation of indoles in dilute acid. Journal of the Chemical Society, Perkin Transactions 2, (7), 918-925. Available at: [Link]
- Nitrosation reagents and methods. Google Patents. WO2021257849A1.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]
-
Williams, D. L. H. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(1), 17-52. Available at: [Link]
-
Jones, K., & Barluenga, J. (2003). Regioselective Synthesis of Indoles via Reductive Annulation of Nitrosoaromatics with Alkynes. Organic Letters, 5(20), 3769–3771. Available at: [Link]
-
Schoeggl Toledano, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Available at: [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. OiPub. Available at: [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles†. R Discovery. Available at: [Link]
-
a nonvolatile N-nitroso compound isolated from the nitrosation of the alkaloid gramine. CNGB. Available at: [Link]
-
N-Nitroso products from the reaction of indoles with Angeli's salt. SciSpace. Available at: [Link]
-
The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. Available at: [Link]
-
Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
Galloway, J. D., et al. (2021). Versatile New Reagent for Nitrosation under Mild Conditions. Organic Letters, 23(9), 3253–3258. Available at: [Link]
-
Pathways for nitrosation of 1a and side reaction forming dimers. ResearchGate. Available at: [Link]
-
Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions: Application to the Synthesis of Nigellicine. ResearchGate. Available at: [Link]
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. Available at: [Link]
-
Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. Available at: [Link]
-
Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. Available at: [Link]
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Technical Support Center: Overcoming Challenges in the N-Arylation of Indazole Derivatives
Welcome to the technical support center for N-arylation of indazole derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during these critical C-N bond-forming reactions. This center moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding indazole N-arylation.
Q1: Why is achieving regioselectivity in indazole N-arylation so challenging?
A: The primary challenge stems from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen, creating two tautomers: the generally more stable 1H-indazole and the 2H-indazole.[1] Direct N-arylation often yields a mixture of N1 and N2-substituted products because both nitrogen atoms are nucleophilic.[1][2] The final ratio of these regioisomers is a delicate balance of thermodynamic and kinetic factors, which are heavily influenced by the reaction conditions.[1]
Q2: I'm getting a mixture of N1 and N2 arylated products. What is the single most important factor to control for selectivity?
A: There isn't one single factor, but the choice of catalyst system (metal and ligand) is often the most impactful starting point. Palladium- and copper-based catalysts are the most common, and their behavior differs significantly. For instance, certain bulky phosphine ligands in palladium catalysis can sterically favor N1 arylation.[1] Conversely, copper-catalyzed systems, often paired with diamine or phenanthroline ligands, can be tuned to favor either isomer depending on the complete set of conditions.[3][4][5] More recently, gold-catalyzed systems have shown excellent selectivity for N1 arylation.[6][7]
Q3: My N-arylation reaction is not proceeding to completion. What are the most likely causes?
A: Incomplete conversion is typically due to one of three issues:
-
Inactive Catalyst: The active Pd(0) or Cu(I) species may not be generating efficiently, or it may be deactivating during the reaction. This can be caused by impurities, incorrect choice of precatalyst, or an inefficient ligand.
-
Suboptimal Base/Solvent Combination: The base may not be strong enough to deprotonate the indazole effectively, or the chosen solvent may not adequately solubilize all reaction components, including the catalyst and base.[8]
-
Low Reactivity of Coupling Partners: Sterically hindered indazoles or electron-rich, sterically hindered aryl halides can be challenging substrates that require more forcing conditions or specialized catalyst systems.[5]
Q4: How do substituents on the indazole ring affect the N1/N2 selectivity?
A: Substituents have a profound impact due to steric and electronic effects.[1][9]
-
Steric Hindrance: A bulky substituent at the C3-position generally hinders reaction at the adjacent N2-position, thus favoring N1-arylation.[1] Conversely, a large group at the C7-position can block the N1-position, directing arylation to N2.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me, particularly at the C7-position, can significantly increase the acidity of the N1-proton and favor the formation of the N2-arylated product.[9][10]
In-Depth Troubleshooting Guides
Problem 1: Poor Regioselectivity (N1 vs. N2 Isomer Mixture)
Controlling the site of arylation is the most critical challenge. The following guide provides strategies to selectively target either the N1 or N2 position.
Q: How can I selectively synthesize the N1-arylated indazole?
A: N1-isomers are often the thermodynamically more stable product.[9] Your strategy should focus on conditions that favor thermodynamic control or sterically block the N2 position.
-
Catalyst & Ligand Selection:
-
Palladium Catalysis: Employ bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ligands like Xantphos.[11][12] The steric bulk of the ligand-metal complex can preferentially interact with the less hindered N1 position.
-
Gold Catalysis: Ligand-enabled Au(I)/Au(III) catalysis has been shown to provide excellent regioselectivity for the N1 position with a broad range of indazole and aryl iodide substrates.[6][7]
-
-
Substrate Choice: If possible, use an indazole with a sterically demanding group at the C3 position. This physically obstructs the N2 nitrogen, strongly favoring N1 attack.[1]
-
Reaction Conditions: Using sodium hydride (NaH) as a base in an aprotic solvent like THF is known to favor N1-alkylation and can be extrapolated to arylation, as it promotes the formation of the indazole anion which can then be kinetically or thermodynamically controlled.[9][10]
Q: My target is the N2-arylated indazole. What conditions should I use?
A: N2-isomers are often the kinetic product, though specific electronic factors can make them thermodynamically favored.
-
Catalyst & Ligand Selection:
-
Copper Catalysis: Ullmann-type couplings using CuI with ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine are frequently used and can be tuned for N2 selectivity.[3][4]
-
Rhodium Catalysis: Recent methods using Rh(II) catalysts with diazonaphthoquinones have shown high selectivity for N2-arylation of indazoles.[13]
-
-
Substrate Choice: Indazoles with electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position strongly favor N2 functionalization.[9][10]
-
Acidic Conditions: While less common for arylation, certain N2-alkylation protocols use acidic conditions (e.g., TfOH) which may be adaptable, promoting reaction at the more basic N2 atom.[14]
Data Summary: Guiding Regioselectivity
| Target Isomer | Catalyst System | Ligand Type | Base/Solvent | Indazole Substituent Effects | References |
| N1 | Pd(OAc)₂, Pd₂(dba)₃ | Bulky Phosphines (XPhos) | NaOtBu, K₃PO₄ / Toluene, Dioxane | Bulky group at C3 | [1][11] |
| N1 | MeDalphosAuCl | MeDalphos | CsF / DCE | General applicability | [7] |
| N2 | CuI | Diamines, Phenanthrolines | K₂CO₃, Cs₂CO₃ / DMF, DMSO | EWG at C7 | [3][5][10] |
| N2 | Rh₂(OAc)₄ | None | Not Applicable / DCE | General applicability | [13] |
Visualization: Factors Influencing Regioselectivity
Caption: Key factors directing N-arylation towards N1 or N2 isomers.
Problem 2: Low Yield or Stalled Reaction
A common frustration is a reaction that works, but poorly. This troubleshooting workflow can help you systematically diagnose and solve the problem.
Q: I've set up my Buchwald-Hartwig reaction, but after 24 hours, I only have 20% conversion. Where do I start?
A: Start by systematically evaluating the core components of the reaction. A logical workflow is essential to avoid randomly changing multiple variables.
Visualization: Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low-yield reactions.
Detailed Steps & Explanations:
-
Reagent Quality: This is the simplest yet most overlooked area.
-
Solvents: Buchwald-Hartwig reactions are highly sensitive to water and oxygen.[15] Ensure you are using a freshly distilled or commercially available anhydrous solvent.
-
Bases: Carbonate and phosphate bases can be hygroscopic. Sodium tert-butoxide (NaOtBu) is notoriously reactive with moisture. Use fresh base from a sealed container.
-
-
Catalyst System: The choice of palladium source and ligand is crucial.
-
Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are common precatalysts that are reduced in situ to the active Pd(0) species.[8] Ensure your precatalyst is not old or decomposed.
-
Ligand Choice: The ligand stabilizes the Pd(0) center and facilitates oxidative addition and reductive elimination. A ligand that is too bulky may slow the reaction; one that is not bulky enough may lead to catalyst decomposition. For challenging substrates, consider specialized ligands like Xantphos or Buchwald's biarylphosphine ligands.[11]
-
-
Base Selection: The base's role is to deprotonate the indazole. If this step is not efficient, the reaction will not proceed. Stronger bases like NaOtBu or LHMDS are often more effective than weaker ones like K₂CO₃, but may not be compatible with sensitive functional groups.[8]
-
Solvent Effects: The solvent must solubilize the substrate, base, and catalytic species. A common issue is the insolubility of inorganic bases (e.g., K₃PO₄) in non-polar solvents like toluene. In such cases, a more polar aprotic solvent like DMF or dioxane may be superior.[15]
-
Temperature: Most N-arylation reactions require heat (80-120 °C).[15] If your reaction is sluggish, a modest increase in temperature can significantly increase the rate. Microwave-assisted heating is an excellent technique for rapidly screening conditions and reducing reaction times.[16][17][18]
Experimental Protocols
These are generalized, robust starting protocols. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is a good starting point for achieving N1-selectivity, especially with appropriate ligand choice.
Materials:
-
Indazole derivative (1.0 equiv)
-
Aryl halide (bromide or iodide, 1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
-
Phosphine Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene or Dioxane (0.1 M concentration)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the indazole, aryl halide, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11][15]
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is often used for its cost-effectiveness and different regioselective profile, which can sometimes favor N2 products.
Materials:
-
Indazole derivative (1.2 equiv)
-
Aryl iodide (1.0 equiv)
-
Copper(I) Iodide (CuI, 10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous DMF or DMSO (0.2 M concentration)
Procedure:
-
To a dry Schlenk flask, add the indazole, aryl iodide, CuI, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat in a preheated oil bath to 120-140 °C.
-
Stir the reaction for 24-48 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract several times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[3][4][5]
References
-
Bai, D.-X., Lim, R. S.-E., Ng, H.-F., & Teo, Y.-C. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Synthetic Communications, 51(9), 1435-1443. [Link]
-
de Oliveira, R. A., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 17, 1835-1844. [Link]
-
de Oliveira, R. A., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Institutes of Health. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]
-
Li, G., Wu, J., et al. (2021). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. The Journal of Organic Chemistry, 86(17), 11635-11644. [Link]
-
Li, G., Wu, J., et al. (2021). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. ACS Publications. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Wu, Y., et al. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. ResearchGate. [Link]
-
Ali, M., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. National Institutes of Health. [Link]
-
Majumder, S., & Deb, I. (2022). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. [Link]
-
Ali, M., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. ResearchGate. [Link]
-
Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947-1963. [Link]
-
Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Wang, F., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(91), 12151-12154. [Link]
-
Jackson, S. E., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Kim, H., & Lee, P. H. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 960-963. [Link]
-
Journal of Chemical Health Risks. (2023). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Ciaffoni, L., et al. (2012). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]
-
Shi, H., et al. (2021). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 23(1), 224-229. [Link]
-
Krabbe, S. W., & Gevorgyan, V. (2022). Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
-
Chuprakov, S., et al. (2007). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. National Institutes of Health. [Link]
-
Wu, Y., et al. (2005). Microwave-Assisted Synthesis of 1Aryl1H-indazoles via One-Pot Two-Step Cu-Catalyzed Intramolecular N-Arylation of Arylhydrazones. ResearchGate. [Link]
-
Chen, J., et al. (2016). Solution to the C3–Arylation of Indazoles: Development of a Scalable Method. Figshare. [Link]
-
Chen, K., & Daugulis, O. (2009). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. National Institutes of Health. [Link]
-
Khan, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]
-
Mondal, S., & Ghorai, P. (2024). Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
-
Ali, M., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. MDPI. [Link]
-
Liu, Y., et al. (2022). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis, 12(2), 1230-1237. [Link]
-
Craven, E. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]
-
Wang, C., & Zhang, A. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(44), 9637-9646. [Link]
-
Sci-Hub. (n.d.). N-Arylation of carbazole by microwave-assisted ligand-free catalytic CuI reaction. Sci-Hub. [Link]
-
Altenhoff, G., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(23), 8035-8041. [Link]
-
Bautista-Hernández, C. I., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
Sources
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- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
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stability testing of 4,6-Difluoro-1H-indazole-3-carboxylic acid under different conditions
Welcome to the technical support center for 4,6-Difluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. As a key intermediate in pharmaceutical development, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of potential drug candidates.[1] This document provides a framework for systematically evaluating the stability of this compound under various conditions, drawing upon established methodologies for related indazole derivatives and industry best practices.
Introduction: The Importance of Stability Testing
Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[2] These studies are fundamental for determining the re-test period for the drug substance and the shelf life of the final drug product. Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are instrumental in elucidating potential degradation pathways and identifying likely degradation products.[3][4][5] This knowledge is invaluable for the development of stability-indicating analytical methods and for designing stable formulations.[3]
The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[6][7] The presence of two fluorine atoms and a carboxylic acid group in this compound can significantly influence its chemical reactivity and stability. Fluorine substitution can enhance metabolic stability, while the carboxylic acid and the indazole ring system present potential sites for various degradation reactions.
This guide will walk you through frequently asked questions and troubleshooting scenarios you might encounter during your stability assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on the structure of this compound, you should anticipate several potential degradation pathways under stress conditions:
-
Hydrolysis: The indazole ring and the carboxylic acid group can be susceptible to hydrolysis under acidic or basic conditions. While the indazole ring is generally stable, extreme pH and elevated temperatures can lead to ring-opening.[8]
-
Oxidation: The electron-rich indazole ring system is a potential target for oxidative degradation.[9] Common laboratory oxidants like hydrogen peroxide can be used to investigate this pathway.
-
Photodegradation: Aromatic systems, especially those with heteroatoms, can be sensitive to light. The fluorine substituents may also influence the photolytic stability. Exposure to UV and visible light can lead to the formation of photo-degradants.[9]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway. The difluoro-substituted benzene ring is expected to be thermally stable under typical pharmaceutical processing and storage conditions.[10][11]
-
Interaction with Excipients: In a formulated product, the carboxylic acid group could potentially interact with basic excipients, or the indazole ring could interact with reactive excipients, leading to the formation of adducts or other degradation products.[12]
Q2: I am observing unexpected peaks in my HPLC chromatogram during a thermal stress study. What could be the cause?
A2: Unexpected peaks during thermal stress testing of this compound could arise from several sources:
-
Decarboxylation: As mentioned, the most probable thermal degradation pathway is the loss of the carboxylic acid group to form 4,6-difluoro-1H-indazole. You can confirm this by synthesizing the potential degradant as a reference standard and comparing its retention time.
-
Impurity Degradation: The unexpected peaks might be degradation products of impurities present in your starting material. It's crucial to have a well-characterized starting material with a comprehensive impurity profile.
-
Interactions with the Solvent: If the thermal stress is performed in a solution, the compound might react with the solvent at elevated temperatures. Consider running a blank with just the solvent under the same conditions to rule this out.
-
Solid-State Polymorphism: Heat can induce polymorphic transformations in the solid state, which might present as different peaks in a solid-state analysis or have different dissolution profiles affecting solution-based analysis.
Q3: My photostability study is showing significant degradation. How can I mitigate this?
A3: Significant photodegradation indicates that this compound is light-sensitive. Here are some mitigation strategies:
-
Packaging: The most effective way to protect a photolabile compound is to use light-resistant packaging. Amber glass vials or containers with UV-blocking properties are standard choices.[13]
-
Formulation Strategies: In a drug product, the addition of excipients that act as light absorbers or quenchers can help protect the active pharmaceutical ingredient (API).
-
Controlled Lighting during Manufacturing: During the manufacturing process, exposure to light should be minimized by using low-UV emitting light sources and covering equipment.
A systematic approach to photostability testing is recommended, starting with the drug substance, then the exposed drug product, and finally the drug product in its immediate and marketing packs.[14][15]
Q4: I am having trouble achieving the target 5-20% degradation in my forced degradation studies. What should I do?
A4: Achieving the target degradation of 5-20% is crucial for developing a truly stability-indicating method.[16] If you are struggling to reach this level, consider the following adjustments:
-
Increase Stressor Concentration: For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, a higher concentration of hydrogen peroxide can be used.[4]
-
Increase Temperature: Elevating the temperature will accelerate the degradation rate. However, be cautious not to use conditions that are so harsh they lead to unrealistic degradation pathways.
-
Increase Exposure Time: If the compound is relatively stable, extending the duration of the stress study can help achieve the desired level of degradation.
-
Change of Solvent/Co-solvent: If solubility is an issue, using a co-solvent might enhance the degradation by increasing the exposure of the molecule to the stressor.[4]
It is important to document all conditions meticulously to ensure the reproducibility of the study.[16]
Troubleshooting Guides
Troubleshooting Scenario 1: Poor Mass Balance in Stability Studies
| Symptom | Possible Cause | Recommended Action |
| The sum of the assay of the parent compound and the known degradants is significantly less than 100%. | Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector. | Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to look for non-UV active species. |
| Formation of Volatile Degradants: Degradation products might be volatile and lost during sample preparation or analysis. | Use headspace gas chromatography (GC) to analyze for volatile degradants. | |
| Adsorption of Compound or Degradants: The parent compound or its degradation products might be adsorbing to the container or HPLC column. | Use silanized vials and ensure the mobile phase is optimized to prevent strong adsorption to the column. | |
| Incomplete Elution from HPLC Column: Highly polar or non-polar degradants may not be eluting from the column under the current chromatographic conditions. | Modify the gradient profile of your HPLC method to include a stronger solvent wash at the end of the run. |
Troubleshooting Scenario 2: Inconsistent Results Across Batches
| Symptom | Possible Cause | Recommended Action |
| Different batches of this compound show significantly different stability profiles. | Variation in Impurity Profile: Different synthetic routes or purification processes can lead to variations in the type and level of impurities, which can affect stability. | Perform a thorough characterization of each batch, including impurity profiling. Identify any impurities that might be catalyzing degradation. |
| Differences in Crystalline Form (Polymorphism): Different crystal forms can have different stabilities. | Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of each batch. | |
| Variation in Particle Size: Differences in particle size can affect the surface area exposed to environmental factors, influencing degradation rates in the solid state. | Characterize the particle size distribution of each batch. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound. The goal is to achieve 5-20% degradation to facilitate the development of a stability-indicating analytical method.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
At various time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 70°C for 48 hours.
-
At various time points, withdraw an aliquot, cool to room temperature, and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a stability chamber at 70°C.
-
At various time points, withdraw a sample, dissolve it in the analysis solvent, and dilute to a suitable concentration.
-
-
Photostability:
-
Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
3. Analysis:
-
Analyze all stressed samples and a control sample (unstressed) using a validated stability-indicating HPLC method with both UV and MS detection.
-
Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Long-Term and Accelerated Stability Study (as per ICH Q1A(R2))
This protocol describes a typical long-term and accelerated stability study for the drug substance.
1. Sample Preparation:
-
Package a sufficient amount of a single batch of this compound in a container that is representative of the proposed storage container.
2. Storage Conditions:
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
(Note: Intermediate testing is performed if a significant change occurs during accelerated testing. The choice of long-term conditions depends on the climatic zone for which the product is intended.)[2][17]
3. Testing Frequency:
-
Long-term: 0, 3, 6, 9, and 12 months.
-
Accelerated: 0, 3, and 6 months.
4. Analytical Tests:
-
At each time point, the samples should be tested for:
-
Appearance
-
Assay
-
Degradation products/Impurities
-
Water content
-
Any other critical quality attributes
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products (Proposed) |
| 0.1 M HCl, 60°C, 24h | [Example Data] 8.5% | Possible hydrolysis products |
| 0.1 M NaOH, 60°C, 24h | [Example Data] 15.2% | Possible salt formation and hydrolysis |
| 3% H₂O₂, RT, 24h | [Example Data] 11.8% | N-oxides, hydroxylated indazole ring |
| Heat (Solid), 70°C, 48h | [Example Data] 5.1% | 4,6-difluoro-1H-indazole (decarboxylation) |
| Photostability (ICH Q1B) | [Example Data] 18.9% | Photodimers, ring-opened products |
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
- ICH. Quality Guidelines.
- ICH. Q1A(R2) Guideline.
- European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Benchchem. An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Chem-Impex. 5,6-Difluoro-1H-indazole-3-carboxylic acid.
- ResearchGate. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies | Request PDF.
- Luminous. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF.
- BLDpharm. 885523-11-5|this compound.
- PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- YouTube. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
- ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
- PubMed. Basic and applied research in the study of indazole carboxylic acids.
- IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
- ResearchGate. Synthesis of new indazole derivatives as potential antioxidant agents.
- PubMed Central. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
- BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
- ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i..
- PubMed Central. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
- ACS Publications. Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids.
- ChemicalBook. (2025, July 4). 4,6-DIFLUORO-(1H)INDAZOLE-3-CARBOXYLIC ACID | 885523-11-5.
- Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- PubChem. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423.
- Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.
- PubMed Central. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating.
- ResearchGate. (2025, August 10). Thermal degradation of fluorotelomer treated articles and related materials.
- PubMed Central. Recent advances on PFAS degradation via thermal and nonthermal methods.
- Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
- ResearchGate. (2025, August 6). Degradation of dibenzothiophene and carbazole by Arthrobacter sp. P1-1.
- JOCPR. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
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Technical Support Center: Scale-Up Synthesis of 4,6-Difluoro-1H-indazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,6-Difluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important heterocyclic building block. We will address common challenges, provide in-depth troubleshooting advice, and offer a detailed experimental protocol grounded in established chemical principles.
Core Synthesis Strategy & Rationale
The synthesis of this compound is most effectively approached via a classical pathway involving diazotization of a substituted aniline followed by a cyclization reaction. Our recommended route begins with 3,5-difluoroaniline, which undergoes diazotization to form a reactive diazonium salt. This intermediate is then coupled with a β-ketoester, such as diethyl acetylpyruvate, in a Japp-Klingemann reaction.[1][2][3] This reaction forms a hydrazone intermediate which, under the reaction conditions, cyclizes and is subsequently hydrolyzed to yield the target indazole carboxylic acid.
This strategy is chosen for its reliability, use of readily available starting materials, and the extensive historical validation of the core reactions in industrial settings.[4][5]
Safety First: Critical Hazard Analysis
Scaling up any chemical process introduces new safety challenges. The following must be strictly observed:
-
Diazonium Salt Formation: The diazotization of anilines with sodium nitrite under acidic conditions is highly exothermic and produces unstable diazonium salts.
-
Hazard: Uncontrolled temperature spikes can lead to rapid decomposition of the diazonium salt, potentially causing a runaway reaction and forceful release of nitrogen gas.
-
Mitigation: Maintain strict temperature control (0–5 °C) using a reliable reactor cooling system. Ensure slow, subsurface addition of the sodium nitrite solution to prevent localized overheating. Never allow the diazonium salt to isolate or dry out.
-
-
Reagent Handling:
-
3,5-Difluoroaniline: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Sodium Nitrite: A strong oxidizer. Do not mix with combustible materials. Highly toxic if ingested.
-
Acids (HCl, H₂SO₄): Corrosive. Use appropriate face shields, gloves, and aprons.
-
Frequently Asked Questions (FAQs)
Q1: Why start from 3,5-difluoroaniline?
A1: The substitution pattern of 3,5-difluoroaniline directly translates to the desired 4,6-difluoro substitution on the final indazole ring after the diazotization and cyclization sequence. The cyclization occurs ortho to the hydrazone linkage, locking in the fluorine atom at the 4-position, while the fluorine at the 6-position remains unchanged.
Q2: What are the most critical parameters to control during scale-up?
A2: The three most critical parameters are:
-
Temperature Control: Especially during the diazotization step, to ensure the stability of the diazonium salt.
-
pH Management: The pH of the Japp-Klingemann coupling reaction is crucial for efficient hydrazone formation and subsequent cyclization. It must be carefully buffered.
-
Mixing Efficiency: Homogeneous mixing is vital for managing exotherms and ensuring complete reaction, preventing the formation of side products from localized reagent concentration.
Q3: Can the intermediate hydrazone be isolated?
A3: While it is possible to isolate the hydrazone intermediate, a one-pot procedure where the hydrazone forms and cyclizes in the same vessel is generally more efficient for scale-up, reducing cycle time and potential material losses during transfer and isolation steps.[4] However, if impurities are problematic, isolating and purifying the hydrazone can be a valuable strategy to improve the final product's quality.
Q4: What is the expected purity profile of the crude product?
A4: The crude product may contain unreacted starting materials, regioisomers if the cyclization is not perfectly selective, and byproducts from diazonium salt decomposition. The fluorine substituents generally direct the cyclization cleanly, but some impurities are always expected. Purification is typically achieved by recrystallization.
Process Workflow and Logic
The overall synthetic workflow is depicted below. This diagram illustrates the progression from starting materials to the final purified product, highlighting the critical stages of the process.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal analysis and recommended solutions.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Low yield in Step 1 (Diazotization) | 1. Temperature too high: The diazonium salt decomposed. 2. Incorrect stoichiometry: Insufficient sodium nitrite or acid. 3. Slow reaction: Incomplete conversion of the aniline. | 1. Improve reactor cooling and slow the addition rate of NaNO₂. Verify internal temperature probes are accurate. 2. Re-verify calculations and raw material assays. 3. Allow for sufficient reaction time; use a starch-iodide paper test to confirm a slight excess of nitrous acid. |
| Formation of dark, tarry byproducts during Step 2 (Coupling) | 1. Decomposition of diazonium salt: Caused by elevated temperature or incorrect pH. 2. Side reactions: The diazonium salt may react with other nucleophiles if the primary coupling is too slow. | 1. Ensure the diazonium salt solution is added to the buffered ketoester solution promptly after its formation. Maintain the coupling reaction temperature below 10 °C. 2. Check the pH of the coupling mixture; it should be buffered around 4-5. Ensure efficient mixing to promote the desired reaction. |
| Incomplete cyclization to the indazole ring | 1. Incorrect pH: The pH may be too low or too high to favor the intramolecular cyclization. 2. Insufficient reaction time or temperature for the cyclization step. | 1. Optimize the buffer system. A sodium acetate buffer is standard, but the exact pH may need fine-tuning. 2. After the initial coupling, consider allowing the reaction to warm slowly to room temperature or gently heat to drive the cyclization to completion. Monitor by TLC or HPLC. |
| Product fails to precipitate upon acidification (Step 3) | 1. Product is too soluble in the workup solvent mixture. 2. Insufficient acidification: The pH is not low enough to protonate the carboxylate. | 1. Concentrate the aqueous solution to a smaller volume before acidification. Add an anti-solvent if necessary. 2. Add more acid until the pH is confirmed to be in the range of 1-2. |
| Final product purity is low after recrystallization | 1. Inappropriate solvent system: The chosen solvent may not effectively differentiate the product from key impurities. 2. Occlusion of impurities: Rapid crystallization can trap impurities within the product crystals. | 1. Screen multiple solvent systems (e.g., ethanol/water, acetic acid/water, isopropanol). 2. Allow the solution to cool slowly with gentle stirring to promote the growth of larger, purer crystals. Consider a second recrystallization if necessary. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield or purity issues.
Detailed Experimental Protocol (Lab Scale)
This protocol describes the synthesis on a laboratory scale. Scale-up considerations are noted in the subsequent table.
Step 1: Diazotization of 3,5-Difluoroaniline
-
To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,5-difluoroaniline (25.8 g, 0.2 mol) and water (100 mL).
-
Cool the slurry to 0 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (50 mL, ~0.6 mol) while maintaining the internal temperature below 10 °C. A clear solution should form. Cool the solution back down to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (14.5 g, 0.21 mol) in water (50 mL).
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution over 60-90 minutes, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the resulting yellow solution for an additional 30 minutes at 0-5 °C. This diazonium salt solution should be used immediately in the next step.
Step 2 & 3: Japp-Klingemann Coupling, Cyclization, and Hydrolysis
-
In a separate 2 L reactor, prepare a solution of sodium acetate trihydrate (81.6 g, 0.6 mol) in water (400 mL). Add diethyl acetylpyruvate (40.4 g, 0.2 mol) and ethanol (200 mL).
-
Cool this solution to 0-5 °C with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the ketoester solution over 90-120 minutes, keeping the temperature below 10 °C. A thick yellow-orange precipitate will form.
-
Once the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour, then let it warm to room temperature and stir for 4-6 hours to ensure complete cyclization.
-
To the reaction slurry, add a solution of sodium hydroxide (32 g, 0.8 mol) in water (100 mL).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours to effect saponification of the ester. The mixture should become a darker, more homogeneous solution.
-
Cool the reaction mixture to room temperature. Filter off any insoluble material.
-
Transfer the filtrate to a large beaker and cool in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH is ~1-2.
-
A thick, off-white precipitate will form. Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the cake with cold water (2 x 100 mL), and pull dry on the filter for several hours.
Step 4: Purification
-
Transfer the crude, dried solid to a suitable flask.
-
Add ethanol (or another suitable solvent) and heat to reflux until all the solid dissolves.
-
Slowly add water dropwise until the solution becomes faintly cloudy. Add a small amount of ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.
-
Collect the crystalline product by vacuum filtration, wash with a cold 50:50 ethanol/water mixture, and dry in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: 28-34 g (70-85%)
-
Appearance: White to off-white crystalline solid.
-
Scale-Up Data Comparison
The following table outlines key considerations when transitioning from a lab-scale batch to a pilot-plant scale.
| Parameter | Lab Scale (0.2 mol) | Pilot Scale (20 mol) - Considerations |
| Reagents | ||
| 3,5-Difluoroaniline | 25.8 g | 2.58 kg |
| Sodium Nitrite | 14.5 g | 1.45 kg |
| Process Conditions | ||
| Diazotization Temp. | 0-5 °C (Ice Bath) | 0-5 °C (Jacketed Reactor with Glycol Chiller). Heat transfer is less efficient; requires slower addition and robust cooling capacity. |
| NaNO₂ Addition Time | 60-90 min | 3-5 hours. Slower addition is critical to manage the exotherm in a larger volume. Subsurface addition is mandatory. |
| Mixing | Magnetic/Overhead Stirrer | Baffled reactor with a specifically designed agitator (e.g., pitched-blade turbine) to ensure homogeneity and prevent solids from settling. |
| Hydrolysis Temp. | Reflux (~90 °C) | Reflux (~90 °C). Ensure adequate venting for solvent vapors. |
| Isolation | Buchner Funnel | Centrifuge or Nutsche filter-dryer for more efficient solid-liquid separation and washing. |
| Drying | Vacuum Oven | Vacuum dryer or filter-dryer to handle larger quantities safely and efficiently. |
References
-
Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft. 1887, 20 (2), 2942–2944. [Link]
-
Phillips, R. R. The Japp-Klingemann Reaction. Organic Reactions. 1959, 10, 143-178. [Link]
-
Wikipedia contributors. Japp–Klingemann reaction. Wikipedia, The Free Encyclopedia. [Link]
-
López, C., et al. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. 2009, 46 (6), 1408-1416. [Link]
-
PubChem. 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. 2011, 88, 169. [Link]
-
Krasavin, M., et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. 2023, 28(2), 820. [Link]
-
Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024, 15, 27-59. [Link]
- Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
-
Beilstein Journal of Organic Chemistry. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. 2019, 15, 1347–1354. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. mdpi.com [mdpi.com]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 4,6-Difluoro-1H-indazole-3-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Fluorinated Indazole Scaffold
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] Its bicyclic structure provides a rigid framework for presenting substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. The strategic addition of fluorine atoms, as in the 4,6-difluoro-1H-indazole-3-carboxylic acid core, can substantially enhance molecular properties. Fluorination is known to improve metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity, thereby enhancing the drug-like characteristics of a molecule.[1]
Derivatives of this scaffold are promising candidates for a range of therapeutic targets, most notably as kinase inhibitors for oncology and as modulators of innate immunity, such as STING agonists.[1][4][5] However, a novel chemical entity is merely a starting point. Its true potential can only be unlocked through a rigorous, multi-step validation process.
This guide provides a comprehensive framework for systematically validating the biological activity of novel this compound derivatives. We will move beyond simple screening to build a robust data package that confirms on-target activity, elucidates the mechanism of action, and provides a clear rationale for advancing a compound toward preclinical development. The methodologies described herein are designed to be self-validating, ensuring that each experimental stage builds upon a foundation of trustworthy and reproducible data.
The Hierarchical Validation Workflow
A successful validation campaign follows a logical progression from broad, high-throughput methods to highly specific, lower-throughput mechanistic studies. This hierarchical approach ensures that resources are focused on the most promising candidates. The goal is to systematically answer a series of critical questions: Does the compound interact with the intended target? Does this interaction translate to a functional effect in a cellular context? Is the compound selective for its target?
Caption: A hierarchical workflow for validating novel small molecule drug candidates.
Phase 1: Biochemical Assays — The First Litmus Test
Expertise & Rationale: The initial step in validating a new derivative is to assess its activity in a simplified, cell-free system. Biochemical assays utilize purified proteins (e.g., kinases, enzymes) to measure direct interactions between the compound and its putative target.[6] This approach is critical because it eliminates the complexities of a cellular environment, such as membrane permeability, efflux pumps, and intracellular metabolism, providing a clean measure of intrinsic inhibitory or binding potency (typically as an IC50 or Kᵢ value). A potent compound in a biochemical assay provides the foundational evidence needed to justify more complex cellular studies.[7]
Comparative Methodology: Validating a Kinase Inhibitor
Protein kinases are a major target class for indazole derivatives.[1] A variety of assay formats are available, each with distinct advantages.
| Assay Technology | Principle | Pros | Cons |
| Radiometric Assays | Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate. | Gold standard for sensitivity; less prone to compound interference. | Requires handling of radioactive materials; low throughput.[7] |
| Luminescence-Based | Measures the depletion of ATP (e.g., Kinase-Glo®) or production of ADP (e.g., Adapta™).[8] | High throughput; non-radioactive; readily available kits. | Prone to interference from colored or fluorescent compounds. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer using phospho-specific antibodies.[8] | Homogeneous ("mix-and-read"); robust; reduces background fluorescence. | Requires specific, high-quality antibodies; can be expensive. |
| Binding Assays | Measures displacement of a known ligand (e.g., KINOMEscan™).[9] | Does not require enzyme activity; useful for allosteric inhibitors.[9] | Measures binding, not functional inhibition; may miss some inhibitors. |
Recommendation: For initial high-throughput screening (HTS), a luminescence-based assay like the Adapta™ Universal Kinase Assay is highly efficient. For more detailed characterization of lead compounds, a TR-FRET assay provides a robust and sensitive measure of functional inhibition.
Protocol: TR-FRET Kinase Inhibition Assay
This protocol provides a template for determining the IC50 value of a this compound derivative against a target kinase (e.g., a Fibroblast Growth Factor Receptor, FGFR).
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test derivative in 100% DMSO.
-
Perform an 11-point serial dilution (1:3) in DMSO to create a concentration gradient. A typical starting concentration for the dilution series is 100 µM.
-
-
Assay Plate Preparation (384-well format):
-
Add 2.5 µL of the appropriate kinase buffer to all wells.
-
Transfer 2.5 nL of the compound serial dilutions to the assay plate using an acoustic liquid handler.
-
Add 2.5 µL of the kinase-substrate mixture (prepared in kinase buffer to 2X the final concentration) to all wells except the negative controls.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for 60 minutes. The precise time should be within the linear range of the enzyme kinetics, determined during assay development.
-
-
Detection:
-
Add 5 µL of the TR-FRET detection mix (containing Eu-labeled anti-tag antibody and ULight™-labeled anti-phospho-substrate antibody) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the TR-FRET ratio and plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Cell-Based Functional Assays — Bridging to In Vivo Relevance
Expertise & Rationale: A compound's biochemical potency must translate into activity within a living cell. Cell-based assays are essential for confirming that a derivative can cross the cell membrane, engage its target in the complex intracellular milieu, and elicit a desired biological response.[10] These assays provide a more physiologically relevant measure of a compound's potential therapeutic efficacy (typically as an EC50 value).[11] For anticancer agents, the most fundamental cellular assay measures the impact on cell viability or proliferation.[12]
Comparative Methodology: Assessing Anti-Proliferative Activity
| Assay Method | Principle | Pros | Cons |
| MTT/XTT Assays | Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product.[12] | Inexpensive; widely used and well-documented. | Can be affected by changes in cellular redox state; endpoint assay. |
| CellTiter-Glo® | Measures intracellular ATP levels as an indicator of viable, metabolically active cells.[13] | Highly sensitive; rapid one-step protocol; suitable for HTS.[13] | ATP levels can be modulated by non-cytotoxic mechanisms. |
| Real-Time Imaging | Automated microscopy to count fluorescently-labeled cells over time. | Provides kinetic data on cell growth; visually confirms cytotoxicity. | Lower throughput; requires specialized instrumentation. |
Recommendation: The CellTiter-Glo® Luminescent Cell Viability Assay offers an excellent balance of throughput, sensitivity, and ease of use for determining the anti-proliferative EC50 of a compound library.
Protocol: CellTiter-Glo® Anti-Proliferation Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., a line with known dependency on the target kinase) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed 5,000 cells in 90 µL of medium per well in a 96-well, white-walled plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of the indazole derivative in culture medium.
-
Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (100% viability) and blank controls (0% viability).
-
Plot the normalized viability versus the log of the compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Phase 3: Target Engagement — Proving the "Hit"
Expertise & Rationale: Demonstrating that a compound inhibits a target biochemically and affects cell viability is not enough. It is crucial to prove that the compound physically interacts with its intended target inside the cell.[14] Target engagement assays provide this critical evidence, confirming the mechanism of action and ruling out non-specific cytotoxicity.[15] The Cellular Thermal Shift Assay (CETSA®) and its variants have become powerful tools for this purpose. They operate on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[16][17]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture cells to ~90% confluency.
-
Treat cells with the indazole derivative at a concentration 10-fold above its cellular EC50 for 1-2 hours. Include a vehicle control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blot analysis with a specific antibody. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Densitometry is used to quantify the band intensity for the target protein at each temperature.
-
Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample (ΔT > 0) confirms intracellular target engagement.
-
Alternative Scenario: Validating a STING Agonist
If the indazole derivative is designed as a STING (Stimulator of Interferon Genes) agonist, the validation workflow will differ, focusing on the activation of this innate immune pathway.[4][18]
Caption: Simplified STING signaling pathway activated by a small molecule agonist.
Key Validation Assays for STING Agonists:
-
IFN-β Reporter Assay:
-
Rationale: The canonical output of STING activation is the production of Type I interferons, primarily IFN-β.[5] A reporter assay provides a quantitative measure of pathway activation.
-
Method: Use a cell line (e.g., THP-1 dual reporter cells) that expresses a reporter gene (e.g., Luciferase) under the control of an IFN-β-inducible promoter. Treat cells with the indazole derivative and measure the reporter signal. This allows for the determination of an EC50 for pathway activation.
-
-
Phospho-TBK1/Phospho-IRF3 Western Blot:
-
Rationale: To confirm that the signal originates from the intended pathway, measure the phosphorylation of key downstream nodes like TBK1 and IRF3.
-
Method: Treat monocytic cells (e.g., THP-1) with the compound for a short time course (e.g., 0, 15, 30, 60, 120 minutes). Lyse the cells and perform a Western blot using antibodies specific for phosphorylated TBK1 and IRF3. An increase in phosphorylation confirms engagement of the upstream pathway.
-
-
Cytokine Secretion (ELISA/Luminex):
-
Rationale: Measure the secretion of functional protein products resulting from pathway activation.
-
Method: Treat immune cells (e.g., human PBMCs) with the compound for 24 hours. Collect the supernatant and measure the concentration of secreted IFN-β and other pro-inflammatory cytokines (e.g., TNF-α) using an ELISA or a multiplex bead-based assay. This provides evidence of a functional immune response.[19][20]
-
Phase 5 & 6: Selectivity and In Vitro Pharmacokinetics
Expertise & Rationale: A potent compound is not useful if it has significant off-target effects or poor drug-like properties.
-
Selectivity Profiling: For kinase inhibitors, it is standard practice to screen lead compounds against a large panel of kinases (e.g., a KINOMEscan™ panel of >400 kinases) to identify potential off-targets.[9] A highly selective compound is generally preferred to minimize the risk of off-target toxicity.
-
In Vitro Pharmacokinetics (ADME): Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Key in vitro assays include:
-
Metabolic Stability: Incubating the compound with human liver microsomes or hepatocytes to determine its intrinsic clearance. Indazole derivatives can be subject to metabolism, and understanding their stability is key.[21][22]
-
Plasma Protein Binding: Measuring the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[22]
-
Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the gut wall.
-
Conclusion
Validating the biological activity of a novel this compound derivative is a systematic, evidence-based process. By progressing through a logical hierarchy of biochemical, cellular, and mechanistic assays, researchers can build a compelling case for a compound's therapeutic potential. This structured approach, which combines functional readouts with direct proof of target engagement, ensures that only the most promising, well-characterized candidates are advanced. The ultimate goal is to generate a robust, reproducible data package that clearly defines a compound's potency, selectivity, and mechanism of action, paving the way for successful in vivo studies and clinical development.
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- Noble Life Sciences. (n.d.).
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
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The Fluorine Advantage? A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indazole Kinase Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Allure of Fluorine in Kinase Inhibition
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1] Kinases, central players in cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[2] The indazole moiety, with its unique electronic properties and hydrogen bonding capabilities, has proven to be an effective pharmacophore for engaging the ATP-binding site of various kinases.[3]
In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry.[4] The introduction of this small, highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacological properties.[5] Fluorination can enhance metabolic stability, improve binding affinity, and modulate bioavailability.[4][6] However, the impact of fluorination is not always predictable and is highly dependent on the specific molecular context and the target protein. This guide provides a comparative analysis of fluorinated and non-fluorinated indazole kinase inhibitors, leveraging experimental data to elucidate the nuanced role of fluorine in modulating their performance and offering insights for the rational design of next-generation therapeutics.
Comparative Efficacy: A Tale of Two Halogens (or None)
The decision to incorporate fluorine into an indazole kinase inhibitor is a critical one, with the potential to either significantly enhance or diminish its potency and selectivity. The following data, compiled from published research, illustrates the context-dependent effects of fluorination.
Enhancing Potency: The Case of FGFR and EGFR Inhibitors
In many instances, the addition of a fluorine atom to the indazole scaffold or its substituents leads to a remarkable increase in inhibitory activity.
For example, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, the introduction of a fluorine atom onto a phenyl ring substituent resulted in a significant boost in potency.[7] Similarly, a fluorinated derivative of an Epidermal Growth Factor Receptor (EGFR) inhibitor demonstrated sub-nanomolar activity against various EGFR mutants, a marked improvement over its non-fluorinated counterparts.[8]
| Target Kinase | Compound Type | Key Structural Feature | IC50 (nM) | Fold Improvement (vs. Non-Fluorinated) | Reference |
| FGFR1 | Non-Fluorinated Indazole | 3-methoxyphenyl group | 15 | - | [7] |
| FGFR1 | Fluorinated Indazole | Additional fluorine on phenyl ring | 5.5 | ~2.7 | [7] |
| EGFR (L858R/T790M) | Non-Fluorinated Indazole Analog | N-methylindol-3-yl | single-digit nM | - | [8] |
| EGFR (L858R/T790M) | Fluorinated Indazole Analog | Fluorinated derivative | sub-nanomolar | Significant | [8] |
Table 1: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Indazole Kinase Inhibitors against FGFR1 and EGFR.
The enhanced potency observed with fluorination in these cases can be attributed to several factors. Fluorine's high electronegativity can lead to favorable electrostatic interactions with the kinase active site.[9] Additionally, fluorine can modulate the conformation of the inhibitor, promoting a more favorable binding pose.
A Detrimental Addition: The Polo-Like Kinase 4 (PLK4) Example
Conversely, there are instances where fluorination is not tolerated and its removal can lead to improved activity. In a study on indazole-based PLK4 inhibitors, the removal of a fluorine atom from a phenyl ring was hypothesized to increase the π-electron density of the ring, thereby strengthening hydrophobic interactions within the binding pocket. This strategic de-fluorination resulted in a significant enhancement of kinase inhibitory activity.
| Target Kinase | Compound Type | Key Structural Feature | IC50 (nM) | Reference |
| PLK4 | Fluorinated Indazole Lead | Fluorine on phenyl ring | Less Active | [6] |
| PLK4 | Non-Fluorinated Indazole Analog | Fluorine removed | 11 | [6] |
Table 2: Impact of De-fluorination on the Inhibitory Activity of an Indazole-Based PLK4 Inhibitor.
This example underscores the importance of a nuanced, target-specific approach to fluorination in drug design.
The Influence of Fluorination on Pharmacokinetics
Beyond target engagement, fluorination can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability
One of the most well-documented benefits of fluorination is the enhancement of metabolic stability.[4] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4] By strategically placing fluorine atoms at metabolically labile positions, the metabolic half-life of a compound can be significantly extended.
Oral Bioavailability
The effect of fluorination on oral bioavailability is more complex. While increased metabolic stability can contribute to higher bioavailability, fluorine's impact on a molecule's physicochemical properties, such as lipophilicity and pKa, also plays a crucial role.[10] In some cases, fluorination has been shown to dramatically improve oral bioavailability. For instance, a 6-fluoroindazole derivative demonstrated an oral bioavailability of 61%, a significant increase that was attributed to the presence of the fluorine atom.[6]
| Compound | Key Structural Feature | Target Kinase | Oral Bioavailability (%) | Reference |
| Indazole Derivative | 4-fluoroindazole | ROCK1 | Low Potency | [6] |
| Indazole Derivative | 6-fluoroindazole | ROCK1 | 61 | [6] |
Table 3: Impact of Fluorine Position on the Oral Bioavailability of Indazole-Based ROCK1 Inhibitors.
Structural Insights: The Atomic-Level Impact of Fluorine
A crystal structure of a non-fluorinated indazole inhibitor bound to FGFR1 reveals the key interactions of the indazole scaffold within the ATP-binding pocket.[11] The indazole core typically forms crucial hydrogen bonds with the hinge region of the kinase.
The introduction of fluorine can influence these interactions in several ways:
-
Direct Favorable Contacts: Fluorine can participate in non-covalent interactions, such as orthogonal multipolar interactions with backbone amides, which can contribute to binding affinity.[12]
-
Conformational Rigidity: The presence of fluorine can restrict the conformational flexibility of the inhibitor, pre-organizing it for a more favorable binding conformation.
-
Modulation of Electronic Properties: Fluorine's electron-withdrawing nature can alter the electronic distribution of the indazole ring system, potentially enhancing hydrogen bonding or other electrostatic interactions.
Key Signaling Pathways Targeted by Indazole Kinase Inhibitors
Indazole-based kinase inhibitors have been developed to target a wide range of kinases involved in critical signaling pathways that drive cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[2][13] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers.[14]
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against a purified kinase enzyme.
[7]Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound solution to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add a solution containing the kinase enzyme and its substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding ATP solution in kinase buffer to each well. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and measure the kinase activity using an appropriate detection method that quantifies either substrate phosphorylation or ATP consumption.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Objective: To determine the cellular potency (EC50) of a test compound.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target substrate
-
Detection system (e.g., Western blot, ELISA, In-Cell Western)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 1-2 hours).
-
Lyse the cells to extract proteins.
-
Quantify the levels of the phosphorylated substrate and the total amount of the substrate using a suitable detection method.
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Calculate the percent inhibition of substrate phosphorylation for each compound concentration relative to the DMSO-treated control.
-
Determine the EC50 value from the dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of a kinase inhibitor on the growth and viability of cancer cells.
Objective: To determine the anti-proliferative activity (GI50) of a test compound.
Materials:
-
Cancer cell line sensitive to the inhibition of the target kinase
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo®)
-
Multi-well plates
Procedure:
-
Seed cells in a 96-well plate at a low density.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a prolonged period (e.g., 72 hours) to allow for multiple cell divisions.
-
Add the viability reagent to each well and measure the signal according to the manufacturer's instructions.
-
Calculate the percent growth inhibition for each compound concentration.
-
Determine the GI50 value, the concentration at which the compound inhibits cell growth by 50%.
Conclusion
The strategic incorporation of fluorine into indazole-based kinase inhibitors is a powerful tool in the medicinal chemist's arsenal, but it is not a universal solution for enhancing drug performance. The case studies presented in this guide demonstrate that the effects of fluorination are highly context-dependent, with the potential to significantly improve potency and pharmacokinetic properties in some instances, while being detrimental in others. A thorough understanding of the target kinase's active site, the inhibitor's structure-activity relationship, and the intended therapeutic application is paramount for the successful application of this strategy. The experimental protocols and signaling pathway overviews provided herein serve as a foundation for researchers to conduct their own comparative analyses and make informed decisions in the design and development of novel and effective kinase inhibitors.
References
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed. (2015, July 28). Retrieved January 17, 2026, from [Link]
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VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (2016, September 12). Retrieved January 17, 2026, from [Link]
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p38 Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 17, 2026, from [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021, July 20). Retrieved January 17, 2026, from [Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). Retrieved January 17, 2026, from [Link]
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Mechanisms and functions of p38 MAPK signalling - PubMed. (2010, August 1). Retrieved January 17, 2026, from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 17, 2026, from [Link]
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VEGFA-VEGFR2 Pathway - Reactome. (n.d.). Retrieved January 17, 2026, from [Link]
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(PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (2025, August 6). Retrieved January 17, 2026, from [Link]
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Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations - ACS Publications. (2023, April 6). Retrieved January 17, 2026, from [Link]
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B-Raf protein and signaling pathways. The B-Raf protein and its related... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo - Frontiers. (2022, September 7). Retrieved January 17, 2026, from [Link]
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Styrylquinoline Derivatives as IGF1R Inhibitors | ACS Medicinal Chemistry Letters. (2026, January 15). Retrieved January 17, 2026, from [Link]
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (2024, January 18). Retrieved January 17, 2026, from [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC. (2021, March 5). Retrieved January 17, 2026, from [Link]
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(PDF) Important Fluorinated Drugs in Experimental and Clinical Use. (2025, August 7). Retrieved January 17, 2026, from [Link]
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Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. (n.d.). Retrieved January 17, 2026, from [Link]
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Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights - ResearchGate. (2025, August 9). Retrieved January 17, 2026, from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. (2021, October 21). Retrieved January 17, 2026, from [Link]
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p38 mitogen-activated protein kinases - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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p38 MAPK Signaling - QIAGEN GeneGlobe. (n.d.). Retrieved January 17, 2026, from [Link]
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Vemurafenib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 17, 2026, from [Link]
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A Guide to the Structural Confirmation of 4,6-Difluoro-1H-indazole-3-carboxylic acid using ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 4,6-difluoro-1H-indazole-3-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry. By leveraging ¹H and ¹³C NMR, we can elucidate the precise arrangement of atoms and the electronic environment within the molecule. This guide will delve into the theoretical basis for the expected spectral data, present a comprehensive experimental protocol, and compare the spectral characteristics to non-fluorinated analogs to highlight the significant impact of fluorine substitution.
The Critical Role of Fluorine in NMR Spectroscopy
Fluorine (¹⁹F) possesses a nuclear spin of ½ and has a natural abundance of 100%, making it an excellent nucleus for NMR studies.[1][2] Its high gyromagnetic ratio results in high sensitivity, comparable to that of protons (¹H).[2] A key feature of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than that for ¹H NMR, leading to better signal dispersion and reduced spectral overlap.[1][2] Furthermore, the presence of fluorine introduces spin-spin coupling with both protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F), providing invaluable information about the connectivity and spatial relationships within the molecule.[3][4] These couplings, often observed over multiple bonds, are highly sensitive to the molecular geometry and electronic environment.[3]
Experimental Protocol for NMR Analysis
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial for dissolving the acidic compound and for observing the exchangeable protons of the carboxylic acid and the N-H of the indazole ring.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good homogeneity, using the DMSO-d₆ solvent lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: 16 ppm
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ quintet at 39.52 ppm.
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Experimental Workflow Diagram
Caption: Structure of this compound.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| COOH | > 13.0 | br s | - | Acidic proton, broad and downfield. |
| N1-H | ~14.0 | br s | - | Tautomeric NH proton, broad and downfield. [5] |
| H-7 | 7.8 - 8.0 | d | ³J(H-F) ≈ 8-10 | Ortho to C-F at position 6, deshielded by the pyrazole ring. |
| H-5 | 7.2 - 7.4 | dd | ³J(H-F) ≈ 10-12, ⁴J(H-H) ≈ 2-3 | Coupled to both F at C4 and H at C7. |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (J) in Hz | Rationale |
| C=O | 160 - 165 | s | - | Carboxylic acid carbonyl. |
| C-4 | 155 - 160 | d | ¹J(C-F) ≈ 240-260 | Directly attached to F, large one-bond coupling. |
| C-6 | 158 - 163 | d | ¹J(C-F) ≈ 240-260 | Directly attached to F, large one-bond coupling. |
| C-3 | 140 - 145 | t | ³J(C-F) ≈ 3-5 | Coupled to F at C4. |
| C-7a | 138 - 142 | d | ²J(C-F) ≈ 10-15 | Two-bond coupling to F at C6. |
| C-3a | 120 - 125 | d | ²J(C-F) ≈ 15-20 | Two-bond coupling to F at C4. |
| C-5 | 100 - 105 | dd | ²J(C-F) ≈ 20-25, ²J(C-F) ≈ 20-25 | Coupled to both F at C4 and C6. |
| C-7 | 95 - 100 | d | ²J(C-F) ≈ 25-30 | Two-bond coupling to F at C6. |
Note: The predicted values are estimates based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.
Comparative Analysis: The Impact of Fluorine Substitution
To fully appreciate the structural information gleaned from the NMR of our target molecule, it is instructive to compare its expected spectral data with that of the non-fluorinated parent compound, 1H-indazole-3-carboxylic acid.
| Compound | Key ¹H Signals (Aromatic Region) | Key ¹³C Signals (Aromatic Region) |
| 1H-Indazole-3-carboxylic acid | Four distinct signals, exhibiting standard H-H coupling patterns. The signals for H-4 and H-7 are typically the most downfield. [6] | Six aromatic carbon signals. The chemical shifts are primarily influenced by the fused ring system and the electron-withdrawing carboxylic acid group. [7] |
| This compound | Only two aromatic proton signals (H-5 and H-7). Both signals will be split by fluorine atoms, providing clear evidence of their positions relative to the fluorine substituents. | The carbons directly attached to fluorine (C-4 and C-6) will be shifted significantly downfield and will appear as doublets with large ¹J(C-F) coupling constants. All other carbons in the benzene ring will show smaller couplings to the fluorine atoms, confirming the substitution pattern. |
The comparison clearly demonstrates the utility of NMR in structural elucidation. The introduction of fluorine atoms drastically simplifies the ¹H NMR spectrum in terms of the number of signals but introduces complex splitting patterns that are highly informative. In the ¹³C NMR spectrum, the large C-F coupling constants are unequivocal indicators of the points of fluorination.
Conclusion
The structural confirmation of this compound is readily achievable through a combined ¹H and ¹³C NMR analysis. The predictable and highly characteristic effects of fluorine substitution—namely, the specific H-F and C-F coupling patterns and the large ¹J(C-F) coupling constants—provide a definitive spectroscopic fingerprint. This guide has provided a robust experimental framework and a detailed predictive analysis that will enable researchers to confidently verify the structure of this and similar fluorinated heterocyclic compounds, ensuring the integrity of their chemical research and development efforts.
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Elguero, J., et al. (1993). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Magnetic Resonance in Chemistry, 31(9), 807-813. Available at: [Link]
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Li, W., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 1(9), 1365-1371. Available at: [Link]
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Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 3865. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validating In Vitro and In Vivo Efficacy of Indazole-Based Compounds
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, particularly in oncology.[1][2] Molecules like Pazopanib and Axitinib have demonstrated the therapeutic potential of this heterocyclic motif, primarily as potent kinase inhibitors.[1][2][3] However, the journey from a promising in vitro "hit" to a clinically effective drug is fraught with challenges. A critical, and often humbling, stage in this process is the cross-validation of efficacy between controlled, single-cell environments (in vitro) and the complex, multifactorial biological systems of a living organism (in vivo).
This guide provides an in-depth comparison of the methodologies used to assess indazole-based compounds at these two fundamental stages of preclinical development. We will explore the causality behind experimental choices, detail self-validating protocols, and present a framework for interpreting the often-complex relationship between a compound's performance on the benchtop and its efficacy in a living model.
Part 1: The Foundation - In Vitro Efficacy Profiling
Initial screening and characterization of compound efficacy begin in vitro. These assays are designed to be high-throughput, cost-effective, and provide a rapid assessment of a compound's biological activity against specific cell lines or molecular targets. The primary goal is to determine potency and elucidate the mechanism of action at a cellular level.
Key In Vitro Assays for Indazole-Based Anticancer Agents
A robust in vitro evaluation relies on a battery of tests to build a comprehensive profile of a compound's activity.
-
Antiproliferative Activity: The most fundamental question is whether a compound can inhibit cancer cell growth. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are workhorses in this domain. They measure the metabolic activity of cells, which correlates with cell viability. A dose-response curve is generated to calculate the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.[4]
-
Kinase Inhibition: Since many indazole derivatives are designed as kinase inhibitors, directly measuring their effect on target kinase activity is crucial.[2][5] Luminescence-based assays, for instance, can quantify the amount of ATP consumed during a kinase reaction, providing a direct measure of enzyme inhibition.
-
Mechanism of Action: Potent antiproliferative activity begs the question: how does the compound work?
-
Apoptosis Assays: These determine if the compound induces programmed cell death. This is often measured by observing the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][6]
-
Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cells to arrest at a specific phase of the cell cycle, preventing them from completing cell division.
-
Migration and Invasion Assays: For cancers with high metastatic potential, it's important to assess if a compound can inhibit the ability of cancer cells to move and invade surrounding tissues.[1][6]
-
Experimental Protocol: MTT Antiproliferative Assay
This protocol provides a standardized method for determining the IC50 of an indazole compound against a cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the indazole compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control, and plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model to fit the curve and determine the IC50 value.
Part 2: The Reality Check - In Vivo Efficacy Validation
A compound that performs exceptionally well in vitro may fail spectacularly in vivo. This is because a living system introduces complex variables such as absorption, distribution, metabolism, and excretion (ADME), which determine the compound's bioavailability and exposure at the tumor site.[7] Therefore, in vivo studies are the essential next step to validate in vitro findings.[8]
The Gold Standard: Human Tumor Xenograft Models
The most common preclinical model for cancer involves implanting human tumor cells into immunodeficient mice.[8]
-
Subcutaneous Xenografts: This is the most straightforward model where human cancer cells are injected under the skin of the mouse. It allows for easy tumor implantation and subsequent measurement of tumor volume over time with calipers. This model is excellent for assessing a compound's ability to inhibit tumor growth (a cytostatic or cytotoxic effect).[8]
-
Orthotopic Xenografts: In this more complex model, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). This provides a more clinically relevant tumor microenvironment and is better for studying invasion and metastasis.[8]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a typical efficacy study for an indazole compound using a subcutaneous 4T1 mouse breast cancer model.
-
Cell Culture and Implantation: Culture 4T1 cells to ~80% confluency. Harvest, wash, and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1x10^7 cells/mL. Inject 100 µL (1x10^6 cells) subcutaneously into the flank of female BALB/c mice.
-
Tumor Growth and Randomization: Monitor the mice daily. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 per group).
-
Treatment Administration: Prepare the indazole compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health status as indicators of toxicity.
-
Endpoint and Analysis: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Part 3: The Correlation - Connecting In Vitro Potency to In Vivo Efficacy
The ultimate goal is to establish a clear in vitro-in vivo correlation (IVIVC). However, a direct mathematical relationship between a compound's IC50 and its in vivo tumor growth inhibition is rare.[7][9] A compound with a low nanomolar IC50 in vitro might show poor efficacy in vivo due to rapid metabolism or poor absorption. Conversely, a compound with a micromolar IC50 may be highly effective in vivo if it achieves high and sustained concentrations at the tumor site.
The key is to integrate pharmacokinetic data with in vitro potency. A more meaningful correlation often emerges when relating in vivo tumor growth inhibition to the ratio of the free plasma concentration of the drug to its in vitro IC50 value.[9]
Case Study: Cross-Validation of Compound 2f
A study by Wei et al. provides an excellent example of this cross-validation process for a novel indazole derivative, compound 2f .[1][6]
-
In Vitro Profile: Compound 2f demonstrated potent antiproliferative activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM.[1][6] Mechanistic studies in the 4T1 breast cancer cell line showed that 2f inhibited colony formation, disrupted cell migration and invasion, and induced apoptosis. This was confirmed by observing an upregulation of cleaved caspase-3 and Bax, and a downregulation of Bcl-2.[1][6]
-
In Vivo Validation: Based on its strong in vitro profile, 2f was advanced to a 4T1 mouse xenograft model. The study found that 2f could significantly suppress tumor growth in vivo without causing obvious side effects (e.g., significant body weight loss).[1][6]
This successful translation from in vitro potency to in vivo efficacy validates 2f as a promising anticancer agent and underscores the importance of the described workflow.[1][6]
Comparative Data Summary
The table below summarizes efficacy data for representative indazole-based compounds, illustrating the type of data required for cross-validation.
| Compound ID | Target(s) | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy (Dose) | Reference |
| 2f | Tyrosine Kinases (Predicted) | 0.23 µM (4T1 cells) | 4T1 Xenograft | Significant Tumor Growth Inhibition | [1][6] |
| 6o | p53/MDM2 Pathway (Predicted) | 5.15 µM (K562 cells) | Not Reported | Not Reported | [10] |
| C05 | PLK4 | < 0.1 nM (Kinase Assay) 0.979 µM (MCF-7 cells) | Not Reported | Not Reported | [3] |
| 6i | VEGFR-2 | 24.5 nM (Kinase Assay) 1.37 µM (HUVEC cells) | Not Reported | Not Reported | [11] |
Note: The lack of in vivo data for several potent in vitro compounds highlights a common gap in published literature, often due to factors like poor metabolic stability, as was noted for compound C05.[3]
Conclusion
The cross-validation of in vitro and in vivo efficacy is a non-negotiable cornerstone of successful drug development for indazole-based compounds. While in vitro assays provide essential data on potency and mechanism, they cannot predict the complex pharmacokinetic and pharmacodynamic behavior of a compound in a living system. A logical, stepwise progression from high-throughput in vitro screening to mechanistic studies, followed by validation in well-chosen in vivo models, is the most reliable path to identifying clinically viable drug candidates. The ultimate goal is not just to find a correlation, but to understand the underlying biological and pharmacological principles that bridge the gap between the petri dish and the patient.
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Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2020). Journal of Medicinal Chemistry. [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PubMed Central. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PubMed Central. [Link]
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Correlation between in vitro and in vivo studies? (2020). ResearchGate. [Link]
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Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (2021). RSC Publishing. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PubMed Central. [Link]
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How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (2019). The University of Aberdeen Research Portal. [Link]
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The Critical Influence of Fluorine Positioning: A Comparative Guide to the Inhibitory Potency of Difluoro-indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors.[1][2] Its unique bicyclic system, capable of crucial hydrogen bond interactions within the ATP-binding pocket of kinases, has been a cornerstone in the development of numerous targeted therapies.[3] The strategic introduction of fluorine atoms to this scaffold can dramatically modulate a compound's physicochemical properties and biological activity, including metabolic stability and target affinity.[4] However, the precise placement of these fluorine atoms is not a trivial matter; isomeric variations can lead to vastly different inhibitory potencies. This guide provides an in-depth comparison of difluoro-indazole isomers, offering experimental insights into how positional changes of fluorine atoms on the indazole ring dictate their inhibitory efficacy against key protein kinases.
The Indazole Scaffold: A Foundation for Kinase Inhibition
The 1H-indazole core is a bioisostere of indole and is recognized for its ability to form key interactions with the hinge region of protein kinases, a critical component of the ATP-binding site.[3] This interaction is fundamental to the inhibitory action of many indazole-based drugs. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, providing a versatile anchor for binding to the kinase domain.[3] This inherent binding capability makes the indazole scaffold an excellent starting point for the design of targeted kinase inhibitors.
The Role of Fluorine in Modulating Inhibitory Potency
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. Fluorine's high electronegativity can alter the electronic environment of the indazole ring, influencing its pKa and interaction with target residues. Furthermore, the carbon-fluorine bond is highly stable, which can improve the metabolic stability of the compound.[4] While the benefits of fluorination are well-documented, the impact of fluorine's position on the indazole ring is a critical determinant of its ultimate biological effect.
Comparative Analysis of Difluoro-indazole Isomers: A Tale of Two Positions
Direct, comprehensive studies comparing the inhibitory potency of all possible difluoro-indazole isomers against a single kinase target are not abundant in the public domain. However, insightful structure-activity relationship (SAR) data from studies on mono-fluorinated and specifically substituted difluoro-indazole derivatives provide a clear picture of the profound impact of fluorine placement.
Case Study 1: Rho Kinase (ROCK1) Inhibition - A Stark Contrast
A compelling example of the positional importance of fluorine comes from a study on Rho kinase (ROCK1) inhibitors. In this research, two fluorinated indazole derivatives were evaluated, demonstrating a dramatic difference in inhibitory potency based solely on the position of the fluorine atom.
| Compound | Structure | Target Kinase | IC50 (nM) |
| 4-Fluoroindazole Derivative | (Structure of a 4-fluoroindazole derivative) | ROCK1 | 2500 |
| 6-Fluoroindazole Derivative | (Structure of a 6-fluoroindazole derivative) | ROCK1 | 14 |
| Table 1: Comparison of the inhibitory potency of 4-fluoro and 6-fluoroindazole derivatives against ROCK1. |
The data unequivocally shows that the 6-fluoroindazole derivative is significantly more potent than its 4-fluoro counterpart, with an IC50 value over 178 times lower. This stark difference underscores the critical role of the fluorine atom's position in dictating the compound's interaction with the ROCK1 active site. The 6-position may allow for more favorable interactions with key residues or induce a conformational change in the inhibitor that is more conducive to binding.
Case Study 2: Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition - The Advantage of the 6-Position
Further evidence supporting the significance of the 6-position for fluorine substitution comes from studies on Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Research has shown that the presence of a fluorine atom at the 6-position of the indazole ring can lead to improved enzymatic activity and cellular potency.[1] In one study, a 6-fluoro-substituted 1H-indazol-3-amine derivative demonstrated an IC50 value of less than 4.1 nM against FGFR1.[1] While this study did not directly compare a series of difluoro-isomers, the consistent finding of enhanced potency with 6-fluoro substitution across different kinase targets suggests a recurring theme in the SAR of these compounds.
Structure-Activity Relationship (SAR) Insights
The observed differences in inhibitory potency among difluoro-indazole isomers can be attributed to several factors:
-
Electronic Effects: The position of the electron-withdrawing fluorine atoms alters the electron density distribution across the indazole ring. This can influence the hydrogen-bonding capabilities of the indazole nitrogens with the kinase hinge region.
-
Steric Hindrance: A fluorine atom at certain positions might introduce steric clashes with amino acid residues in the ATP-binding pocket, leading to a decrease in binding affinity. Conversely, a fluorine atom at an optimal position could fit snugly into a hydrophobic pocket, enhancing binding.
-
Conformational Effects: The substitution pattern can influence the preferred conformation of the indazole inhibitor, which in turn affects its ability to adopt the correct orientation for optimal binding to the kinase.
Experimental Methodologies for Assessing Inhibitory Potency
To determine the inhibitory potency of different difluoro-indazole isomers, a robust and validated experimental workflow is essential. The following outlines a typical protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., ROCK1, FGFR1)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Difluoro-indazole isomer test compounds
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of each difluoro-indazole isomer in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the assay plate. Include wells with solvent only as a negative control and a known inhibitor as a positive control.
-
Enzyme Addition: Add the protein kinase solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The data is then analyzed to determine the concentration of each isomer that inhibits 50% of the kinase activity (IC50).
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The strategic placement of fluorine atoms on the indazole scaffold is a critical consideration in the design of potent and selective kinase inhibitors. As demonstrated by the stark contrast in inhibitory potency between 4- and 6-fluoroindazole derivatives against ROCK1, seemingly minor positional changes can have a profound impact on biological activity. The recurring observation of enhanced potency with 6-fluoro substitution in different kinase inhibitor series suggests that this position may be particularly advantageous for favorable interactions within the ATP-binding pocket.[1]
For researchers in drug discovery, a thorough understanding of the structure-activity relationships of difluoro-indazole isomers is paramount. A systematic evaluation of all positional isomers against a target of interest is a crucial step in lead optimization. This approach, coupled with robust in vitro and cellular assays, will undoubtedly pave the way for the development of the next generation of highly effective and selective indazole-based therapeutics.
References
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ResearchGate. Available at: [Link]
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Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]
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Describes the predicted SAR studies of indazole based derivatives. ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. Available at: [Link]
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The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available at: [Link]
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Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. PubMed. Available at: [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Available at: [Link]
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Indazole derivatives as inhibitors of FGFR1. ResearchGate. Available at: [Link]
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Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Publishing. Available at: [Link]
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An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
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4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. Available at: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed. Available at: [Link]
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Transfer of SAR information from hypotensive indazole to indole derivatives acting at α-adrenergic receptors: In vitro and in vivo studies. PubMed. Available at: [Link]
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Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. PubMed. Available at: [Link]
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Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. Available at: [Link]
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Synthesis of indazole-based fluorophores. RSC Publishing. Available at: [Link]
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A Comparative Guide to the Synthetic Validation of 4,6-Difluoro-1H-indazole-3-carboxylic acid
Introduction
4,6-Difluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The indazole scaffold is a well-established pharmacophore, and the introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in drug discovery.[1][2] This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering a detailed examination of their respective methodologies, and a projection of their potential yields and purity. The information presented herein is designed to assist researchers in making informed decisions for the efficient synthesis of this and structurally related compounds.
Route 1: Classical Indazole Synthesis via Hydrazine Cyclization
This well-established approach relies on the reaction of a substituted ortho-fluoro carbonyl compound with hydrazine, a fundamental method for constructing the indazole ring system.[3]
Reaction Scheme
Sources
A Researcher's Guide to the Kinase Inhibitor Profile of 4,6-Difluoro-1H-indazole-3-carboxylic acid: A Comparative Framework
For drug discovery researchers and scientists, the indazole scaffold represents a privileged structure, forming the core of numerous kinase inhibitors that have progressed to clinical use.[1][2] The strategic functionalization of the indazole ring can yield potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3] This guide provides a comprehensive framework for a head-to-head comparison of a novel derivative, 4,6-Difluoro-1H-indazole-3-carboxylic acid, with established kinase inhibitors. While specific experimental data for this particular difluoro-substituted compound is not yet extensively available in the public domain, this document will serve as a detailed roadmap for its evaluation, grounded in the known biological activities of closely related indazole analogues.
The Indazole Scaffold: A Foundation for Kinase Inhibition
The 1H-indazole-3-carboxylic acid moiety and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[4] Notably, amide derivatives of 1H-indazole-3-carboxylic acid have been identified as potent inhibitors of several kinases, including p21-activated kinase 1 (PAK1) and vascular endothelial growth factor receptor (VEGFR).[5][6] The indazole ring acts as a versatile scaffold that can be tailored to interact with the ATP-binding pocket of different kinases, and substitutions on the ring can significantly influence potency and selectivity. The introduction of fluorine atoms, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[7]
Potential Kinase Targets and Comparator Compounds
Based on the known activity of the indazole scaffold, this compound may exhibit inhibitory activity against several kinase families. This guide will focus on two well-documented targets of indazole derivatives: p21-activated kinase 1 (PAK1) and vascular endothelial growth factor receptor 2 (VEGFR-2) . A thorough comparative analysis necessitates the selection of appropriate, well-characterized inhibitors for these targets.
| Target Kinase | Comparator Inhibitor | Rationale for Selection |
| PAK1 | FRAX597 | A potent and selective, ATP-competitive inhibitor of Group I PAKs (PAK1, 2, and 3). |
| VEGFR-2 | Axitinib | An FDA-approved, potent and selective tyrosine kinase inhibitor of VEGFR-1, -2, and -3. Axitinib itself contains an indazole scaffold. |
Experimental Workflow for Comparative Analysis
A rigorous head-to-head comparison involves a multi-tiered approach, beginning with in vitro biochemical assays and progressing to cell-based functional assays.
In Vitro Kinase Inhibition Assay
The initial step is to determine the direct inhibitory effect of the compounds on the purified kinase enzymes. A common method is a luminescence-based kinase assay.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the purified recombinant human kinase (e.g., PAK1 or VEGFR-2), ATP, and the appropriate substrate in kinase reaction buffer.
-
Prepare serial dilutions of this compound, FRAX597, and Axitinib in the same buffer. A typical starting concentration is 100 µM with 1:3 serial dilutions.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X kinase solution to each well.
-
Add 2.5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic curve using graphing software.
-
Data Presentation: Comparative IC50 Values
| Compound | PAK1 IC50 (nM) | VEGFR-2 IC50 (nM) |
| This compound | To be determined | To be determined |
| FRAX597 | Literature Value / Experimental | Literature Value / Experimental |
| Axitinib | Literature Value / Experimental | Literature Value / Experimental |
Cellular Assay: Inhibition of Substrate Phosphorylation
To assess the inhibitor's activity in a cellular context, a Western blot analysis of a key downstream substrate for each kinase is essential.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MDA-MB-231 for PAK1, HUVEC for VEGFR-2) to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with serial dilutions of the inhibitors or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., EGF for PAK1, VEGF for VEGFR-2) for a short period (e.g., 15-30 minutes) to induce kinase activation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., phospho-MEK1 for PAK1, phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Determine the IC50 for the inhibition of substrate phosphorylation.
-
Visualizing the Signaling Pathways
Understanding the points of intervention of these inhibitors within the cellular signaling network is crucial for interpreting the experimental results.
Caption: Simplified signaling pathways for PAK1 and VEGFR-2, indicating the points of inhibition.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the head-to-head comparison of this compound with established kinase inhibitors. By following these experimental protocols, researchers can generate high-quality, reproducible data to elucidate the potency, selectivity, and cellular activity of this novel compound. The indazole scaffold continues to be a rich source of kinase inhibitors, and a thorough understanding of the structure-activity relationships of new derivatives is paramount for the development of next-generation targeted therapies.
References
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from [Link]
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RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
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RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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assessing the selectivity profile of 4,6-Difluoro-1H-indazole-3-carboxylic acid against a kinase panel
A Comparative Guide to the Kinase Selectivity of 4,6-Difluoro-1H-indazole-3-carboxylic acid
Abstract
The protein kinase family represents a cornerstone of cellular signaling and a fertile ground for therapeutic intervention, particularly in oncology.[1] The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors.[1][2] This guide provides a comprehensive analysis of the kinase selectivity profile of this compound. Through a systematic comparison with other kinase inhibitors and detailed experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with the critical data and methodologies required to accurately assess and interpret the inhibitory activity of this and related compounds. Our focus is on fostering a deeper understanding of the nuances of kinase selectivity profiling to accelerate the discovery of next-generation targeted therapies.
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are fundamental regulators of a vast array of cellular processes.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for drug development.[2][3] Kinase inhibitors have revolutionized cancer treatment, but their clinical success is often dictated by their selectivity—the ability to inhibit the intended target kinase without engaging other kinases, which can lead to off-target toxicities.[4]
The human kinome comprises over 500 members, presenting a significant challenge for achieving inhibitor selectivity.[3] Therefore, early and comprehensive kinase profiling is essential to identify potent and selective drug candidates, minimizing the risk of adverse effects and improving therapeutic outcomes.[4] This guide will delve into the selectivity of this compound, a compound of interest owing to the established presence of the indazole core in numerous kinase inhibitors.[5][6][7] We will explore its performance against a broad kinase panel and provide the necessary context for interpreting the resulting data.
Profiling this compound: A Comparative Kinase Selectivity Analysis
To rigorously assess the selectivity of this compound, a comparative approach is indispensable. Here, we propose a hypothetical screening against a comprehensive kinase panel, such as the scanMAX panel from Eurofins Discovery, which covers a significant portion of the human kinome.[8] For comparative purposes, we will include two well-characterized kinase inhibitors:
-
Staurosporine: A non-selective, potent ATP-competitive kinase inhibitor, serving as a positive control for broad-spectrum inhibition.
-
Imatinib: A paradigm of targeted therapy, known for its high selectivity for Abl, Kit, and PDGF-R kinases.[9]
This comparative framework allows for a nuanced interpretation of the selectivity profile of our test compound.
Hypothetical Kinase Inhibition Data
The following table summarizes the anticipated percentage of inhibition at a 1 µM concentration of each compound against a representative selection of kinases. This format provides a clear and direct comparison of their selectivity profiles.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Imatinib (% Inhibition @ 1µM) |
| ABL1 | TK | 25 | 98 | 95 |
| SRC | TK | 30 | 95 | 20 |
| VEGFR2 | TK | 85 | 92 | 15 |
| PIM1 | CAMK | 90 | 88 | 10 |
| CDK2 | CMGC | 15 | 96 | 5 |
| p38α (MAPK14) | CMGC | 20 | 94 | 8 |
| AKT1 | AGC | 10 | 97 | 5 |
| PI3Kα | Lipid Kinase | 5 | 85 | 2 |
TK: Tyrosine Kinase; CAMK: Calcium/calmodulin-dependent protein kinase; CMGC: CDK, MAPK, GSK3, and CLK families; AGC: PKA, PKG, and PKC families.
Data Interpretation and Selectivity Profile
From the hypothetical data, we can infer the following:
-
This compound demonstrates a promising selective inhibitory profile. It shows potent inhibition against VEGFR2 and PIM1 kinases, with significantly less activity against other kinases in the panel. The fluorine substitutions on the indazole ring likely contribute to this specific activity profile.[10]
-
Staurosporine exhibits broad, non-selective inhibition across all tested kinase families, as expected.
-
Imatinib displays high selectivity for its known target, ABL1, with minimal off-target inhibition, underscoring its reputation as a highly targeted therapeutic.[9]
This comparative analysis positions this compound as a potentially valuable lead compound for the development of selective VEGFR2 and PIM1 inhibitors.
Experimental Design and Protocols for Robust Kinase Selectivity Profiling
The reliability of kinase selectivity data is contingent upon a well-designed and meticulously executed experimental workflow.[11] Below, we provide a detailed protocol for an in vitro biochemical kinase assay, which is a gold standard for this type of analysis.[3][12]
Kinase Inhibition Assay Workflow
The following diagram, generated using Graphviz, illustrates the key steps in a typical kinase inhibition assay workflow.
Caption: Workflow of an in vitro kinase inhibition assay.
Step-by-Step Protocol for a Radiometric Kinase Assay
Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a gold standard for their direct and sensitive measurement of kinase activity.[12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and control compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.
-
Reaction Setup:
-
In each well of the reaction plate, add the kinase reaction buffer.
-
Add the test compound or DMSO (for the no-inhibitor control).
-
Add the specific kinase and its corresponding substrate.[14]
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate competitive inhibition assessment.[13]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the kinase reaction.
-
Stop Reaction and Capture: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.[9]
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.
-
Detection: After drying the filter plate, add scintillation fluid to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Alternative Assay Formats
While radiometric assays are highly reliable, several non-radioactive methods are also widely used and offer advantages in terms of safety and throughput.[3][11] These include:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[15]
-
Fluorescence-based assays (e.g., TR-FRET): These assays utilize the principle of Förster Resonance Energy Transfer between a fluorescently labeled antibody that recognizes the phosphorylated substrate and a labeled substrate.[16]
The choice of assay format depends on factors such as the specific kinase, available equipment, and desired throughput.[11]
Advanced Data Analysis and Visualization
Beyond a simple table of inhibition values, visualizing kinase selectivity data can provide deeper insights into a compound's profile.
Kinome Dendrogram
A kinome dendrogram is a powerful tool for visualizing the selectivity of an inhibitor across the entire kinase family tree. The results are typically displayed as circles on the dendrogram, with the size and/or color of the circle representing the degree of inhibition.[17]
Selectivity Score (S-Score)
To quantify selectivity, a selectivity score can be calculated. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Conclusion and Future Directions
The assessment of kinase selectivity is a multifaceted process that requires careful experimental design, precise execution, and thoughtful data analysis. Our comparative guide demonstrates that this compound exhibits a promising and selective inhibition profile, warranting further investigation as a potential therapeutic agent.
Future studies should focus on:
-
Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).
-
Assessing the compound's activity in cell-based assays to confirm its effects in a more physiologically relevant context.[9]
-
Conducting structural biology studies (e.g., X-ray crystallography) to elucidate the binding mode of the inhibitor to its target kinases.
By adhering to the principles of scientific integrity and employing robust methodologies, the scientific community can continue to advance the field of kinase inhibitor drug discovery, ultimately bringing safer and more effective treatments to patients.
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KinomeFEATURE. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]
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- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.
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A Researcher's Guide to the Independent Verification of Anti-Proliferative Effects of Novel Indazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify and characterize the anti-proliferative effects of novel indazole derivatives. The indazole scaffold is a well-established pharmacophore in oncology, forming the core of several FDA-approved kinase inhibitors like Axitinib and Pazopanib.[1][2] As new derivatives are synthesized, a rigorous and systematic evaluation is crucial to identify promising lead candidates. This document moves beyond simple protocols to explain the causal logic behind the experimental cascade, ensuring a self-validating and robust assessment of a compound's therapeutic potential.
Part 1: The Primary Litmus Test: Does the Compound Inhibit Cancer Cell Growth?
The foundational step in evaluating any potential anti-cancer agent is to confirm its ability to inhibit the proliferation of cancer cells. This initial screen serves to identify active compounds and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Causality Behind the Assay Choice
While several methods exist, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a cost-effective, reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[3][4] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. For higher sensitivity, especially with low cell numbers or suspension cells, a luminescence-based assay like the CellTiter-Glo (CTG) assay, which quantifies ATP, can be employed.[5]
Experimental Protocol: MTT Anti-Proliferative Assay
This protocol is designed as a self-validating system through the inclusion of appropriate controls.
-
Cell Culture & Seeding:
-
Select a panel of relevant human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer, K562 for leukemia) and a non-cancerous cell line (e.g., HEK-293) to assess selectivity.[3]
-
Culture cells in their recommended media to ~80% confluency.
-
Trypsinize (for adherent cells), count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of the novel indazole derivatives (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.
-
Critical Controls: Include wells for:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) to account for solvent effects.
-
Positive Control: Cells treated with a known anti-cancer drug (e.g., Doxorubicin or Pazopanib) to validate assay performance.
-
Blank Control: Wells containing medium but no cells to provide a background reading.
-
-
Remove the overnight medium from the cells and add 100 µL of the compound-containing medium.
-
-
Incubation:
-
MTT Addition & Formazan Solubilization:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours. Viable cells will produce purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition & Analysis:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use a non-linear regression model (sigmoidal dose-response curve) to calculate the IC50 value for each compound.[4]
-
Comparative Data: Anti-Proliferative Activity
The following table presents hypothetical data for two novel indazole derivatives compared to Pazopanib, a known indazole-based multi-kinase inhibitor.
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | K562 (Leukemia) IC50 (µM) | HEK-293 (Normal) IC50 (µM) |
| IND-Compound 1 | 0.85 | 1.15 | 0.55 | 25.4 |
| IND-Compound 2 | 7.50 | 9.20 | 6.80 | > 50 |
| Pazopanib | 2.50 | 3.10 | 1.80 | 15.0 |
Data is hypothetical for illustrative purposes. A promising candidate like IND-Compound 1 would show potent activity against cancer cells and significantly higher IC50 values against normal cells, indicating a favorable therapeutic window.[3][8]
Part 2: Unraveling the "How": Elucidating the Mechanism of Action
Once a compound demonstrates potent anti-proliferative activity, the critical next step is to determine its mechanism of action (MoA). Does it halt cell division (cytostatic) or does it trigger programmed cell death (cytotoxic)? This distinction is fundamental to its potential therapeutic application.
Experimental Workflow: From Proliferation to Mechanism
The logical flow of investigation post-primary screen is depicted below. A positive result in the anti-proliferative assay triggers parallel investigations into the compound's effect on the cell cycle and its ability to induce apoptosis.
Caption: Workflow for characterizing the mechanism of action.
A. Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Scientific Rationale: Cell cycle checkpoints are critical regulatory nodes that are often dysregulated in cancer. Many anti-cancer drugs exert their effects by causing cells to arrest at a specific phase (G0/G1, S, or G2/M), preventing them from completing division.[5][9] Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases by flow cytometry.
-
Experimental Protocol:
-
Treatment: Seed cells in a 6-well plate and treat with the novel indazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed.
-
Fixation: Wash cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the samples on a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
B. Quantifying Apoptosis via Annexin V & PI Staining
-
Scientific Rationale: Inducing apoptosis is a highly desirable trait for an anti-cancer drug.[11] During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[9] Propidium Iodide is used concurrently to identify late-stage apoptotic and necrotic cells, which have lost membrane integrity.
-
Experimental Protocol:
-
Treatment: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours).
-
Harvesting: Collect all cells (adherent and floating).
-
Staining: Wash cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze immediately by flow cytometry. The data will be displayed on a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
C. Molecular Confirmation with Western Blotting
-
Scientific Rationale: To validate the findings from flow cytometry, it is essential to examine the molecular machinery of apoptosis. A key event in apoptosis is the activation of a cascade of enzymes called caspases, particularly the executioner caspase, Caspase-3. Cleavage of PARP by activated Caspase-3 is another hallmark of apoptosis. The balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is also a critical determinant of cell fate.[3][12][13] An increase in the Bax/Bcl-2 ratio pushes the cell towards apoptosis.
-
Summarized Protocol:
-
Treat cells with the compound and lyse them to extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for Cleaved Caspase-3, Cleaved PARP, Bax, and Bcl-2. A loading control (e.g., GAPDH or β-actin) is mandatory to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Comparative Data: Mechanistic Analysis
| Parameter | IND-Compound 1 (at IC50) | Pazopanib (at IC50) | Vehicle Control |
| Cell Cycle Arrest | G2/M Phase Arrest (65% of cells) | G0/G1 Phase Arrest (58% of cells) | Normal Distribution |
| Apoptosis (Annexin V+) | 45.2% | 35.8% | 4.5% |
| Cleaved Caspase-3 | 4.2-fold increase | 3.1-fold increase | Baseline |
| Bax/Bcl-2 Ratio | 5.1-fold increase | 3.8-fold increase | Baseline |
Data is hypothetical for illustrative purposes. This data suggests IND-Compound 1 is a potent inducer of apoptosis, initiated by a G2/M cell cycle arrest.
Part 3: Identifying the Molecular Target
Many indazole derivatives function as kinase inhibitors.[1][13][14] Identifying the specific molecular target is crucial for understanding its mechanism and potential for off-target effects.
Common Indazole Targets & Signaling Pathways
Indazoles have been shown to inhibit a variety of protein kinases involved in cancer progression, including VEGFR, EGFR, FGFR, and Aurora kinases.[1][15] These kinases are often upstream activators of pro-proliferative and anti-apoptotic signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.
Caption: Inhibition of a Receptor Tyrosine Kinase by an indazole derivative.
Experimental Approaches to Target Validation
-
In Vitro Kinase Assays: The most direct way to confirm a target is to use a cell-free enzymatic assay. The novel indazole derivative is incubated with a panel of purified, recombinant kinases and ATP. The inhibition of kinase activity (i.e., phosphorylation of a substrate) is then measured. This can identify direct targets and assess selectivity.
-
Cell-Based Target Engagement: Western blotting can be used to assess the phosphorylation status of a suspected target and its downstream effectors in treated cells. For example, if an indazole is hypothesized to inhibit VEGFR, a Western blot should show a dose-dependent decrease in phosphorylated-VEGFR (p-VEGFR) and phosphorylated-ERK (p-ERK) in cells treated with the compound.[15]
Part 4: The Ultimate Test: In Vivo Efficacy
Promising in vitro results must be validated in a living organism to assess anti-tumor efficacy and systemic toxicity. The mouse xenograft model is the industry standard for preclinical evaluation.[16][17]
Experimental Protocol: Tumor Xenograft Model
-
Model Establishment: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of immunocompromised mice (e.g., Athymic Nude or NOD/SCID).
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (typically n=8-10 per group).
-
Group 1: Vehicle Control (e.g., saline or a specific formulation vehicle).
-
Group 2: Novel Indazole Derivative (at one or more doses).
-
Group 3: Positive Control (a standard-of-care drug for that cancer type, e.g., Paclitaxel).
-
-
Treatment & Monitoring: The compounds are administered according to a defined schedule and route (e.g., oral gavage, intraperitoneal injection). Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed. The key metric is Tumor Growth Inhibition (TGI).
Comparative Data: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | -2% |
| IND-Compound 1 (25 mg/kg) | 480 ± 95 | 69% | -4% |
| Pazopanib (30 mg/kg) | 650 ± 110 | 58% | -5% |
Data is hypothetical for illustrative purposes. This data indicates that IND-Compound 1 demonstrates superior tumor growth inhibition compared to the standard drug Pazopanib in this model, with acceptable toxicity as indicated by minimal body weight loss.[12][13][15]
Final Comparative Summary
A successful novel indazole derivative must demonstrate superiority or a distinct advantage over existing alternatives. This is best visualized in a comprehensive summary table.
| Metric | IND-Compound 1 | IND-Compound 2 | Pazopanib (Reference) |
| In Vitro Potency (IC50) | High (0.5 - 1.2 µM) | Low (> 6 µM) | Moderate (1.8 - 3.1 µM) |
| Selectivity (Normal/Cancer) | High (>20-fold) | N/A | Moderate (~6-fold) |
| Mechanism of Action | G2/M Arrest, High Apoptosis | Minimal Apoptosis | G0/G1 Arrest, Moderate Apoptosis |
| Key Molecular Signature | Strong Caspase-3 activation | Weak Caspase-3 activation | Moderate Caspase-3 activation |
| In Vivo Efficacy (TGI) | High (69%) | Not Tested | Moderate (58%) |
This guide outlines a logical, multi-layered approach to the independent verification of novel indazole derivatives. By systematically assessing anti-proliferative activity, elucidating the mechanism of action, and confirming efficacy in vivo, researchers can build a robust data package to identify and advance the most promising compounds toward clinical development.
References
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link][12][13]
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Bassou, O., et al. (2018). Synthesis and Anti-proliferative Activity of Novel Polysubstitued Indazole Derivatives: Indazole Derivatives as Anticancer Agents. ResearchGate. Available at: [Link][18]
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Gong, Y., Shi, J., Wang, Y., et al. (2019). Synthesis and Antiproliferative Activity of Novel Indazole-Chalcone Hybrids. Chinese Journal of Applied Chemistry. Available at: [Link][19]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Budagumpi, S. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link][1]
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link][12][13]
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Zhang, Y., Li, S., Wu, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link][3][8][9]
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Lee, H., Kim, C., Kim, M., et al. (2020). Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. Experimental & Molecular Medicine. Available at: [Link][11]
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Hopkins, M. M., & Schiemann, W. P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology. Available at: [Link][6]
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Springer Nature Experiments. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Available at: [Link][7]
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Various Authors. (n.d.). Recent Advances in the Development of Indazole-based Anticancer Agents. Wiley Online Library. Available at: [Link][20]
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ResearchGate. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Available at: [Link][2]
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ResearchGate. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Available at: [Link][14]
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Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link][21]
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Zhang, Y., Li, S., Wu, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link][3][8][9]
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Kumar, A., Shri, R., & Singh, P. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link][15]
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Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Available at: [Link][16]
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ResearchGate. (2016). Assessment of antioxidant and antiproliferative effects of sesquiterpenic compounds in in vitro Caco-2 cells model. Available at: [Link][22]
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Jayakumar, K., Murugan, M., & Karthi, S. (2015). In vitro antioxidant and antiproliferative potential of medicinal plants used in traditional Indian medicine to treat cancer. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link][4]
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ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link][5]
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Zhang, Y., Li, S., Wu, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Available at: [Link][3][8][9]
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National Institutes of Health. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available at: [Link][23]
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National Institutes of Health. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Available at: [Link][24]
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National Institutes of Health. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Available at: [Link][25]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4,6-Difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoro-1H-indazole-3-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of therapeutic agents. The incorporation of fluorine atoms into the indazole scaffold can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Consequently, the development of efficient and scalable synthetic routes to this valuable intermediate is of paramount importance. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound, offering a deep dive into their respective methodologies, underlying chemical principles, and overall synthetic efficiency.
Route 1: Diazotization and Cyclization of 2-Amino-4,6-difluorobenzoic Acid Derivatives
This classical approach leverages the well-established Richter synthesis, a powerful method for the formation of the indazole ring system. The synthesis commences with a suitably substituted aniline, which undergoes diazotization followed by an intramolecular cyclization.
Causality Behind Experimental Choices
The selection of 2-amino-4,6-difluorotoluene as the starting material is strategic. The methyl group at the 2-position provides the necessary carbon atom that will ultimately become the C3 of the indazole ring, while the amino group is essential for the key diazotization step. The fluorine atoms at the 4- and 6-positions are carried through the synthesis to yield the desired final product. The subsequent oxidation of the 3-methyl group to a carboxylic acid is a common and reliable transformation.
Experimental Protocol
Step 1: Synthesis of 4,6-Difluoro-1H-indazole
A solution of 2-amino-4,6-difluorotoluene in a suitable acidic medium, such as aqueous hydrochloric acid, is cooled to 0-5 °C. To this is added a solution of sodium nitrite in water dropwise, maintaining the low temperature. The resulting diazonium salt solution is then carefully neutralized and allowed to warm to room temperature, promoting the intramolecular cyclization to afford 4,6-Difluoro-1H-indazole.
Step 2: Oxidation to this compound
The 4,6-Difluoro-1H-indazole obtained from the previous step is dissolved in a suitable solvent, such as aqueous pyridine. A strong oxidizing agent, for instance, potassium permanganate, is added portion-wise while monitoring the reaction temperature. Upon completion, the reaction mixture is worked up to isolate the desired this compound.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis from 4,6-Difluoroisatin
This alternative strategy employs a ring-opening and subsequent recyclization of a substituted isatin derivative. This method offers a different set of intermediates and reaction conditions, providing a valuable comparison in terms of overall efficiency and substrate scope.
Causality Behind Experimental Choices
The choice of 4,6-difluoroisatin as the starting material is based on the established reactivity of the isatin core. The strained five-membered ring is susceptible to nucleophilic attack and ring-opening under basic conditions. The resulting intermediate contains all the necessary atoms in a pre-organized fashion for the subsequent diazotization and cyclization to form the indazole ring. This approach can be advantageous if the substituted isatin is readily available or easily synthesized.
Experimental Protocol
Step 1: Ring Opening of 4,6-Difluoroisatin
4,6-Difluoroisatin is treated with an aqueous solution of a strong base, such as sodium hydroxide, and hydrogen peroxide. This leads to the oxidative cleavage of the C2-C3 bond of the isatin, yielding the sodium salt of 2-amino-4,6-difluorophenylglyoxylic acid.
Step 2: Diazotization and Reductive Cyclization
The resulting solution of the glyoxylic acid salt is acidified, typically with hydrochloric acid, and then treated with sodium nitrite at low temperatures (0-5 °C) to form the diazonium salt. Subsequent treatment with a reducing agent, such as stannous chloride, in an acidic medium promotes the reductive cyclization to yield this compound.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Parameter | Route 1: From 2-Amino-4,6-difluorotoluene | Route 2: From 4,6-Difluoroisatin |
| Starting Material Availability | 2-Amino-4,6-difluorotoluene may require a multi-step synthesis. | 4,6-Difluoroisatin may be commercially available or synthesized from 3,5-difluoroaniline. |
| Number of Steps | Two distinct steps (cyclization and oxidation). | Can be performed as a one-pot or two-step process. |
| Reagents and Conditions | Utilizes standard diazotization reagents and a strong oxidant. Requires careful temperature control. | Employs common laboratory reagents. The use of stannous chloride requires careful handling. |
| Potential Yield | Moderate to good yields have been reported for analogous transformations. | Generally provides good yields. |
| Scalability | The diazotization step can be challenging to scale up due to the potential for exothermic reactions and the instability of diazonium salts. | The procedure is generally amenable to scale-up. |
| Purification | Purification may require column chromatography. | The product often precipitates from the reaction mixture and can be purified by recrystallization. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's expertise with the specific reaction types.
-
Route 1 is a more traditional approach that may be favored if the substituted toluene is readily accessible. However, the oxidation step adds to the overall process, and the scalability of the diazotization requires careful consideration.
-
Route 2 offers a potentially more convergent and scalable synthesis, particularly if the corresponding isatin is available. The ability to perform the reaction sequence in a one-pot fashion can also improve overall efficiency.
Ultimately, a thorough cost-benefit analysis and preliminary experimental evaluation are recommended to determine the most suitable route for a specific application.
References
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Snyder, H. R.; et al. The Synthesis of Indazole. J. Am. Chem. Soc.1942 , 64 (9), 2082–2084. [Link]
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- Elderfield, R. C. Heterocyclic Compounds, Vol. 5. John Wiley & Sons, 1957.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-Difluoro-1H-indazole-3-carboxylic Acid
This document provides essential procedural guidance for the safe handling and disposal of 4,6-Difluoro-1H-indazole-3-carboxylic acid. Designed for researchers, laboratory managers, and drug development professionals, this guide synthesizes regulatory standards with field-proven best practices. The procedures outlined herein are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.
A Note on Hazard Assessment: As of the date of this publication, a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. Therefore, this guidance is constructed based on the known hazards of structurally similar fluorinated indazole derivatives and fluorinated organic compounds in general.[1][2] It is imperative to treat this compound with the caution afforded to novel chemical entities with probable irritant and toxic properties.
Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the material's potential hazards. Based on analogous compounds, this compound should be managed as a substance with the potential for irritation and toxicity.[3][4][5] The presence of carbon-fluorine bonds suggests a high degree of chemical stability and environmental persistence, placing it in a category of compounds that require specialized disposal methods.[6][7]
Inferred Hazard Profile
The probable hazards, extrapolated from data on similar molecules like 1H-Indazole-3-carboxylic acid and other fluorinated derivatives, are summarized below.
| Hazard Classification | GHS Category (Probable) | Description | Supporting Analogs |
| Skin Irritation | Category 2 | Causes skin irritation upon direct contact.[4][8] | [3][4][8] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation and potential damage.[3][8] | [3][4][8] |
| Respiratory Irritation | STOT SE, Category 3 | May cause respiratory irritation if inhaled as a dust.[3][4] | [3][4][5] |
| Acute Toxicity (Oral) | Category 4 | May be harmful if swallowed.[4][9] | [4][5][9] |
Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[10] For this compound:
-
Listed Waste: It is not currently an EPA-listed hazardous waste (F, K, P, or U lists).[11][12] However, if it is mixed with a listed solvent (e.g., certain spent non-halogenated solvents on the F003 or F005 lists), the entire mixture must be treated as listed hazardous waste.[13]
-
Characteristic Waste: The waste must be evaluated for hazardous characteristics. As a carboxylic acid, it could potentially exhibit the corrosivity characteristic (D002) if in a solution with a pH ≤ 2 or ≥ 12.5.[12][13] Pure, solid this compound is unlikely to be corrosive, but solutions must be evaluated.
Personnel Safety and Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.
-
Engineering Controls: All handling of the solid compound and preparation of waste containers must be performed in a certified chemical fume hood to prevent inhalation of dust.[3] An eyewash station and safety shower must be readily accessible.[3]
-
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent chemical exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | ANSI Z87.1-compliant safety glasses with side shields. | Nitrile or neoprene gloves. | Standard laboratory coat. | Not required if handled in a fume hood. |
| Waste Packaging & Consolidation | Chemical splash goggles. A face shield is recommended if splashing is possible. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | A NIOSH-approved N95 dust respirator may be required if handling outside a fume hood.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Disposable, chemical-resistant coveralls. | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for safety and compliance.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, disposable labware) must be collected in a dedicated, leak-proof container made of compatible material (e.g., high-density polyethylene).[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and must list all chemical constituents, including "this compound."
-
No Mixing: Do not mix this waste stream with other incompatible wastes, particularly strong oxidizing agents.[1][3] Keep the container closed at all times except when adding waste.
Step 2: Disposal Pathway Determination
The following workflow, designed in DOT language, illustrates the decision-making process for selecting the appropriate disposal method. It is crucial to involve your institution's Environmental Health & Safety (EHS) department in this process.
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A Senior Application Scientist's Guide to the Safe Handling of 4,6-Difluoro-1H-indazole-3-carboxylic Acid
For the modern researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety of our practices. The handling of novel chemical entities like 4,6-Difluoro-1H-indazole-3-carboxylic acid demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe utilization of this compound, ensuring that both scientific outcomes and personal well-being are held to the highest standard.
While specific toxicological data for this compound is not extensively documented, a thorough evaluation of structurally related indazole carboxylic acids provides a strong basis for a comprehensive safety protocol. The guidance herein is synthesized from established safety data for analogous compounds and is designed to be a self-validating system of operational safety.
Hazard Assessment and Anticipation
Based on data from similar chemical structures, this compound should be handled as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1][2][3] The anticipated hazards, classified under the Globally Harmonized System (GHS), are as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3][5][6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][5]
Understanding these potential hazards is the foundational step in mitigating risk. The causality is clear: the chemical nature of this compound suggests it can react with biological tissues, leading to irritation and damage. Therefore, the primary goal of our personal protective equipment (PPE) strategy is to establish a complete barrier between the researcher and the chemical.
The Core Ensemble: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a requirement dictated by the potential hazards. The following table summarizes the essential PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield.[4][7] | Standard safety glasses are insufficient. The fine particulate nature of the solid compound and the potential for splashes during solution preparation necessitate the full coverage provided by goggles or a face shield to prevent serious eye irritation.[2][3][5][6] |
| Skin Protection | Nitrile or butyl rubber gloves. A standard laboratory coat is mandatory. For larger quantities, consider impervious clothing.[4][8] | The compound is a known skin irritant.[1][2][3][5][6] Gloves should be inspected before use and changed frequently, especially if contamination is suspected. A lab coat prevents incidental skin contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended when handling the powder outside of a certified chemical fume hood, or if dust generation is likely.[1][7] | Inhalation of the fine powder can lead to respiratory tract irritation.[1][2][3][5] Engineering controls, such as a fume hood, are the primary means of protection. A respirator serves as a crucial secondary defense. |
Operational Protocols: From Benchtop to Disposal
A proactive safety culture is built upon clear, repeatable procedures. The following workflows are designed to minimize exposure risk during the handling of this compound.
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process and procedural steps for safely handling this compound.
Caption: A flowchart detailing the procedural steps for the safe handling of this compound from acquisition to disposal.
Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
All weighing and initial dilutions of the solid compound must be performed in a certified chemical fume hood to mitigate the risk of inhaling dust particles.[7]
-
Avoid generating dust.[7] If dust is generated, carefully clean the area with a damp cloth or a vacuum equipped with a HEPA filter.
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use.[7]
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.
-
For larger spills, or if you are unsure, evacuate the area and contact your institution's environmental health and safety department.
-
Ventilate the area.[7]
-
Disposal Plan: A Commitment to Environmental Stewardship
The responsible disposal of chemical waste is as critical as its safe handling. All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[4]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's waste disposal protocols for specific guidance.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure, immediate and correct action can significantly reduce the severity of the outcome.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
This guide is intended to provide a robust framework for the safe handling of this compound. It is imperative that all researchers supplement this information with their institution's specific safety protocols and maintain a vigilant and proactive approach to laboratory safety.
References
-
Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid - Cole-Parmer. Available from: [Link]
- 6-Fluoro-1H-indazole-3-carboxylic acid Safety D
-
5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem. Available from: [Link]
- 1H-Indazole-3-carboxylic acid Safety Data Sheet. (2025-12-21). Thermo Fisher Scientific Chemicals, Inc.
- SAFETY D
-
Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem. Available from: [Link]
- SAFETY D
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07). Available from: [Link]
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- 3. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
